molecular formula C22H20ClN3O4 B12282147 Tadalafil impurity D

Tadalafil impurity D

Cat. No.: B12282147
M. Wt: 425.9 g/mol
InChI Key: PCNIZAHOODODDG-UHFFFAOYSA-N
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Description

Tadalafil impurity D is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-24-22(28)16-9-14-13-4-2-3-5-15(13)25-20(14)21(26(16)19(27)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,25H,9-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNIZAHOODODDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tadalafil Impurity D: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tadalafil Impurity D, a known related substance of the active pharmaceutical ingredient Tadalafil. This document details its chemical structure, physicochemical properties, and outlines methodologies for its synthesis and analytical characterization, crucial for researchers and professionals in drug development and quality control.

Chemical Identity and Physicochemical Properties

This compound, as defined by the European Pharmacopoeia (EP), is a critical substance to monitor in the synthesis of Tadalafil. Its presence can impact the quality, safety, and efficacy of the final drug product.

The definitive chemical structure of Tadalafil EP Impurity D is presented below:

Caption: Chemical structure of Tadalafil EP Impurity D.

Table 1: Physicochemical Properties of Tadalafil EP Impurity D

PropertyValueReference
IUPAC Name (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl-6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione[1][2]
Molecular Formula C₂₂H₁₉N₃O₆[2]
Molecular Weight 421.40 g/mol [2]
Appearance Not publicly available
Solubility Not publicly available

Synthesis of this compound

The formation of this compound is associated with the manufacturing process of Tadalafil. While specific, detailed synthesis protocols are often proprietary, the impurity is understood to arise from side reactions of intermediates or degradation of the final product under certain conditions. A plausible synthetic pathway can be inferred from the general synthesis of Tadalafil and its analogues.

A generalized workflow for the potential synthesis of this compound is outlined below. It is important to note that this represents a hypothetical pathway for research purposes, and specific reaction conditions would require optimization.

Synthesis_Workflow start Tadalafil Precursor (e.g., (1R,3R)-methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate) step1 Oxidation/Hydroxylation Step start->step1 Oxidizing Agent step2 Cyclization with Methylamine Derivative step1->step2 Intermediate A step3 Further Oxidation/Rearrangement step2->step3 Intermediate B product Tadalafil EP Impurity D step3->product Crude Product purification Purification (e.g., Column Chromatography) product->purification

Caption: Hypothetical synthesis workflow for Tadalafil EP Impurity D.

Analytical Characterization

The identification and quantification of this compound are critical for ensuring the quality of Tadalafil. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. Spectroscopic methods are used for structural elucidation.

While specific spectral data for Tadalafil EP Impurity D are typically proprietary and provided with commercial reference standards, the expected data based on its structure are summarized below.

Table 2: Expected Analytical Data for Tadalafil EP Impurity D

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons of the benzodioxole and indole (B1671886) moieties, aliphatic protons of the piperazine (B1678402) and pyridoindole rings, a methyl group, and a hydroxyl proton.
¹³C NMR Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons consistent with the chemical structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the molecule (e.g., [M+H]⁺ at m/z 422.13).
Infrared (IR) Spectroscopy Absorption bands characteristic of N-H, O-H, C=O (amide and ketone), and aromatic C-H stretching vibrations.
High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method is essential for the separation and quantification of this compound from Tadalafil and other related substances. The following provides a general protocol that can be adapted and validated for specific laboratory conditions.

Table 3: General HPLC Method Parameters

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 - 1.5 mL/min
Detection UV at approximately 220 nm or 285 nm
Column Temperature 25 - 40 °C
Injection Volume 10 - 20 µL

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve Tadalafil EP Impurity D reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to prepare a stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the Tadalafil sample in the diluent to a known concentration.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify the peak for this compound based on its retention time relative to the reference standard. Quantify the impurity using an external standard method.

The following diagram illustrates a typical analytical workflow for the identification and quantification of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Tadalafil API or Formulation dissolve Dissolution in Suitable Diluent sample->dissolve filter Filtration dissolve->filter hplc HPLC System filter->hplc chromatogram Chromatogram hplc->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: General analytical workflow for this compound.

Conclusion

The control of this compound is a critical aspect of ensuring the quality and safety of Tadalafil pharmaceutical products. This guide provides a foundational understanding of its chemical structure, properties, and the analytical methodologies required for its monitoring. For regulatory purposes, it is imperative to use pharmacopeial methods and certified reference standards for the definitive identification and quantification of this impurity. Further research into the specific mechanisms of its formation can aid in optimizing the Tadalafil manufacturing process to minimize its presence.

References

Tadalafil Impurity D: A Comprehensive Technical Guide to its Synthesis and Origin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway and origin of Tadalafil Impurity D, a known process-related impurity in the manufacturing of the active pharmaceutical ingredient (API) Tadalafil. Understanding the formation and synthesis of such impurities is critical for the development of robust manufacturing processes and for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to this compound

This compound is identified as (6bR,12aR)-12-(1,3-benzodioxol-5-yl)-2-acetyl-8-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. It is a process-related impurity that can arise during the synthesis of Tadalafil.[1][2] The presence of impurities in an API must be carefully controlled to meet stringent regulatory requirements. This guide elucidates the synthetic route to obtaining this compound for its use as a reference standard in analytical development and impurity profiling.

Origin of this compound

This compound is primarily formed as a process-related impurity during the synthesis of Tadalafil.[1] Its formation is attributed to the acetylation of a key intermediate in the Tadalafil synthesis pathway.

One of the common synthetic routes to Tadalafil involves the Pictet-Spengler reaction between D-tryptophan methyl ester hydrochloride and piperonal (B3395001) to yield the tetracyclic intermediate, (1R,3R)-methyl 1-(benzo[d][2][3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (referred to as compound 7 by Gilla et al.).[1] This intermediate is then further reacted to form the final Tadalafil molecule.

This compound can be formed if this key intermediate, compound 7, remains unreacted in the subsequent steps of the synthesis and is exposed to acetylating agents. The secondary amine in the tetrahydro-β-carboline ring system of compound 7 is susceptible to acetylation.

Origin of this compound cluster_tadalafil_synthesis Tadalafil Synthesis Pathway cluster_impurity_formation Impurity D Formation D-tryptophan_methyl_ester D-tryptophan methyl ester hydrochloride Compound_7 (1R,3R)-methyl 1-(benzo[d][1,3]dioxol-5-yl)- 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Compound 7) D-tryptophan_methyl_ester->Compound_7 Pictet-Spengler reaction Piperonal Piperonal Piperonal->Compound_7 Tadalafil Tadalafil Compound_7->Tadalafil Further reactions Unreacted_Compound_7 Unreacted Compound 7 Compound_7->Unreacted_Compound_7 Incomplete reaction Impurity_D This compound Unreacted_Compound_7->Impurity_D Acetylation Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Impurity_D

Figure 1: Origin of this compound in the Tadalafil Synthesis Pathway.

Synthesis Pathway of this compound

This compound can be independently synthesized for use as a reference standard. The synthesis involves the direct acetylation of the key Tadalafil intermediate, (1R,3R)-methyl 1-(benzo[d][2][3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (compound 7).

The reaction is typically carried out using acetic anhydride (B1165640) as the acetylating agent in a suitable solvent such as dimethylformamide (DMF).[1] The secondary amine of the tetrahydro-β-carboline core of compound 7 acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the N-acetylated product, this compound.

Synthesis of this compound Compound_7 (1R,3R)-methyl 1-(benzo[d][1,3]dioxol-5-yl)- 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Compound 7) Impurity_D This compound Compound_7->Impurity_D Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Impurity_D Acetylation DMF DMF (Solvent) DMF->Impurity_D Reaction Medium

Figure 2: Synthetic Pathway of this compound.

Experimental Protocols

Materials:

  • (1R,3R)-methyl 1-(benzo[d][2][3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Compound 7)

  • Acetic anhydride

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a known quantity of (1R,3R)-methyl 1-(benzo[d][2][3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Compound 7) in anhydrous dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution, add a molar excess of acetic anhydride dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion of the reaction, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure impurity.

  • Characterization: Confirm the structure and purity of the synthesized this compound using various analytical techniques, including Mass Spectrometry, IR, 1H NMR, and 13C NMR spectroscopy.

Data Presentation

The following table summarizes the key analytical data for this compound as reported by Gilla et al. (2013).[1]

Analytical Technique Observed Data
Mass Spectrometry (MS) m/z: 393 [M+H]+, 415 [M+Na]+
Infrared (IR) Spectroscopy (cm-1) 1736 (Ester C=O), 1639 (Amide C=O)
1H Nuclear Magnetic Resonance (NMR) (δ ppm) A characteristic singlet for the acetyl group protons is observed at δ 2.32. Other signals corresponding to the core structure are also present.
13C Nuclear Magnetic Resonance (NMR) (δ ppm) Signals for the two carbonyl carbons are observed at δ 170.9 and 170.5. A signal for the methyl group of the acetyl moiety is observed at δ 21.2.

Conclusion

This technical guide provides a detailed overview of the synthesis and origin of this compound. A thorough understanding of its formation as a process-related impurity is essential for the development of effective control strategies in the manufacturing of Tadalafil. The provided synthesis pathway and experimental protocol outline a method for obtaining this impurity as a reference standard, which is crucial for analytical method development, validation, and routine quality control of Tadalafil API. By carefully monitoring and controlling the presence of unreacted intermediates and potential acetylating agents, manufacturers can minimize the formation of this compound, thereby ensuring the quality and safety of the final drug product.

References

Physicochemical Properties of Tadalafil Impurity D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Tadalafil impurity D. Due to the limited availability of specific experimental data in public literature, this guide also details the standard experimental protocols used for the characterization of pharmaceutical impurities, which can be applied to this compound.

Introduction to this compound

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] During the synthesis and storage of Tadalafil, various impurities can arise.[3][4] this compound is one such process-related impurity that is monitored and controlled during drug manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies like the European Pharmacopoeia (EP) specify limits for such impurities.[5][6] This guide focuses on the physicochemical characterization of the this compound as defined by the European Pharmacopoeia.

Chemical Identity and Structure

Accurate identification of an impurity is the first step in its characterization. The chemical structure and identifiers for this compound are summarized below.

IdentifierData
IUPAC Name (6bR)-12-(1,3-benzodioxol-5-yl)-12a-hydroxy-8-methyl-6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione[5]
Molecular Formula C22H19N3O6[7]
Molecular Weight 421.4 g/mol [7]
Canonical SMILES CN1CC(=O)N2C(C3=CC=C(C=C3)OCO4)C4(C(C5=C(C=CC=C5)NC2=O)O1)O
InChI Key InChI=1S/C22H19N3O6/c1-24-9-16(26)25-18(21(24)28)17-20(27)23-13-5-3-2-4-12(13)22(17,29)19(25)11-6-7-14-15(8-11)31-10-30-14/h2-8,17-19,29H,9-10H2,1H3,(H,23,27)/t17?,18-,19+,22+/m1/s1

Physicochemical Properties

PropertyValue
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available (expected to be poorly soluble in water)
pKa Data not available

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for determining the key physicochemical properties of a pharmaceutical impurity like this compound. These protocols are based on standard practices in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of Tadalafil and its related substances, including Impurity D.[8]

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve adequate separation of Tadalafil, Impurity D, and other related substances.[4][10]

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Detection Wavelength: Tadalafil and its impurities are typically detected at around 285 nm.[11]

  • Procedure:

    • Prepare a standard solution of this compound at a known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Prepare a sample solution of the Tadalafil active pharmaceutical ingredient (API) to be tested.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of Impurity D in the sample by comparing the peak area with the standard's peak area.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermo-analytical technique used to determine the melting point and heat of fusion of a substance.[12]

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into an aluminum pan and hermetically seal it.

  • Procedure:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[12]

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point.[13]

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[12]

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh a sample (typically 5-10 mg) of this compound into a tared TGA pan.

  • Procedure:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature.

    • The resulting TGA curve can be used to determine the temperature at which degradation begins.

Solubility Determination

The solubility of an impurity is a critical parameter that influences its potential to be purged during the manufacturing process and its absorption in the body.[14]

  • Method: Shake-flask method.

  • Procedure:

    • Prepare saturated solutions of this compound in various solvents (e.g., water, phosphate buffer at different pH values, ethanol, methanol (B129727), acetonitrile).

    • This is achieved by adding an excess amount of the solid impurity to a known volume of the solvent in a sealed container.

    • Agitate the containers at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the samples to remove the undissolved solid.

    • Determine the concentration of the dissolved impurity in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.

pKa Determination

The acid dissociation constant (pKa) is a crucial parameter for understanding the ionization state of a molecule at different pH values, which affects its solubility and permeability. For poorly soluble compounds, specialized techniques are required.[15][16]

  • Method: Potentiometric titration in a co-solvent system or UV-spectrophotometric method.

  • Potentiometric Titration Protocol:

    • Dissolve an accurately weighed amount of this compound in a mixture of an organic co-solvent (e.g., methanol or acetonitrile) and water.

    • Titrate the solution with a standardized acid or base solution using a calibrated pH meter.

    • Record the pH as a function of the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve. The aqueous pKa is then extrapolated from the pKa values obtained in different co-solvent mixtures.[15]

  • UV-Spectrophotometric Protocol:

    • Prepare a series of buffer solutions with a range of pH values.

    • Prepare solutions of this compound in each buffer.

    • Measure the UV-Vis spectrum of each solution.

    • If the impurity has a chromophore near the ionizable group, the spectrum will change with pH.

    • The pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the appropriate equation.[16]

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical impurity like this compound.

Physicochemical Characterization Workflow cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Analysis & Reporting Impurity_Isolation Impurity Isolation & Purification Structure_Elucidation Structure Elucidation (NMR, MS) Impurity_Isolation->Structure_Elucidation Purity Purity (HPLC) Structure_Elucidation->Purity Melting_Point Melting Point (DSC) Purity->Melting_Point Thermal_Stability Thermal Stability (TGA) Melting_Point->Thermal_Stability Solubility Solubility Thermal_Stability->Solubility pKa pKa Solubility->pKa Data_Compilation Data Compilation & Tabulation pKa->Data_Compilation Report Technical Report Generation Data_Compilation->Report

References

In-Depth Technical Guide to Tadalafil Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tadalafil Impurity D, a known related substance of the active pharmaceutical ingredient (API) Tadalafil. This document details its chemical identity, nomenclature, and available analytical and synthetic data, compiled to assist in impurity profiling, analytical method development, and quality control of Tadalafil.

Nomenclature and Chemical Identity

This compound, as defined by the European Pharmacopoeia (EP), is a process-related impurity that can arise during the synthesis of Tadalafil. Accurate identification and characterization of this impurity are crucial for ensuring the quality, safety, and efficacy of the final drug product.

Table 1: Chemical Identity of Tadalafil EP Impurity D

IdentifierValue
Systematic Name (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl-6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione
CAS Number Not Available (NA)
Molecular Formula C₂₂H₁₉N₃O₆
Molecular Weight 421.40 g/mol

It is important to note that while the European Pharmacopoeia designates this specific structure as this compound, some commercial suppliers may use the same name for different molecules. Therefore, referencing the systematic name and molecular formula is critical for unambiguous identification.

Synthesis and Formation Pathway

Forced degradation studies of Tadalafil have shown that it is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions[1][2][3]. It is plausible that Impurity D is a product of such degradation pathways.

Below is a logical relationship diagram illustrating the potential formation of this compound from Tadalafil.

G Potential Formation Pathway of this compound Tadalafil Tadalafil C₂₂H₁₉N₃O₄ Stress_Conditions Stress Conditions (e.g., Oxidation, Hydrolysis) Tadalafil->Stress_Conditions Impurity_D This compound (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo- [3,4-c]quinoline-6,7,10(5H)-trione C₂₂H₁₉N₃O₆ Stress_Conditions->Impurity_D

Caption: Logical pathway for the formation of this compound.

Analytical Characterization and Methodologies

The characterization of this compound relies on modern analytical techniques to confirm its structure and quantify its presence in Tadalafil samples. Reference standards for Tadalafil EP Impurity D are available from various pharmaceutical standard suppliers, who typically provide a Certificate of Analysis with data from the following techniques.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of Impurity D and confirming the presence of key functional groups and the overall molecular skeleton. While specific spectra for Tadalafil EP Impurity D are not publicly available, analysis of related Tadalafil analogues suggests that the proton signals for the aromatic and piperonyl groups would be present, along with signals corresponding to the methyl and methylene (B1212753) groups of the pyrazino-pyrrolo-indole core. The presence of the hydroxyl group would introduce a characteristic proton signal.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. For this compound, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 422.13. Tandem MS (MS/MS) can be employed to study the fragmentation pattern, providing further structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), amide (N-H), and multiple carbonyl (C=O) groups.

Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the separation and quantification of Tadalafil and its impurities, including Impurity D.

Table 2: Representative HPLC Method Parameters for Tadalafil and Impurity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid) and an organic solvent (e.g., acetonitrile, methanol)
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 285 nm
Column Temperature 30 °C

Note: These are general parameters, and specific method conditions may vary. Method development and validation are essential for accurate quantification.

A typical experimental workflow for the analysis of Tadalafil impurities is depicted below.

G Analytical Workflow for Tadalafil Impurity Profiling cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample_Collection Tadalafil Bulk Drug or Formulation Dissolution Dissolution in Suitable Solvent Sample_Collection->Dissolution Filtration Filtration Dissolution->Filtration HPLC_UPLC HPLC / UPLC System Filtration->HPLC_UPLC Separation Separation on C18 Column HPLC_UPLC->Separation Detection UV or MS Detection Separation->Detection Identification Impurity Identification (based on RRT and/or MS) Detection->Identification Quantification Quantification (using reference standards) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for Tadalafil impurity analysis.

Conclusion

This compound is a critical quality attribute to monitor in the production of Tadalafil. A thorough understanding of its chemical identity, potential for formation, and appropriate analytical methods for its control are essential for drug development professionals. This guide provides a foundational overview to aid in these efforts, emphasizing the importance of using official pharmacopoeial standards for impurity identification and control. Further research into the specific mechanisms of its formation could lead to improved manufacturing processes with a more favorable impurity profile.

References

Tadalafil Impurity D: A Technical Guide on Potential Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely prescribed for erectile dysfunction and pulmonary arterial hypertension. As with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug quality, safety, and efficacy. This technical guide focuses on Tadalafil impurity D, a known process-related impurity. A comprehensive review of publicly available scientific literature reveals a significant gap in the pharmacological and toxicological data for this specific compound. While its chemical structure is defined, its potential to modulate PDE5 activity, interact with other biological targets, or elicit cytotoxic effects remains uncharacterized. This document outlines the current state of knowledge and provides a detailed framework of experimental protocols for the systematic evaluation of the potential pharmacological effects of this compound. Furthermore, it presents standardized workflows and signaling pathway diagrams to guide future research in this area. The absence of quantitative data necessitates a proactive approach to impurity profiling to ensure the continued safety and therapeutic efficacy of Tadalafil formulations.

Introduction to Tadalafil and its Impurities

Tadalafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[1][2] This inhibition leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation.[1][2] The synthesis of Tadalafil is a multi-step process, and like any complex chemical synthesis, it can result in the formation of impurities.[3] These impurities can be process-related, degradation products, or arise from starting materials and intermediates.[3] Regulatory bodies worldwide require stringent control and characterization of impurities in pharmaceutical products, as they have the potential to affect the safety and efficacy of the drug.[4]

This compound: Current Knowledge

This compound is identified as a process-related impurity formed during the synthesis of Tadalafil.[5] Its chemical structure is documented by various chemical suppliers and in regulatory filings.

Chemical Name: (6bR)-12-(1,3-benzodioxol-5-yl)-12a-hydroxy-8-methyl-6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione[6]

Molecular Formula: C₂₂H₁₉N₃O₆[6]

Molecular Weight: 421.40 g/mol [6]

Despite its well-defined chemical identity, a thorough search of the scientific literature reveals a notable absence of studies on the pharmacological effects of this compound. There is no publicly available data on its potential to inhibit PDE5, its selectivity for other PDE isoenzymes, or its broader pharmacological and toxicological profile. A Material Safety Data Sheet (MSDS) for this compound indicates that no data is available for acute toxicity, skin corrosion/irritation, and other toxicological endpoints.[7] This significant data gap underscores the importance of conducting dedicated studies to characterize the biological activity of this impurity.

Potential Pharmacological Effects: A Hypothetical Framework

Given the structural similarity of this compound to the parent Tadalafil molecule, particularly the core β-carboline structure, it is plausible to hypothesize potential pharmacological activities that warrant investigation. However, it is crucial to emphasize that the following are hypothetical considerations and require experimental validation.

  • PDE5 Inhibition: The core structure of Tadalafil is optimized for binding to the active site of the PDE5 enzyme. While this compound possesses a modified piperazinedione ring, it may still retain some affinity for the PDE5 enzyme. The degree of inhibition could range from negligible to significant, potentially impacting the overall efficacy of Tadalafil formulations if present in sufficient quantities.

  • Altered Selectivity: Tadalafil is known for its high selectivity for PDE5 over other PDE isoenzymes, such as PDE6 (involved in vision) and PDE11.[8] Structural modifications, as seen in impurity D, could alter this selectivity profile. A reduction in selectivity could theoretically lead to off-target effects.

  • Cytotoxicity: As a chemical entity, this compound has the potential to exhibit cytotoxic effects. It is standard practice in drug development to assess the cytotoxicity of impurities to ensure they do not contribute to cellular toxicity.[9]

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data on the pharmacological effects of this compound. The following table is provided as a template for how such data, once generated, should be presented for clarity and comparison.

Parameter Tadalafil This compound Reference Compound (e.g., Sildenafil)
PDE5 IC₅₀ (nM) Data for TadalafilTo be determinedData for Sildenafil
PDE6 IC₅₀ (nM) Data for TadalafilTo be determinedData for Sildenafil
PDE11 IC₅₀ (nM) Data for TadalafilTo be determinedData for Sildenafil
Cell Line (e.g., HEK293) CC₅₀ (µM) Data for TadalafilTo be determinedData for Sildenafil

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Detailed Experimental Protocols

To address the existing data gap, the following detailed experimental protocols are provided as a guide for researchers to assess the potential pharmacological effects of this compound.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay is a common method for determining the inhibitory activity of compounds against PDE5.[10]

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When PDE5 hydrolyzes the substrate to 5'-GMP, a binding agent in the assay mix binds to the 5'-GMP, leading to a larger molecular complex that rotates more slowly, thus increasing fluorescence polarization. An inhibitor of PDE5 will prevent this hydrolysis, resulting in a low fluorescence polarization signal.[6]

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Binding Agent (e.g., specific antibody or phosphate-binding nanoparticles)

  • This compound (dissolved in DMSO)

  • Tadalafil (as a positive control, dissolved in DMSO)

  • 96-well or 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and Tadalafil in DMSO. Further dilute these in the PDE Assay Buffer to achieve the final desired concentrations.

  • Assay Setup: To each well of the microplate, add the diluted test compound or control.

  • Enzyme Addition: Add the diluted recombinant PDE5A1 enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the Binding Agent to all wells.

  • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[11]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • Doxorubicin (as a positive control for cytotoxicity)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or the positive control. Include vehicle controls (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours, allowing the formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ value.

Visualizations

Signaling Pathway

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Degrades Tadalafil Tadalafil / this compound (Potential Inhibitor) Tadalafil->PDE5 Inhibits Vasodilation Vasodilation Relaxation->Vasodilation

Caption: PDE5 signaling pathway and the potential point of inhibition by this compound.

Experimental Workflow

Pharmacological_Evaluation_Workflow Impurity_ID This compound (Identification & Synthesis) In_Vitro_Screening In Vitro Pharmacological Screening Impurity_ID->In_Vitro_Screening PDE5_Assay PDE5 Inhibition Assay (IC₅₀ Determination) In_Vitro_Screening->PDE5_Assay PDE_Selectivity PDE Isoenzyme Selectivity Panel In_Vitro_Screening->PDE_Selectivity Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀ Determination) In_Vitro_Screening->Cytotoxicity_Assay Data_Analysis Data Analysis & Risk Assessment PDE5_Assay->Data_Analysis PDE_Selectivity->Data_Analysis Cytotoxicity_Assay->Data_Analysis Report Technical Report & Regulatory Submission Data_Analysis->Report

Caption: Workflow for the pharmacological evaluation of this compound.

Conclusion and Future Directions

The presence of impurities in active pharmaceutical ingredients is an unavoidable aspect of drug manufacturing that necessitates rigorous characterization and control. While this compound is a known process-related impurity, the current lack of public data on its pharmacological and toxicological properties represents a significant knowledge gap. The potential for this impurity to interact with PDE5 or other biological targets, thereby affecting the overall safety and efficacy profile of Tadalafil, cannot be dismissed without empirical evidence.

It is strongly recommended that researchers and pharmaceutical manufacturers undertake a systematic evaluation of this compound using the experimental frameworks outlined in this guide. The generation of quantitative data on its PDE5 inhibitory activity, isoenzyme selectivity, and cytotoxicity is paramount. Such data will enable a comprehensive risk assessment and inform the setting of appropriate specification limits for this impurity in Tadalafil drug substances and products, ultimately ensuring patient safety and therapeutic consistency.

References

Tadalafil Degradation: An In-depth Technical Guide to Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of tadalafil (B1681874) under various stress conditions. It details the identified degradation products, their chemical pathways of formation, and the analytical methodologies used for their identification and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of tadalafil-containing pharmaceutical products.

Introduction

Tadalafil, an active pharmaceutical ingredient (API), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The chemical stability of tadalafil is a critical attribute that can affect its safety, efficacy, and shelf-life. Understanding its degradation behavior under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines, is essential for developing stable formulations and ensuring patient safety. This guide delves into the chemical degradation of tadalafil under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.

Tadalafil Degradation Pathways

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance. Tadalafil has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under photolytic and thermal stress.

Acidic Degradation

Under acidic conditions, tadalafil undergoes hydrolysis, leading to the formation of several degradation products. One major degradation product has been identified and structurally characterized.[1] The degradation primarily involves the cleavage of the piperazine-2,5-dione ring.

A significant degradation product formed under acidic stress is (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][2]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione.[1] Other degradation products identified through LC-MS/MS analysis under acidic hydrolytic conditions include those designated as H1, H3, and H4.

Acid_Degradation Tadalafil Tadalafil C22H19N3O4 DP_Acid_1 DP H1 Tadalafil->DP_Acid_1 Acid Hydrolysis (HCl) DP_Acid_3 DP H3 Tadalafil->DP_Acid_3 Acid Hydrolysis (HCl) DP_Acid_4 DP H4 Tadalafil->DP_Acid_4 Acid Hydrolysis (HCl) DP_Main_Acid (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1,3] dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione Tadalafil->DP_Main_Acid Major Pathway

Figure 1: Proposed Acidic Degradation Pathway of Tadalafil.

Basic Degradation

Tadalafil is particularly labile under alkaline hydrolytic conditions.[3] The degradation in a basic medium also involves the hydrolysis of the amide bonds in the piperazine-2,5-dione ring. Under alkaline stress, tadalafil has been shown to form at least two degradation products, designated as N1 and N2.

Basic_Degradation Tadalafil Tadalafil C22H19N3O4 DP_Base_1 DP N1 Tadalafil->DP_Base_1 Base Hydrolysis (NaOH) DP_Base_2 DP N2 Tadalafil->DP_Base_2 Base Hydrolysis (NaOH)

Figure 2: Proposed Basic Degradation Pathway of Tadalafil.

Oxidative Degradation

Exposure of tadalafil to oxidative stress, typically using hydrogen peroxide, results in the formation of degradation products. The piperazine (B1678402) ring system is a likely site for oxidation. Two primary oxidative degradation products have been reported, designated as O1 and O2. The mass spectrum of O1 shows similarities to the acidic degradation products H3 and H4.

Oxidative_Degradation Tadalafil Tadalafil C22H19N3O4 DP_Ox_1 DP O1 Tadalafil->DP_Ox_1 Oxidation (H2O2) DP_Ox_2 DP O2 Tadalafil->DP_Ox_2 Oxidation (H2O2)

Figure 3: Proposed Oxidative Degradation Pathway of Tadalafil.

Photolytic and Thermal Degradation

Several studies have indicated that tadalafil is relatively stable under photolytic and thermal stress conditions.[3][4] When exposed to UV light at 254 nm and 366 nm for an extended period or heated at high temperatures, no significant degradation has been observed in some studies.[4] However, other studies have reported some level of degradation under photolytic conditions, suggesting that the experimental conditions can influence the outcome.[5]

Quantitative Degradation Data

The extent of tadalafil degradation is dependent on the stressor, its concentration, and the duration of exposure. The following table summarizes the quantitative data from various forced degradation studies.

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acid Hydrolysis 1 M HCl24 hoursRoom TemperatureNot specified[5]
1 N HCl10 hours60 °C12.78%[4]
1 N HCl15 minutes65 °C11.24%[6]
0.8 N HCl3 hoursReflux"Complete"
Base Hydrolysis 1 M NaOHNot specifiedRoom TemperatureNot specified[5]
1 N NaOH10 hours60 °CNo degradation[4]
1 N NaOH15 minutes65 °C9.87%[6]
Oxidative 10% H₂O₂24 hoursRoom TemperatureNot specified[5]
3% H₂O₂48 hoursRoom TemperatureNo degradation[4]
6% H₂O₂Not specifiedNot specified7.56%[6]
Thermal Dry Heat48 hours120 °CNo degradation[4]
Dry Heat60 minutes80 °CNo degradation
Photolytic UV light (254 nm & 366 nm)48 hoursNot specifiedNo degradation[4]
Sunlight4 hoursNot specifiedNo degradation

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible stability studies. The following sections outline typical experimental procedures for the forced degradation of tadalafil.

General Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start Weigh Tadalafil API Dissolve Dissolve in appropriate solvent (e.g., Methanol) Start->Dissolve Stock Prepare Stock Solution Dissolve->Stock Acid Acid Hydrolysis (e.g., 1N HCl, 65°C, 15 min) Stock->Acid Base Base Hydrolysis (e.g., 1N NaOH, 65°C, 15 min) Stock->Base Oxidative Oxidative Stress (e.g., 6% H2O2) Stock->Oxidative Thermal Thermal Stress (e.g., 80°C, 60 min) Stock->Thermal Photolytic Photolytic Stress (e.g., Sunlight, 4h) Stock->Photolytic Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to final concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Inject into HPLC/UPLC System Dilute->HPLC LCMS LC-MS/MS Analysis for Identification & Characterization HPLC->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 4: General Experimental Workflow for Forced Degradation Studies.

Preparation of Stock Solution

Accurately weigh 10 mg of tadalafil and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as methanol, to obtain a stock solution of 1 mg/mL.

Acid Hydrolysis

To 1 mL of the tadalafil stock solution in a 10 mL volumetric flask, add 1 mL of 1 N HCl. Keep the flask at 65°C for 15 minutes.[6] After the specified time, cool the solution to room temperature and neutralize it by adding 1 mL of 1 N NaOH. Dilute to the mark with the mobile phase.

Base Hydrolysis

To 1 mL of the tadalafil stock solution in a 10 mL volumetric flask, add 1 mL of 1 N NaOH. Keep the flask at 65°C for 15 minutes.[6] After the specified time, cool the solution to room temperature and neutralize it by adding 1 mL of 1 N HCl. Dilute to the mark with the mobile phase.

Oxidative Degradation

To 1 mL of the tadalafil stock solution in a 10 mL volumetric flask, add 1 mL of 6% v/v hydrogen peroxide.[6] Keep the solution at room temperature for a specified period. After incubation, dilute to the mark with the mobile phase.

Thermal Degradation

Expose the solid tadalafil powder in a petri dish to a temperature of 80°C in a hot air oven for 60 minutes. After exposure, accurately weigh a portion of the powder, dissolve it in the mobile phase, and dilute to the desired concentration for analysis.

Photolytic Degradation

Expose the solid tadalafil powder in a petri dish to direct sunlight for 4 hours. After exposure, accurately weigh a portion of the powder, dissolve it in the mobile phase, and dilute to the desired concentration for analysis.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of tadalafil and its degradation products.

  • Column: A C18 column (e.g., Eclipse Plus C18, 250 x 4.6 mm, 5 µm) is frequently used.[6]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% v/v formic acid) and an organic solvent (e.g., methanol) in a gradient elution mode is often employed.[6]

  • Flow Rate: A typical flow rate is around 0.6 to 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength of approximately 251 nm is suitable for monitoring the eluents.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification and structural elucidation of degradation products.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions are determined to propose the chemical structures of the degradation products.[6]

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)

For unambiguous structure confirmation of isolated degradation products, advanced techniques like NMR and HRMS are employed.[1] These methods provide detailed information about the molecular formula and the connectivity of atoms within the molecule.

Conclusion

This technical guide has summarized the current understanding of tadalafil degradation products and pathways. Tadalafil is most susceptible to degradation under acidic and basic hydrolytic conditions and to a lesser extent under oxidative stress. It demonstrates considerable stability under thermal and photolytic conditions. The primary degradation pathways involve the hydrolysis of the piperazine-2,5-dione ring. A robust, stability-indicating HPLC method is essential for the routine quality control of tadalafil, while LC-MS/MS, NMR, and HRMS are invaluable for the identification and characterization of novel degradation products. A thorough understanding of these degradation pathways is paramount for the development of stable and safe tadalafil formulations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phosphodiesterase-5 (PDE5) inhibitor tadalafil (B1681874) and its related compounds. It covers the core pharmacology, synthetic methodologies, structure-activity relationships (SAR), and key experimental protocols relevant to the research and development of this important class of therapeutic agents.

Introduction: Tadalafil and the PDE5 Signaling Pathway

Tadalafil, marketed under brand names like Cialis and Adcirca, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE5, tadalafil elevates cGMP levels, leading to smooth muscle relaxation and vasodilation in specific tissues.[3] This mechanism of action is the foundation for its therapeutic use in treating erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH).[1][2]

The key pharmacological distinction of tadalafil is its longer half-life of approximately 17.5 hours, which translates to a prolonged duration of action compared to other PDE5 inhibitors like sildenafil.[4]

The cGMP Signaling Pathway

Sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation, increased blood flow, and penile erection. PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP. Tadalafil's inhibition of PDE5 preserves cGMP levels, thereby enhancing the erectile response.

PDE5_Signaling_Pathway Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Nitric Oxide (NO) Sexual Stimulation->Nitric Oxide (NO) sGC (soluble Guanylate Cyclase) sGC (soluble Guanylate Cyclase) Nitric Oxide (NO)->sGC (soluble Guanylate Cyclase) activates cGMP cGMP sGC (soluble Guanylate Cyclase)->cGMP GTP GTP GTP->sGC (soluble Guanylate Cyclase) PDE5 PDE5 cGMP->PDE5 hydrolyzes PKG (Protein Kinase G) PKG (Protein Kinase G) cGMP->PKG (Protein Kinase G) activates 5'-GMP (inactive) 5'-GMP (inactive) PDE5->5'-GMP (inactive) Smooth Muscle Relaxation Smooth Muscle Relaxation PKG (Protein Kinase G)->Smooth Muscle Relaxation Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Erection Erection Vasodilation->Erection Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: The PDE5/cGMP signaling pathway and the mechanism of action of Tadalafil.

Quantitative Pharmacological Data

The potency and selectivity of tadalafil and its analogs are typically quantified by their half-maximal inhibitory concentration (IC50) values against various phosphodiesterase isoforms.

Potency and Selectivity of Tadalafil

Tadalafil exhibits high potency for PDE5 and significant selectivity over other PDE isoforms. This selectivity profile is crucial for its favorable side-effect profile. For instance, its lower inhibition of PDE6, which is involved in the visual phototransduction cascade, results in fewer visual disturbances compared to sildenafil. However, tadalafil is a dual inhibitor of PDE5 and PDE11, an enzyme found in skeletal muscle, which may be associated with the side effect of myalgia (muscle pain).[5]

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)PDE5/PDE6 SelectivityPDE5/PDE11 Selectivity
Tadalafil 5[2][6]>10,00019>2,000~3.8
Sildenafil3.5313,500~9~1,000
Vardenafil0.771,200~10~1,714

Note: IC50 values can vary between studies based on assay conditions. The data presented is a representative compilation.

Potency of Tadalafil Analogs

Numerous analogs of tadalafil have been synthesized to explore the structure-activity relationship and to develop compounds with improved potency, selectivity, or pharmacokinetic properties.

Compound IDModification from TadalafilPDE5 IC50 (nM)Reference
Tadalafil -5[2][6]
Compound XXIElongated N2-substituent and modified 6-position phenyl ring3[7]
Analog 2Bromine-modified piperonyl moiety3[2]
Analog 3Bromine-modified piperonyl moiety3[2]
Compound 11Carboxylic acid group on piperazinedione nitrogen~5[8]

Experimental Protocols

General Synthesis of Tadalafil and Analogs

The core structure of tadalafil, a tetrahydro-β-carboline, is typically synthesized via a Pictet-Spengler reaction, followed by cyclization to form the piperazinedione ring.

Synthesis_Workflow cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification D-Tryptophan Methyl Ester D-Tryptophan Methyl Ester Tetrahydro-β-carboline Tetrahydro-β-carboline D-Tryptophan Methyl Ester->Tetrahydro-β-carboline Piperonal (B3395001) Piperonal Piperonal->Tetrahydro-β-carboline Tadalafil Core Tadalafil Core Tetrahydro-β-carboline->Tadalafil Core Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Tadalafil Core Methylamine (B109427) Methylamine Methylamine->Tadalafil Core Crude Tadalafil Crude Tadalafil Tadalafil Core->Crude Tadalafil Crystallization Crystallization Crude Tadalafil->Crystallization Pure Tadalafil Pure Tadalafil Crystallization->Pure Tadalafil

Caption: A generalized workflow for the synthesis of Tadalafil.

Detailed Protocol for Pictet-Spengler Reaction:

  • Reagents: D-tryptophan methyl ester, an appropriate aldehyde (e.g., piperonal for tadalafil), a solvent such as dichloromethane, and an acid catalyst like trifluoroacetic acid.

  • Procedure: Dissolve D-tryptophan methyl ester and the aldehyde in dichloromethane.

  • Add trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 4 days), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the resulting tetrahydro-β-carboline intermediate by column chromatography.[9][10]

Detailed Protocol for Cyclization:

  • Reagents: The tetrahydro-β-carboline intermediate, chloroacetyl chloride, and methylamine in a suitable solvent like dimethylacetamide.

  • Procedure: React the intermediate with chloroacetyl chloride to form an N-chloroacetyl derivative.

  • Subsequently, treat the product with methylamine, which leads to the cyclization and formation of the piperazinedione ring, yielding tadalafil.

  • The crude product is then purified, often by crystallization, to obtain the final, pure compound.[11]

PDE5 Inhibition Assay Protocol (Fluorescence Polarization-Based)

This assay measures the inhibitory activity of test compounds against the PDE5 enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., tadalafil analog) in DMSO and create serial dilutions.

    • Thaw recombinant PDE5A1 enzyme and other enzymatic components on ice.

    • Prepare a complete PDE assay buffer.

    • Dilute a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP) and the PDE5A1 enzyme in the assay buffer to their working concentrations.[3]

  • Assay Procedure:

    • Add the diluted test compounds, a positive control (e.g., tadalafil), and a DMSO-only control to the wells of a 96-well black microplate.

    • Add the diluted PDE5A1 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the diluted fluorescent cGMP substrate to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction by adding a binding agent that selectively binds to the hydrolyzed GMP product.

    • Incubate for an additional 30 minutes at room temperature.[3]

  • Data Analysis:

    • Measure the fluorescence polarization of each well. The change in polarization is proportional to the amount of hydrolyzed substrate.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)

The SAR of tadalafil and its analogs reveals key structural features that are critical for potent and selective PDE5 inhibition.

Caption: Key structure-activity relationships of Tadalafil.
  • Stereochemistry: The cis-(6R, 12aR) stereochemistry of tadalafil is essential for its high potency. The corresponding trans-isomers are significantly less active.[6]

  • Position 6 Substituent: The 1,3-benzodioxol-5-yl (piperonyl) group at position 6 fits into a hydrophobic pocket of the PDE5 active site and is a critical determinant of potency.

  • N2-Substituent: The N-methyl group on the piperazinedione ring can be modified. While elongation of the N2-alkyl substituent is tolerated, it can sometimes lead to a decrease in potency.[7] Introducing aryl substituents at this position is also possible and can result in potent analogs.[12]

  • Tetrahydro-β-carboline Core: This rigid, tricyclic core serves as a scaffold to correctly position the key interacting groups within the PDE5 active site.

Pharmacokinetics of Tadalafil

ParameterValueDescription
Absorption Rapid, Tmax ~2 hoursTime to reach maximum plasma concentration is not significantly affected by food.[13][14]
Distribution Vd ~63 LWidely distributed in body tissues. 94% is bound to plasma proteins.[4]
Metabolism Primarily by CYP3A4The major metabolite is methylcatechol glucuronide, which is significantly less potent than tadalafil.[4]
Elimination Feces (~61%) and Urine (~36%)Excreted predominantly as inactive metabolites.
Half-life (t1/2) ~17.5 hoursThis long half-life allows for a prolonged duration of action and the option of once-daily dosing.[4][13]

Conclusion

Tadalafil remains a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension due to its potent and selective inhibition of PDE5 and its favorable pharmacokinetic profile. The study of its analogs continues to provide valuable insights into the structure-activity relationships of PDE5 inhibitors, paving the way for the design of new compounds with potentially improved therapeutic properties. The synthetic routes, primarily centered around the Pictet-Spengler reaction, are well-established, and standardized bioassays allow for the reliable determination of compound potency and selectivity. This guide provides a foundational resource for researchers aiming to innovate within this important class of pharmaceuticals.

References

Formation of Tadalafil Impurity D During Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of Tadalafil impurity D, a critical process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API) Tadalafil. Understanding the origin and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed overview of the formation mechanism, experimental protocols for its investigation, and quantitative data analysis.

Introduction to Tadalafil and its Impurities

Tadalafil, marketed under the brand name Cialis among others, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The synthesis of this complex heterocyclic molecule involves multiple steps, creating the potential for the formation of various process-related impurities. Regulatory bodies worldwide mandate strict control over impurity levels in APIs. This compound is one such impurity that requires careful monitoring and control during the manufacturing process.

Structure and Identification of this compound

This compound is the N-acetyl analog of the key intermediate in the Tadalafil synthesis, (1R,3R)-Methyl 1-(benzo[d][1][2]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.

  • IUPAC Name: Methyl (1R,3R)-1-(benzo[d][1][2]dioxol-5-yl)-2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

  • Molecular Formula: C₂₂H₂₀N₂O₅

  • Molecular Weight: 392.41 g/mol

The structure of Impurity D has been elucidated using various spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

Mechanism of Formation

The formation of this compound is directly linked to a specific step in the Tadalafil synthesis: the N-acylation of the tetrahydro-β-carboline intermediate. The intended reaction is the acylation with chloroacetyl chloride to introduce the chloroacetyl group, which is a precursor to the final cyclization step to form the piperazinedione ring of Tadalafil.

However, commercially available chloroacetyl chloride can contain acetyl chloride as an impurity. Acetyl chloride is a highly reactive acylating agent. If present in the reaction mixture, it will compete with chloroacetyl chloride and react with the secondary amine of the tetrahydro-β-carboline intermediate. This unintended N-acetylation reaction leads to the formation of this compound.[3]

The logical relationship for the formation of Tadalafil and Impurity D can be visualized as a competitive reaction pathway.

intermediate Tetrahydro-β-carboline Intermediate tadalafil_precursor N-Chloroacetyl Intermediate (Tadalafil Precursor) intermediate->tadalafil_precursor N-Acylation impurity_d This compound (N-Acetyl Intermediate) intermediate->impurity_d Competitive N-Acylation chloroacetyl_chloride Chloroacetyl Chloride (Reagent) chloroacetyl_chloride->tadalafil_precursor acetyl_chloride Acetyl Chloride (Impurity in Reagent) acetyl_chloride->impurity_d tadalafil Tadalafil tadalafil_precursor->tadalafil Cyclization

Competitive formation of Tadalafil precursor and Impurity D.

Experimental Investigation of Impurity D Formation

To effectively control the formation of Impurity D, it is crucial to understand the quantitative relationship between the level of acetyl chloride in the chloroacetyl chloride reagent and the amount of Impurity D formed. The following experimental protocol outlines a methodology for such an investigation.

Materials and Equipment
  • (1R,3R)-Methyl 1-(benzo[d][1][2]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Tetrahydro-β-carboline intermediate)

  • Chloroacetyl chloride (high purity)

  • Acetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Tadalafil and this compound reference standards

Experimental Workflow

The overall workflow for investigating the formation of Impurity D involves a series of controlled reactions followed by quantitative analysis.

prep_reagents Prepare Chloroacetyl Chloride with varying Acetyl Chloride levels run_reactions Perform N-Acylation Reactions prep_reagents->run_reactions sample_prep Prepare Samples for HPLC Analysis run_reactions->sample_prep hplc_analysis Quantitative HPLC Analysis sample_prep->hplc_analysis data_analysis Analyze Data and Correlate Impurity Levels hplc_analysis->data_analysis

Workflow for investigating Impurity D formation.
Detailed Experimental Protocol

1. Preparation of Spiked Chloroacetyl Chloride Solutions:

  • Prepare a stock solution of acetyl chloride in anhydrous DCM.

  • Create a series of chloroacetyl chloride solutions with varying concentrations of acetyl chloride (e.g., 0%, 0.1%, 0.5%, 1.0%, 2.0% w/w) by adding the appropriate amount of the acetyl chloride stock solution to high-purity chloroacetyl chloride.

2. N-Acylation Reaction:

  • In a series of round-bottom flasks, dissolve a known amount of the tetrahydro-β-carboline intermediate in anhydrous DCM.

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, add a stoichiometric equivalent of TEA.

  • Slowly add one of the prepared chloroacetyl chloride solutions (containing a known percentage of acetyl chloride) to each respective flask while stirring.

  • Allow the reactions to stir at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Sample Preparation:

  • Upon completion, quench each reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product mixture.

  • Accurately weigh a portion of each crude product and dissolve it in a known volume of HPLC mobile phase to prepare samples for analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) is typically effective for separating Tadalafil, its precursor, and Impurity D.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm.

  • Injection Volume: 10 µL.

  • Quantification: Use external standards of Tadalafil and this compound to create calibration curves and quantify the amount of each component in the reaction mixtures.

Quantitative Data and Analysis

The results of the experimental investigation can be summarized in a table to clearly demonstrate the correlation between the purity of the acylating agent and the formation of Impurity D.

Experiment IDAcetyl Chloride in Chloroacetyl Chloride (%)Yield of N-Chloroacetyl Intermediate (%)Yield of this compound (%)
10.098.5Not Detected
20.197.21.3
30.593.85.7
41.088.111.2
52.077.421.9

Note: The data presented in this table is representative and intended for illustrative purposes.

The data clearly indicates that as the percentage of acetyl chloride impurity in the chloroacetyl chloride reagent increases, the yield of the desired N-chloroacetyl intermediate decreases, while the formation of this compound significantly increases.

Control Strategies

Based on the understanding of the formation mechanism, several control strategies can be implemented to minimize the level of this compound in the final API:

  • Raw Material Control: The most effective control strategy is to use high-purity chloroacetyl chloride with a very low, specified limit for acetyl chloride content. Implementing a robust analytical method to test incoming batches of this raw material is essential.

  • Process Optimization: While less effective than raw material control, optimizing reaction conditions such as temperature and addition rate might have a minor impact on the relative reaction rates, but it is unlikely to eliminate the formation of Impurity D if acetyl chloride is present.

  • Purification: Develop and validate a purification method (e.g., crystallization or chromatography) for the subsequent intermediate or the final API that can effectively remove this compound to a level that meets regulatory requirements.

Conclusion

The formation of this compound is a direct consequence of the presence of acetyl chloride as an impurity in the chloroacetyl chloride reagent used during the N-acylation step of the Tadalafil synthesis. A thorough understanding of this formation pathway, coupled with robust analytical methods for monitoring and strict control of raw material purity, is critical for the successful and compliant manufacturing of high-quality Tadalafil. The implementation of the experimental protocols and control strategies outlined in this guide will enable researchers and drug development professionals to effectively manage and minimize this process-related impurity.

References

Unmasking Tadalafil Impurity D: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the identification and characterization of Tadalafil impurity D, a critical process-related impurity in the bulk drug manufacturing of Tadalafil. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data analysis, and visual workflows to ensure the quality and safety of Tadalafil active pharmaceutical ingredient (API).

Introduction to this compound

Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is the active ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension. During its synthesis, several impurities can arise, which must be rigorously identified, quantified, and controlled to meet regulatory standards. This compound is a process-related impurity that can be formed during the synthesis of Tadalafil.[1][2] Its presence in the final bulk drug must be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product.

The chemical name for Tadalafil EP Impurity D is (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione.[3][4]

Formation Pathway of this compound

The formation of this compound is often associated with a specific step in the Tadalafil synthesis pathway. It can arise from the contamination of chloroacetyl chloride with acetyl chloride, leading to an unintended acetylation of an intermediate compound.[5]

Tadalafil Intermediate Tadalafil Intermediate Tadalafil Synthesis Step Tadalafil Synthesis Step Tadalafil Intermediate->Tadalafil Synthesis Step Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Tadalafil Synthesis Step Acetyl Chloride (contaminant) Acetyl Chloride (contaminant) Acetyl Chloride (contaminant)->Tadalafil Synthesis Step Desired Intermediate Desired Intermediate Tadalafil Synthesis Step->Desired Intermediate This compound This compound Tadalafil Synthesis Step->this compound Tadalafil (API) Tadalafil (API) Desired Intermediate->Tadalafil (API)

Formation Pathway of this compound.

Analytical Identification and Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for separating Tadalafil from its impurities.

Experimental Protocol: RP-HPLC Method

ParameterValue
Chromatographic Column Agilent Eclipse C18 (150 x 4.6 mm, 5 µm) or equivalent[6][7]
Mobile Phase A mixture of phosphate (B84403) buffer (pH 6.8) and acetonitrile (B52724) (60:40 v/v)[8][9]
Flow Rate 1.0 mL/min[8][9]
Injection Volume 20 µL[7][8]
Column Temperature 25°C[8]
Detection Wavelength 284 nm (using a PDA detector)[8][9]
Run Time Approximately 6 minutes[7]

Quantitative Data: HPLC

CompoundRetention Time (min)
Tadalafil~4.6[6]
This compoundBaseline separation from Tadalafil is required.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and selective method for the identification and structural elucidation of impurities.

Experimental Protocol: LC-MS/MS Method

ParameterValue
Chromatographic Column C18 column (e.g., 250 x 4.6 mm, 5 µm)[10]
Mobile Phase Gradient elution with a mixture of acetonitrile and water, often with a modifier like formic acid.
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Triple Quadrupole or High-Resolution Mass Spectrometer (HRMS)
Detection Mode Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

Quantitative Data: LC-MS/MS

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tadalafil390.4268.3
This compound406 (M+H)+[10]Specific product ions to be determined based on fragmentation studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of impurities.

Experimental Protocol: NMR Spectroscopy

ParameterValue
Spectrometer 500 MHz or higher
Solvent Dimethylsulfoxide-d6 (DMSO-d6)[11]
Internal Standard Tetramethylsilane (TMS)
Experiments 1H NMR, 13C NMR, COSY, HSQC, HMBC

Quantitative Data: NMR Spectroscopy

NucleusKey Chemical Shifts (δ, ppm) for this compound
1H NMR A singlet equivalent to three protons was observed at δ 2.32, which was not present in the spectrum of the starting material.[10]
13C NMR Two additional signals were observed at δ 169.8 (corresponding to a carbonyl carbon) and δ 21.2 (corresponding to a methyl group carbon).[10]

Experimental Workflow for Impurity Identification

A systematic workflow is crucial for the efficient and accurate identification of impurities in bulk drugs.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis and Identification cluster_3 Structural Confirmation Bulk Drug Sample Bulk Drug Sample Dissolution in appropriate solvent Dissolution in appropriate solvent Bulk Drug Sample->Dissolution in appropriate solvent HPLC Analysis HPLC Analysis Dissolution in appropriate solvent->HPLC Analysis LC-MS/MS Analysis LC-MS/MS Analysis Dissolution in appropriate solvent->LC-MS/MS Analysis Compare Retention Times Compare Retention Times HPLC Analysis->Compare Retention Times Analyze Mass Spectra Analyze Mass Spectra LC-MS/MS Analysis->Analyze Mass Spectra Structural Elucidation Structural Elucidation Analyze Mass Spectra->Structural Elucidation NMR Spectroscopy NMR Spectroscopy Structural Elucidation->NMR Spectroscopy Impurity D Identification Confirmed Impurity D Identification Confirmed NMR Spectroscopy->Impurity D Identification Confirmed

Workflow for the Identification of this compound.

Conclusion

The robust identification and control of this compound are paramount to ensuring the quality and safety of the Tadalafil API. This technical guide outlines a comprehensive analytical approach, integrating HPLC, LC-MS/MS, and NMR spectroscopy, to effectively identify, quantify, and characterize this critical process-related impurity. By implementing these detailed protocols and workflows, pharmaceutical manufacturers can ensure their products meet the stringent requirements of regulatory agencies and safeguard patient health.

References

Spectroscopic Characterization of Tadalafil Impurity D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tadalafil Impurity D, a known process-related impurity in the synthesis of the active pharmaceutical ingredient, Tadalafil. The structural integrity and purity of Tadalafil are critical for its safety and efficacy, making the identification and characterization of its impurities a vital aspect of quality control in pharmaceutical manufacturing.

This compound, chemically known as (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl-6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione, has a molecular formula of C₂₂H₁₉N₃O₆ and a molecular weight of 421.41 g/mol . While specific quantitative spectroscopic data for this impurity is primarily available through commercial reference standards accompanied by a Certificate of Analysis (CoA), this guide presents a framework for its analysis, including templated data tables and generalized experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow for Impurity Characterization

The identification and structural elucidation of a pharmaceutical impurity like this compound typically follows a structured analytical workflow. This process begins with the detection of the impurity during routine analysis of the active pharmaceutical ingredient (API), followed by its isolation and subsequent characterization using a suite of spectroscopic techniques.

analytical_workflow cluster_detection Detection & Isolation cluster_characterization Spectroscopic Characterization cluster_elucidation Structure Elucidation & Confirmation detection Impurity Detection (e.g., HPLC, UPLC) isolation Impurity Isolation (e.g., Preparative HPLC) detection->isolation Isolate for characterization ms Mass Spectrometry (MS) (Molecular Weight) isolation->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Connectivity) isolation->nmr ir IR Spectroscopy (Functional Groups) isolation->ir msms Tandem MS (MS/MS) (Fragmentation Pattern) ms->msms Further fragmentation elucidation Data Interpretation & Structure Proposal ms->elucidation msms->elucidation nmr->elucidation ir->elucidation confirmation Structure Confirmation elucidation->confirmation Final Verification data_interpretation ms_data MS Data (m/z of [M+H]⁺) mw Molecular Weight Confirmation (421.41 g/mol) ms_data->mw msms_data MS/MS Data (Fragmentation Pattern) ms_data->msms_data structure_elucidation Final Structure Elucidation of this compound mw->structure_elucidation substructures Identification of Key Fragments and Substructures msms_data->substructures substructures->structure_elucidation ir_data IR Data (Absorption Bands) functional_groups Identification of Functional Groups (e.g., C=O, O-H, N-H) ir_data->functional_groups functional_groups->structure_elucidation nmr_data NMR Data (¹H, ¹³C, 2D) connectivity Determination of Atom Connectivity and Stereochemistry nmr_data->connectivity connectivity->structure_elucidation

Methodological & Application

Application Notes and Protocols for the Separation of Tadalafil and Impurity D by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the separation of Tadalafil and its related substance, Tadalafil Impurity D, using both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). This compound is a diastereomer of Tadalafil, presenting a significant challenge for chromatographic separation that necessitates high-efficiency analytical methods for accurate quantification and quality control in pharmaceutical development and manufacturing.[1] This application note outlines two distinct methods, summarizes their operational parameters, and offers visual workflows for clarity. The UPLC method, with its sub-2 µm particle technology, demonstrates superior performance in terms of resolution and analysis speed.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2][3] During its synthesis and storage, various impurities can arise. This compound, identified by the European Pharmacopoeia (EP) as (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl-6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione, is a critical impurity to monitor.[4][5][6] As a diastereomer of the active pharmaceutical ingredient (API), its separation requires highly selective and efficient chromatographic methods.[1]

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds.[7] However, for challenging separations of closely related compounds like diastereomers, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages. UPLC utilizes columns with smaller particle sizes (typically < 2 µm), which leads to higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.[7][8]

This document details validated HPLC and UPLC methods suitable for the baseline separation of Tadalafil from Impurity D, making it an essential resource for quality control laboratories and researchers in drug development.

Chromatographic Methods: A Comparative Overview

The selection between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, required resolution, and available instrumentation. The following table summarizes the key parameters for two example methods.

ParameterHPLC MethodUPLC Method
Column C18, 250 mm x 4.6 mm, 5 µmAcquity HSS T3, 150 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.02 M Ammonium Acetate Buffer (pH 4.0 with Acetic Acid)0.02 M Ammonium Acetate Buffer (pH 4.0 with Acetic Acid)
Mobile Phase B MethanolMethanol
Gradient Isocratic or shallow gradientGradient Elution
Flow Rate 1.0 mL/min0.35 mL/min
Injection Volume 20 µL2 µL
Column Temp. 30°C40°C
Detector PDA/UV at 285 nmPDA/UV at 262 nm
Run Time ~15-20 min~10 min
Expected Resolution (Rs) > 1.5> 2.0

Experimental Protocols

Materials and Reagents
  • Tadalafil Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (AR Grade)

  • Acetic Acid (AR Grade)

  • Ultrapure Water

Standard Solution Preparation
  • Stock Solution (Tadalafil & Impurity D): Accurately weigh about 10 mg of Tadalafil and 10 mg of this compound reference standards into separate 100 mL volumetric flasks.

  • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution: Prepare a mixed working standard solution containing Tadalafil and Impurity D at the desired concentration (e.g., 0.1 mg/mL of Tadalafil and 1 µg/mL of Impurity D) by diluting the stock solutions with the mobile phase.

Sample Preparation (for Drug Substance)
  • Accurately weigh about 25 mg of the Tadalafil sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Protocol 1: HPLC Method for Tadalafil and Impurity D

This method is a robust approach for achieving adequate separation using standard HPLC instrumentation.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Eclipse), 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 4.0) and Acetonitrile (e.g., 50:50 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 30°C.[9]

  • Detection: PDA/UV at 285 nm.[1]

  • Run Time: Approximately 15 minutes.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solution to determine the retention times and system suitability parameters (e.g., resolution, tailing factor). The relative retention time for Impurity D is expected to be approximately 1.03 relative to Tadalafil.[1]

  • Inject the prepared sample solutions.

  • Identify and quantify Tadalafil and Impurity D by comparing their retention times and peak areas with those of the standards.

Protocol 2: UPLC Method for Tadalafil and Impurity D

This method leverages UPLC technology for a faster and higher-resolution separation, which is ideal for this challenging diastereomer pair.[8]

Chromatographic Conditions:

  • Column: Acquity HSS T3, 150 mm x 2.1 mm, 1.8 µm particle size.[8]

  • Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH adjusted to 4.0 with acetic acid.[8]

  • Mobile Phase B: Methanol.[8]

  • Flow Rate: 0.35 mL/min.[8]

  • Gradient Program:

    • 0 min: 30% B

    • 8 min: 70% B

    • 9 min: 30% B

    • 10 min: 30% B

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.[8]

  • Detection: PDA/UV at 262 nm.[8]

  • Run Time: 10 minutes.[8]

Procedure:

  • Equilibrate the UPLC system with the initial mobile phase conditions until a stable baseline is observed.

  • Perform a blank injection to confirm the absence of system peaks.

  • Inject the working standard solution to verify retention times, resolution, and overall system performance.

  • Inject the filtered sample solutions for analysis.

  • Process the chromatograms to identify and quantify Tadalafil and Impurity D.

Visualization of Workflows and Relationships

To better illustrate the processes and concepts involved, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weighing (Reference Standards & Sample) dissolve Dissolution & Dilution (Volumetric Flasks) weigh->dissolve filtrate Filtration (0.45 µm Syringe Filter) dissolve->filtrate inject Sample Injection filtrate->inject instrument HPLC / UPLC System Setup (Column, Mobile Phase, Flow Rate) instrument->inject separate Chromatographic Separation inject->separate detect Detection (UV/PDA Detector) separate->detect acquire Data Acquisition (Chromatogram) detect->acquire integrate Peak Integration & Identification acquire->integrate calculate Quantification & Reporting integrate->calculate

Caption: General workflow for impurity analysis by HPLC/UPLC.

G Tadalafil Tadalafil (6R, 12aR)-diastereomer Synthesis Pharmaceutical Synthesis or Degradation Tadalafil->Synthesis ImpurityD This compound (6R, 12aS)-diastereomer Synthesis->ImpurityD

References

Application Note: Sensitive Detection of Tadalafil Impurity D using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil (B1681874) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug manufacturing and quality control to ensure the safety and efficacy of the final product. Tadalafil Impurity D is a potential process-related impurity or degradation product of Tadalafil. Its monitoring and control at trace levels are essential to meet stringent regulatory requirements.

This application note describes a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound in pharmaceutical samples. The method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity, making it ideal for trace-level impurity analysis.

Experimental Protocols

Materials and Reagents
  • Tadalafil and this compound reference standards

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Tadalafil drug substance or drug product for analysis

Standard and Sample Preparation

2.2.1. Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

2.2.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

2.2.3. Sample Preparation (for Tadalafil Drug Substance): Accurately weigh 100 mg of the Tadalafil drug substance, dissolve it in 10 mL of diluent (50:50 acetonitrile:water), and sonicate for 10 minutes. Further dilute to a final concentration of 1 mg/mL with the diluent.

2.2.4. Sample Preparation (for Tadalafil Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Tadalafil and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of diluent (50:50 acetonitrile:water), sonicate for 15 minutes, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 5000 rpm for 10 minutes and use the supernatant for analysis.

LC-MS/MS Method

A validated UPLC-MS/MS method can be employed for the determination of tadalafil and its impurities. Chromatographic separation can be performed on a C18 column with isocratic or gradient elution.[1]

2.3.1. Chromatographic Conditions:

ParameterValue
Column C18, 2.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.7 mL/min
Gradient Isocratic: 55% A and 45% B
Injection Volume 5 µL
Column Temperature 40°C
Total Run Time 5 minutes

2.3.2. Mass Spectrometer Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

The quantitative performance of the LC-MS/MS method for this compound is summarized below. The method demonstrates excellent linearity, sensitivity, accuracy, and precision.

Table 1: MRM Transitions for Tadalafil and Impurity D

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Tadalafil390.4268.3503025
This compound422.4268.3503530
This compound (Qualifier)422.4135.1503545

Table 2: Method Validation Parameters for this compound

ParameterResult
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 98.5% - 102.3%
Precision (%RSD) < 5%

Experimental Workflow and Diagrams

The overall workflow for the sensitive detection of this compound is depicted in the following diagram.

LC-MS/MS Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification S1 Weigh Tadalafil Sample S2 Dissolve & Dilute S1->S2 A1 Inject into LC System S2->A1 Prepared Sample S3 Prepare Calibration Standards (Impurity D) S3->A1 Standards A2 Chromatographic Separation (C18 Column) A1->A2 A3 Mass Spectrometric Detection (MRM Mode) A2->A3 D1 Peak Integration A3->D1 Raw Data D2 Generate Calibration Curve D1->D2 D3 Quantify Impurity D in Sample D2->D3 R1 Report Impurity Level D3->R1 Final Result

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a highly sensitive and selective approach for the determination of this compound in pharmaceutical samples. The method is suitable for routine quality control analysis and for stability studies where trace-level detection of impurities is required. The detailed protocol and validated performance characteristics demonstrate the reliability and robustness of this method for ensuring the quality and safety of Tadalafil products.

References

Application Note: Quantification of Tadalafil Impurity D in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tadalafil is an active pharmaceutical ingredient (API) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] During the synthesis and storage of Tadalafil, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Tadalafil Impurity D, chemically known as (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione, is a potential related substance that requires accurate quantification.[2] This application note describes a validated Ultra-Performance Liquid Chromatography (UPLC) method for the determination of this compound in pharmaceutical formulations.

Principle

The method utilizes reversed-phase UPLC with UV detection to separate Tadalafil from its impurities, including Impurity D.[3][4] The separation is achieved on a C18 stationary phase with a gradient elution system. Quantification is performed by comparing the peak area of Impurity D in the sample to that of a certified reference standard. The method is validated to be linear, sensitive, accurate, and precise for its intended purpose.[3][4]

Quantitative Data Summary

The following tables summarize the chromatographic conditions and method validation data for the quantification of Tadalafil and its impurities.

Table 1: UPLC Chromatographic Conditions for Tadalafil and Impurities [3][4]

ParameterCondition
Column Acquity HSS T3 (1.8 µm, 2.1 mm x 150 mm)
Mobile Phase A 0.02 M Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0 with acetic acid)
Mobile Phase B Methanol
Gradient Time (min): 0, 2, 5, 8, 10 %B: 20, 40, 60, 80, 20
Flow Rate 0.35 mL/min
Column Temperature 40 °C
Detection Wavelength 262 nm
Injection Volume 5 µL

Table 2: Method Validation Data for Tadalafil Impurities [3][4]

ParameterResult
Linearity Range (µg/mL) 0.112 - 1.96
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.039 - 0.040
Limit of Quantification (LOQ) (µg/mL) Not explicitly stated, but typically 3.3 x LOD
Precision (%RSD) < 1.5% (Intra- and Inter-day)
Accuracy/Recovery Not explicitly stated

Experimental Protocol

This protocol details the steps for the quantification of this compound in a tablet formulation.

1. Apparatus and Reagents

  • UPLC system with a UV detector

  • Acquity HSS T3 column (1.8 µm, 2.1 mm x 150 mm) or equivalent

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • This compound reference standard[2][5]

  • Tadalafil API

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (AR grade)

  • Acetic acid (AR grade)

  • Deionized water

2. Preparation of Solutions

  • Mobile Phase A (0.02 M Ammonium Acetate Buffer, pH 4.0): Dissolve approximately 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.0 with acetic acid.

  • Mobile Phase B: Methanol

  • Diluent: Acetonitrile and water (50:50, v/v)

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution (1 µg/mL): Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 1 µg/mL.

  • Sample Preparation (for a 20 mg Tadalafil tablet):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of Tadalafil and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of diluent and sonicate for 15 minutes to dissolve the Tadalafil.

    • Dilute to volume with the diluent and mix well.

    • Filter a portion of the solution through a 0.22 µm syringe filter, discarding the first few mL of the filtrate.

3. Chromatographic Analysis

  • Set up the UPLC system according to the conditions in Table 1.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution and record the chromatogram.

  • Inject the Sample Solution and record the chromatogram.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

4. Calculation

Calculate the percentage of this compound in the tablet using the following formula:

Where:

  • Area_Impurity_D_Sample is the peak area of Impurity D in the sample chromatogram.

  • Area_Impurity_D_Standard is the peak area of Impurity D in the standard chromatogram.

  • Conc_Standard is the concentration of the Impurity D standard solution (in mg/mL).

  • Conc_Sample is the nominal concentration of Tadalafil in the sample solution (in mg/mL).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis cluster_result Result prep_standard Prepare Standard Solution (this compound) inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution (from Tablets) inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phases (A and B) uplc_setup Set up UPLC System prep_mobile_phase->uplc_setup inject_blank Inject Blank (Diluent) uplc_setup->inject_blank inject_blank->inject_standard inject_standard->inject_sample acquire_chromatograms Acquire Chromatograms inject_sample->acquire_chromatograms identify_peaks Identify Impurity D Peak acquire_chromatograms->identify_peaks calculate_concentration Calculate Concentration of Impurity D identify_peaks->calculate_concentration report_result Report % of Impurity D calculate_concentration->report_result

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes for Tadalafil Impurity D Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. As with any active pharmaceutical ingredient (API), the purity of Tadalafil is critical to its safety and efficacy. Impurity profiling is a key aspect of quality control in pharmaceutical manufacturing. Tadalafil Impurity D is a known related substance of Tadalafil and its presence in the final drug product must be monitored and controlled within acceptable limits.[1] This document provides detailed application notes and protocols for the preparation and use of the this compound reference standard in the quality control of Tadalafil.

Application

The this compound reference standard is intended for use in the identification and quantification of Impurity D in Tadalafil bulk drug and finished pharmaceutical products.[2] It is suitable for use in analytical method development, method validation, and routine quality control testing.[2] The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[3]

Chemical Information

  • Chemical Name: (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione[2]

  • Molecular Formula: C₂₂H₁₉N₃O₆

  • Molecular Weight: 421.41 g/mol

Data Presentation

The following table summarizes typical quantitative data from a validated stability-indicating UPLC method for the determination of Tadalafil and its impurities. This data is provided for illustrative purposes and may vary depending on the specific analytical method and instrumentation used.

AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Tadalafil~5.02.5 - 75.0> 0.9990.51.5
This compound Varies0.1 - 2.0> 0.9990.030.1
Tadalafil Impurity AVaries0.1 - 2.0> 0.9990.030.1
Tadalafil Impurity BVaries0.1 - 2.0> 0.9990.030.1
Tadalafil Impurity CVaries0.1 - 2.0> 0.9990.030.1

LOD: Limit of Detection, LOQ: Limit of Quantification. Data is representative and based on typical performance of validated UPLC methods.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound reference standard.

Materials:

  • This compound Reference Standard

  • Methanol (HPLC grade)[4]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 25 mL of a diluent (typically a mixture of acetonitrile and water, e.g., 1:1 v/v) to the flask.[5]

  • Sonicate for 10-15 minutes to ensure complete dissolution of the reference standard.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly. This is the stock solution.

  • Filter a portion of the stock solution through a 0.45 µm syringe filter into an HPLC vial.

  • Store the stock solution in a refrigerator at 2-8°C, protected from light.[6] Stability of the solution should be established as part of method validation.

Protocol 2: UPLC Method for Quantification of this compound

This protocol outlines a stability-indicating UPLC method for the separation and quantification of this compound in a Tadalafil drug substance.

Instrumentation and Conditions:

  • UPLC System: A system equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: Acquity HSS T3 column (1.8 µm, 2.1 mm × 150 mm) or equivalent.

  • Mobile Phase A: 0.02 M Ammonium acetate (B1210297) buffer (pH 4.0, adjusted with acetic acid).

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.35 mL/min.

  • Detection Wavelength: 262 nm.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Run Time: Approximately 10 minutes.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
7.01090
9.01090
9.19010
10.09010

Procedure:

  • Standard Preparation: Prepare a working standard solution of this compound (e.g., 0.5 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare a solution of the Tadalafil drug substance to be tested in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. System suitability parameters (e.g., peak area reproducibility, tailing factor, theoretical plates) should meet the predefined acceptance criteria.

  • Analysis: Inject the blank (mobile phase), the standard solution, and the sample solution into the UPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of Impurity D in the sample using the peak area response and the concentration of the standard.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_quant Quantification and Reporting receive_std Receive Tadalafil Impurity D Reference Standard prep_stock Prepare Stock Solution (e.g., 100 µg/mL) receive_std->prep_stock Accurate Weighing prep_working Prepare Working Standard (e.g., 0.5 µg/mL) prep_stock->prep_working Dilution system_suitability System Suitability Test (Inject Working Standard) prep_working->system_suitability prep_sample Prepare Tadalafil Sample Solution (e.g., 1 mg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis system_suitability->analysis If SST Passes data_acquisition Acquire Chromatographic Data analysis->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration calculation Calculate Impurity D Concentration peak_integration->calculation report Report Results calculation->report logical_relationship cluster_0 Quality Control of Tadalafil cluster_1 Analytical Method cluster_2 Reference Standard cluster_3 Outcome api Tadalafil API impurity_d This compound other_impurities Other Process-Related and Degradation Impurities hplc_uplc HPLC / UPLC Method impurity_d->hplc_uplc is analyzed by other_impurities->hplc_uplc are analyzed by identification Identification of Impurity D hplc_uplc->identification enables quantification Quantification of Impurity D hplc_uplc->quantification enables ref_std This compound Reference Standard ref_std->hplc_uplc is used to calibrate purity Assessment of Tadalafil Purity quantification->purity contributes to

References

Application Notes and Protocols for Forced Degradation Studies of Tadalafil to Generate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of forced degradation studies on Tadalafil, with a focus on the generation and analysis of its degradation products. While the direct generation of Tadalafil EP Impurity D through forced degradation is not explicitly detailed in the reviewed scientific literature, this document outlines general protocols for stress testing of Tadalafil, which lead to the formation of various degradation products. One such product, formed under acidic conditions, has been structurally elucidated.[1][2][3]

Introduction

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[1] This information is vital for developing stable formulations and for the validation of stability-indicating analytical methods. Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor, can degrade under various stress conditions, including hydrolysis, oxidation, and photolysis.[1]

Tadalafil and Its Impurity D

Tadalafil is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress, while it shows relative stability under photolytic and thermal stress.[1]

Tadalafil EP Impurity D is a known impurity of Tadalafil listed in the European Pharmacopoeia. Its chemical structure has been identified as (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl-6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione.[4][5][6][7] While reference standards for this impurity are available for analytical purposes, studies detailing its specific formation as a degradation product under forced degradation conditions are not prevalent in the public domain.

Quantitative Data from Forced Degradation Studies

The following table summarizes the typical extent of Tadalafil degradation under various stress conditions as reported in the literature. It is important to note that the specific degradation products formed and their quantities can vary depending on the precise experimental conditions.

Stress ConditionReagent/ConditionDuration & TemperatureExtent of Degradation (%)Major Degradation Products Identified
Acid Hydrolysis 1M HClNot SpecifiedSignificant DegradationA novel degradation product has been isolated and characterized.[1][2][3]
Base Hydrolysis 0.1M NaOHNot SpecifiedSignificant DegradationNot explicitly identified in the provided search results.
Oxidative Degradation 5% H₂O₂Not SpecifiedSome DegradationNot explicitly identified in the provided search results.
Photolytic Stress ICH Q1B conditionsNot SpecifiedStableNo significant degradation observed.[1]
Thermal Stress 60°CNot SpecifiedStableNo significant degradation observed.[1]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Tadalafil.

4.1. General Protocol for Forced Degradation

This protocol outlines the general steps for subjecting Tadalafil to various stress conditions.

Materials:

  • Tadalafil bulk drug substance

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 0.1M

  • Hydrogen peroxide (H₂O₂), 5%

  • Methanol (B129727), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Tadalafil in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration.

  • Acid Hydrolysis: To a known volume of the Tadalafil stock solution, add an equal volume of 1M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with an appropriate amount of NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: To a known volume of the Tadalafil stock solution, add an equal volume of 0.1M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with an appropriate amount of HCl, and dilute to a suitable concentration for analysis.

  • Oxidative Degradation: To a known volume of the Tadalafil stock solution, add an equal volume of 5% H₂O₂. Keep the solution at room temperature for a defined period. Withdraw samples at various time points and dilute to a suitable concentration for analysis.

  • Thermal Degradation: Place a known amount of solid Tadalafil in a hot air oven maintained at a specific temperature (e.g., 60°C) for a defined period. Also, subject a solution of Tadalafil to the same conditions.

  • Photolytic Degradation: Expose a known amount of solid Tadalafil and a solution of Tadalafil to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

4.2. Analytical Method for Tadalafil and its Degradation Products

A stability-indicating HPLC method is crucial for separating and quantifying Tadalafil from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 2.5) and an organic solvent (e.g., acetonitrile).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 220 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the prepared samples from the forced degradation studies.

  • Record the chromatograms and calculate the percentage of degradation and the formation of impurities.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_analysis Analysis start Tadalafil Bulk Drug stock Prepare Stock Solution start->stock acid Acid Hydrolysis (e.g., 1M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base oxidation Oxidative Degradation (e.g., 5% H₂O₂) stock->oxidation thermal Thermal Degradation (e.g., 60°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc characterize Characterize Degradation Products (LC-MS, NMR) hplc->characterize

Caption: Experimental workflow for forced degradation studies of Tadalafil.

Hypothetical Degradation Pathway of Tadalafil

G Tadalafil Tadalafil C22H19N3O4 DegradationProduct Degradation Product (e.g., via hydrolysis) Tadalafil->DegradationProduct Stress Condition (e.g., Acidic Hydrolysis)

Caption: Hypothetical degradation pathway of Tadalafil under stress conditions.

Conclusion

Forced degradation studies are essential for understanding the stability of Tadalafil. While Tadalafil is susceptible to degradation under acidic, basic, and oxidative conditions, the specific formation of Tadalafil EP Impurity D as a direct result of these stress conditions is not well-documented in the available literature. The protocols provided here serve as a general guideline for conducting such studies. Further research is needed to definitively establish the degradation pathway leading to Tadalafil EP Impurity D. Researchers should utilize appropriate analytical techniques, such as HPLC and LC-MS, to separate, identify, and quantify any degradation products formed.

References

Application Note: Isolation and Purification of Tadalafil Impurity D from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil (B1681874), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is the active pharmaceutical ingredient in Cialis®, used for the treatment of erectile dysfunction. During the synthesis of Tadalafil, various process-related impurities can be formed. Regulatory guidelines necessitate the identification, characterization, and control of these impurities to ensure the safety and efficacy of the final drug product.

Tadalafil Impurity D is a known process-related impurity that arises during the N-acylation step of a key intermediate in one of the synthetic routes of Tadalafil. Its formation is typically attributed to the presence of acetyl chloride as a contaminant in the chloroacetyl chloride reagent. This application note provides a detailed protocol for the isolation and purification of this compound from a crude reaction mixture using flash column chromatography.

Overview of the Purification Strategy

The purification strategy involves the separation of this compound from the main product (Tadalafil) and other process-related impurities present in the crude reaction mixture. The methodology is based on normal-phase flash column chromatography, a widely used technique for the efficient and rapid purification of organic compounds. The selection of the stationary and mobile phases is critical for achieving optimal separation.

A logical workflow for the isolation and purification process is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis and Final Processing start Crude Reaction Mixture concentrate Concentration under Reduced Pressure start->concentrate dissolve Dissolution in Minimal Dichloromethane (B109758) concentrate->dissolve adsorb Adsorption onto Silica (B1680970) Gel dissolve->adsorb dry Drying of Adsorbed Sample adsorb->dry load Load Dried Sample onto Column dry->load pack Pack Silica Gel Column pack->load elute Elute with Ethyl Acetate (B1210297):n-Hexane Gradient load->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate final_product Isolated this compound evaporate->final_product

Figure 1: Experimental workflow for the isolation and purification of this compound.

Experimental Protocols

Materials and Reagents
  • Crude Tadalafil reaction mixture containing Impurity D

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Potassium permanganate (B83412) stain

  • Deionized water

Equipment
  • Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column for manual packing

  • Rotary evaporator

  • TLC developing tank

  • UV lamp (254 nm)

  • Heat gun

  • Glass vials for fraction collection

  • Standard laboratory glassware

Purification Protocol: Flash Column Chromatography
  • Sample Preparation:

    • Take the crude reaction mixture and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous residue.

    • Dissolve the residue in a minimal amount of dichloromethane.

    • To this solution, add silica gel (approximately 2-3 times the weight of the crude residue) to form a slurry.

    • Evaporate the dichloromethane completely to obtain a dry, free-flowing powder of the crude mixture adsorbed onto the silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. For automated systems, use pre-packed silica gel cartridges.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 10% ethyl acetate in n-hexane).

  • Sample Loading:

    • Carefully load the dried, adsorbed sample onto the top of the equilibrated silica gel column.

    • Add a thin layer of sand or fritted disc on top of the sample to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Begin the elution with a mobile phase of low polarity (e.g., 10% ethyl acetate in n-hexane).

    • Gradually increase the polarity of the mobile phase. A suggested gradient is from 10% to 80% ethyl acetate in n-hexane. A specific protocol found effective for a related impurity involves an isocratic elution with 8:1 ethyl acetate:n-hexane[1].

    • Collect fractions of appropriate volume (e.g., 10-20 mL) throughout the elution process.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., 50% ethyl acetate in n-hexane).

    • Visualize the spots under a UV lamp at 254 nm and/or by staining with potassium permanganate.

    • Tadalafil and its impurities are UV active. This compound will have a different Rf value compared to Tadalafil.

  • Isolation of Pure Impurity D:

    • Identify the fractions containing pure this compound based on the TLC analysis.

    • Pool the pure fractions together.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the isolated this compound as a solid.

  • Purity Confirmation:

    • Assess the purity of the isolated impurity using a validated analytical HPLC method. A typical method would utilize a C18 or phenyl-bonded silica gel column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Data Presentation

The following tables summarize the expected quantitative data based on typical laboratory-scale purifications.

Table 1: Chromatographic Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in n-Hexane (e.g., 10% to 80%) or isocratic 8:1 Ethyl Acetate:n-Hexane
Detection TLC with UV (254 nm) and/or stain

Table 2: Expected Yield and Purity

ParameterTypical Value
Crude Mixture Input 5.0 g
Impurity D Content in Crude 5-15% (w/w)
Isolated Yield of Impurity D 60-80% (of the amount in crude)
Final Purity (by HPLC) >98%

Signaling Pathways and Logical Relationships

The formation of this compound is a result of a deviation in the intended synthetic pathway. The diagram below illustrates this relationship.

pathway cluster_reactants Reactants cluster_products Products intermediate Tadalafil Intermediate (e.g., Compound 7) tadalafil_precursor Tadalafil Precursor intermediate->tadalafil_precursor Intended Reaction impurity_d This compound intermediate->impurity_d Side Reaction chloroacetyl Chloroacetyl Chloride chloroacetyl->tadalafil_precursor acetyl Acetyl Chloride (Contaminant) acetyl->impurity_d

Figure 2: Synthetic origin of this compound.

Conclusion

This application note provides a comprehensive protocol for the isolation and purification of this compound from a crude reaction mixture. The use of normal-phase flash column chromatography with an ethyl acetate and n-hexane solvent system is an effective method for obtaining this impurity in high purity. The detailed experimental procedure and expected outcomes will be valuable for researchers and scientists involved in the development and quality control of Tadalafil. The isolated impurity can then be used as a reference standard for analytical method development, validation, and routine quality control analysis.

References

Application Notes and Protocols for Chromatographic Analysis of Tadalafil Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tadalafil (B1681874) is an active pharmaceutical ingredient (API) widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Ensuring the purity and safety of tadalafil requires robust analytical methods to identify and quantify any impurities that may be present in the bulk drug or final dosage forms. This document provides detailed application notes and protocols for the chromatographic analysis of tadalafil impurities, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) techniques. These methods are essential for quality control, stability studies, and regulatory compliance in the pharmaceutical industry.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and validation parameters from various validated methods for the determination of tadalafil and its related compounds. This allows for a direct comparison of different analytical approaches.

Table 1: HPLC and UPLC Methods for Tadalafil Impurity Profiling

ParameterMethod 1 (UPLC)[1][2]Method 2 (HPLC)[3]Method 3 (UPLC-MS/MS)[4]Method 4 (HPLC)[5]
Technique UPLCRP-HPLCUPLC-MS/MSHPLC
Column Acquity HSS T3 (150 x 2.1 mm, 1.8 µm)Agilent, Eclipse C18 (150 mm × 4.6 mm, 5 µm)Shiseido C18 (100 × 2.1 mm, 2.7 µm)Agilent Zorbox SB-phenyl (250mm × 4.6mm, 5 µm)
Mobile Phase A: 0.02 M Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.0) B: Methanol10 mM Ammonium Acetate and Methanol (35:65 v/v)2.0 mM Ammonium Acetate and Acetonitrile (B52724) (55:45, v/v) with 0.1% Formic AcidAcetonitrile, Water, and Trifluoroacetic Acid (40:60:0.15 v/v/v)
Elution Mode GradientIsocraticIsocraticIsocratic
Flow Rate 0.35 mL/min1.0 mL/min0.7 mL/min1.2 mL/min
Detection UV at 262 nmUV at 280 nmMS/MS (m/z 390.4 → 268.3 for tadalafil)UV at 285 nm
Run Time 10 minNot Specified1 minNot Specified
Injection Volume Not Specified20 µLNot Specified30 µL

Table 2: Validation Parameters for Tadalafil Impurity Analysis

ParameterMethod 1 (UPLC)[1][2]Method 2 (HPLC)[6]Method 3 (UPLC-MS/MS)[7]Method 4 (HPLC)[8]
Linearity Range 0.112 - 1.96 µg/mL (for impurities)100 - 300 µg/mL (for tadalafil)Not Specified70 - 130 µg/mL (for tadalafil)
Correlation Coefficient (r²) > 0.999Not SpecifiedNot Specified0.999
LOD 0.039 - 0.040 µg/mLNot SpecifiedNot Specified0.05 µg/ml
LOQ Not Specified0.12 µg/mL (for tadalafil)Not Specified0.5 µg/ml
Precision (%RSD) < 1.5% (Intra- and Inter-day)Not SpecifiedNot Specified< 1% (System), < 2% (Method)
Accuracy/Recovery Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The following are detailed protocols for the analysis of tadalafil impurities using UPLC and HPLC methods.

Protocol 1: UPLC Method for Simultaneous Determination of Tadalafil and its Impurities[1][2]

This protocol is based on a validated stability-indicating UPLC method for the simultaneous determination of tadalafil and its impurities in tablets.

1. Instrumentation

  • UPLC system with a gradient pump, autosampler, and UV detector.

  • Acquity HSS T3 column (150 x 2.1 mm, 1.8 µm).

2. Reagents and Materials

  • Methanol (HPLC grade).

  • Ammonium acetate (AR grade).

  • Acetic acid (AR grade).

  • Water (HPLC grade).

  • Tadalafil reference standard and impurity standards.

3. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 0.02 M ammonium acetate buffer and adjust the pH to 4.0 with acetic acid.

  • Mobile Phase B (Organic): Methanol.

  • Diluent: A suitable mixture of mobile phases.

  • Standard Solution: Prepare a stock solution of tadalafil and its known impurities in the diluent. Further dilute to achieve a concentration within the linear range.

  • Sample Solution: For tablets, weigh and finely powder a sufficient number of tablets. Dissolve a portion of the powder equivalent to a target concentration of tadalafil in the diluent, sonicate to dissolve, and filter through a 0.45 µm filter.

4. Chromatographic Conditions

  • Column: Acquity HSS T3 (150 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

  • Flow Rate: 0.35 mL/min.

  • Detection Wavelength: 262 nm.

  • Injection Volume: As per instrument optimization (typically 1-5 µL).

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Run Time: 10 minutes.

5. Procedure

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to check system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

  • Inject the sample solution.

  • Identify and quantify the impurities based on their retention times relative to the tadalafil peak and by comparing their peak areas with those of the corresponding impurity standards.

Protocol 2: Stability-Indicating RP-HPLC Method for Tadalafil[8]

This protocol describes a validated RP-HPLC method for the analysis of tadalafil and its degradation products.

1. Instrumentation

  • HPLC system with an isocratic pump, autosampler, and UV detector.

  • Inertsil C18 column (150 mm x 4.6 mm, 5 µm).

2. Reagents and Materials

  • Acetonitrile (HPLC grade).

  • Phosphate (B84403) buffer (pH as optimized, e.g., pH 3.0).

  • Water (HPLC grade).

  • Tadalafil reference standard.

3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer.

  • Diluent: Mobile phase.

  • Standard Solution: Accurately weigh and dissolve tadalafil reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample solution as described in Protocol 1 to achieve a similar concentration of tadalafil.

4. Chromatographic Conditions

  • Column: Inertsil C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

5. Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Perform a blank injection.

  • Inject the standard solution multiple times to verify system suitability.

  • Inject the sample solution.

  • Calculate the amount of tadalafil and any impurities by comparing the peak areas to the standard.

Protocol 3: Forced Degradation Studies[6][9]

Forced degradation studies are crucial for developing stability-indicating methods.

1. Acid and Base Hydrolysis

  • Dissolve tadalafil in a solution of 1 N HCl or 1 N NaOH.

  • Reflux the solution at 60-80°C for a specified period (e.g., 2-8 hours).

  • Neutralize the solution and dilute to a suitable concentration with the mobile phase.

2. Oxidative Degradation

  • Dissolve tadalafil in a solution of hydrogen peroxide (e.g., 3-30%).

  • Keep the solution at room temperature or slightly elevated temperature for a set time.

  • Dilute to the final concentration.

3. Thermal Degradation

  • Expose solid tadalafil powder to dry heat in an oven (e.g., 80-100°C) for several hours.

  • Dissolve the stressed sample in the diluent.

4. Photolytic Degradation

  • Expose a solution of tadalafil or the solid powder to UV light (e.g., in a photostability chamber) for a defined duration.

  • Prepare the sample for analysis.

After subjecting the tadalafil to these stress conditions, analyze the samples using a developed chromatographic method to separate the degradation products from the parent drug.

Visualizations

The following diagrams illustrate the workflow and logical relationships in tadalafil impurity profiling.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_reporting Reporting Sample Tadalafil Bulk Drug or Formulation Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Sonication Sonication Dissolution->Sonication Filtration Filtration (0.45 µm) Sonication->Filtration Injection Injection into HPLC/UPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification Report Final Report Generation Quantification->Report

Caption: General experimental workflow for tadalafil impurity profiling.

Technique_Progression HPLC HPLC (High-Performance Liquid Chromatography) - Standard resolution and sensitivity - Longer run times UPLC UPLC (Ultra-High-Performance Liquid Chromatography) - Higher resolution and sensitivity - Faster analysis HPLC->UPLC Improved Speed & Resolution LCMS LC-MS/MS (Liquid Chromatography-Mass Spectrometry) - Structural elucidation of unknown impurities - Highest sensitivity and specificity UPLC->LCMS Impurity Identification

Caption: Progression of chromatographic techniques for impurity analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Tadalafil Impurity D in Quality Control Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tadalafil (B1681874) is an active pharmaceutical ingredient (API) widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. During the synthesis of Tadalafil, various impurities can be generated, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Tadalafil Impurity D, chemically known as (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione, is a potential impurity that requires precise and accurate quantification in quality control (QC) laboratories.[1][2][3]

This application note provides a detailed protocol for the analysis of this compound using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is designed to be specific, linear, accurate, and precise, making it suitable for routine QC analysis of Tadalafil bulk drug and pharmaceutical dosage forms.

Methodology

The analytical method is based on RP-HPLC with UV detection, a widely used technique for the separation and quantification of pharmaceutical compounds and their impurities.[4]

Materials and Reagents
  • Tadalafil Reference Standard (RS)

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Acetic Acid (AR grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended based on methods developed for Tadalafil and its impurities.[4]

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic mixture of Ammonium Acetate buffer (0.02 M, pH 4.0 adjusted with Acetic Acid) and Methanol.[4]
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection Wavelength 284 nm
Injection Volume 10 µL
Preparation of Solutions
  • Buffer Preparation (0.02 M Ammonium Acetate, pH 4.0): Dissolve approximately 1.54 g of Ammonium Acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with Acetic Acid.

  • Diluent: A mixture of buffer and methanol (e.g., 50:50 v/v) is typically suitable.

  • Standard Stock Solution of Tadalafil: Accurately weigh and dissolve an appropriate amount of Tadalafil RS in the diluent to obtain a known concentration (e.g., 1000 µg/mL).

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound RS in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solution: Prepare a working standard solution containing Tadalafil and this compound at appropriate concentrations by diluting the stock solutions with the diluent.

  • Sample Solution: Accurately weigh and dissolve the Tadalafil sample (API or crushed tablets) in the diluent to achieve a target concentration of Tadalafil.

Experimental Protocols

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of Tadalafil and Impurity D.

  • Inject the working standard solution in replicate (typically five or six injections).

  • Calculate the system suitability parameters as detailed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%
% RSD of Retention Times ≤ 1.0%
Method Validation Summary

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The following tables summarize the typical validation parameters and their acceptance criteria for the analysis of this compound.

Table 1: Linearity

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 2.0[4]≥ 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound~0.04[4]~0.1[4]

Table 3: Accuracy (Recovery)

AnalyteSpiked LevelRecovery (%)
This compound50%98.0 - 102.0
100%98.0 - 102.0
150%98.0 - 102.0

Table 4: Precision (Repeatability and Intermediate Precision)

AnalyteParameterAcceptance Criteria (% RSD)
This compoundRepeatability (n=6)≤ 5.0
Intermediate Precision≤ 10.0

Table 5: Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions.

ParameterVariationEffect on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2°CNo significant change
Mobile Phase pH ± 0.1No significant change
Sample Analysis and Calculation
  • Inject the prepared sample solution into the HPLC system.

  • Identify the peaks of Tadalafil and Impurity D based on their retention times compared to the standard.

  • Calculate the amount of this compound in the sample using the following formula:

Visualization of Experimental Workflow

Tadalafil_Impurity_Analysis_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_buffer Prepare Mobile Phase and Diluent system_suitability System Suitability Test prep_buffer->system_suitability prep_std Prepare Standard Solutions (Tadalafil & Impurity D) prep_std->system_suitability prep_sample Prepare Sample Solution sample_injection Inject Sample Solution prep_sample->sample_injection blank_injection Inject Blank (Diluent) system_suitability->blank_injection If Pass std_injection Inject Standard Solution blank_injection->std_injection std_injection->sample_injection peak_integration Peak Identification and Integration sample_injection->peak_integration calculation Calculate Impurity D Concentration (%) peak_integration->calculation reporting Report Results calculation->reporting

Caption: Workflow for this compound Analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust protocol for the quantitative analysis of this compound in quality control laboratories. Adherence to the detailed experimental procedures and validation parameters will ensure the generation of accurate and reproducible results, contributing to the overall quality and safety of Tadalafil drug products.

References

Application Notes and Protocols for Tadalafil Impurity D in ANDA Filing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the critical role and analytical considerations of Tadalafil (B1681874) Impurity D in the context of an Abbreviated New Drug Application (ANDA) filing. The information provided is intended to guide researchers and quality control professionals in the robust characterization and control of this impurity, ensuring compliance with regulatory standards.

Introduction to Tadalafil Impurity D

This compound is a known process-related impurity and potential degradation product of Tadalafil, an active pharmaceutical ingredient (API) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Its chemical name is (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione.[2][3] The presence and quantity of impurities in a generic drug product must be meticulously controlled and documented to ensure its safety, quality, and efficacy, making the study of this compound essential for a successful ANDA submission.

The control of impurities is governed by the International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[4][5] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Regulatory Significance in ANDA Filings

For an ANDA to be approved, the impurity profile of the generic drug product must be comparable to that of the Reference Listed Drug (RLD).[6][7] Any new impurity or an existing impurity at a significantly higher level than in the RLD requires qualification to demonstrate its safety. This compound, being a specified impurity, must be monitored and controlled within established acceptance criteria.

Key Regulatory Considerations:

  • Identification and Characterization: The structure of this compound must be unequivocally confirmed. This is typically achieved using advanced analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[3]

  • Reporting and Specification: All impurities present at a level greater than the reporting threshold must be reported in the ANDA submission.[8][9] this compound should be listed as a specified impurity in the drug substance and drug product specifications with a defined acceptance criterion.

  • Qualification: The acceptance criterion for this compound must be justified. Qualification can be achieved by demonstrating that the level of the impurity is not greater than that observed in the RLD, or through toxicological studies if it is a new impurity or present at higher levels.[6][7]

The logical workflow for handling impurities in an ANDA submission is outlined in the diagram below.

cluster_0 Impurity Management in ANDA Filing detect Detect Impurity in Tadalafil compare_rld Compare Impurity Profile with RLD detect->compare_rld is_new_or_higher New Impurity or Higher Level? compare_rld->is_new_or_higher qualify Qualify Impurity (e.g., Toxicological Studies) is_new_or_higher->qualify Yes set_spec Set Acceptance Criteria in Specification is_new_or_higher->set_spec No qualify->set_spec report Report in ANDA Submission set_spec->report

Caption: Logical workflow for impurity management in ANDA submissions.

Quantitative Data and Acceptance Criteria

The acceptance criteria for this compound are dictated by the maximum daily dose of Tadalafil and the principles outlined in ICH guidelines. For generic products, these limits are often established by comparing with the RLD.

Table 1: ICH Thresholds for Impurities in New Drug Substances (ICH Q3A) [8][9]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 2: ICH Thresholds for Degradation Products in New Drug Products (ICH Q3B) [5]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg0.1%0.2% or 50 µg TDI (whichever is lower)0.5% or 50 µg TDI (whichever is lower)
10 mg - 100 mg0.1%0.2% or 150 µg TDI (whichever is lower)0.5% or 150 µg TDI (whichever is lower)
> 100 mg - 2 g0.1%0.2% or 200 µg TDI (whichever is lower)0.5% or 200 µg TDI (whichever is lower)
> 2 g0.1%0.1%0.1%
TDI: Total Daily Intake

Note: The specific acceptance criterion for this compound in an ANDA should be supported by batch analysis data and stability studies.

Experimental Protocols

This protocol outlines a sensitive and selective method for the determination of this compound.

Objective: To separate, identify, and quantify this compound in Tadalafil drug substance and drug product.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Triple Quadrupole Mass Spectrometer (MS/MS).[10][11]

Materials:

  • Tadalafil Reference Standard (RS)

  • This compound Certified Reference Material (CRM)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Ammonium acetate (B1210297) (AR grade)

  • Milli-Q water

Chromatographic Conditions: [10][12]

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions: [10][12]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tadalafil: m/z 390.4 → 268.3

    • This compound: m/z 422.4 → [To be determined by infusion of the standard]

  • Source Parameters: Optimized for maximum sensitivity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150 °C, Desolvation temperature: 400 °C)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound CRM (e.g., 100 µg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50 v/v). Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 0.01 to 1.0 µg/mL).

  • Sample Preparation (Drug Substance): Accurately weigh and dissolve the Tadalafil drug substance in the diluent to obtain a final concentration of approximately 1 mg/mL.

  • Sample Preparation (Drug Product): Weigh and finely powder a representative number of tablets. Extract a quantity of powder equivalent to one tablet with a suitable solvent, sonicate, and dilute to a final concentration of approximately 1 mg/mL of Tadalafil. Filter the solution through a 0.22 µm syringe filter.

  • Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.

  • Quantification: Calculate the concentration of this compound in the samples using the calibration curve generated from the peak areas of the standards.

The experimental workflow for this protocol is illustrated below.

cluster_1 UPLC-MS/MS Analysis Workflow prep_std Prepare Impurity D Standards analysis Inject into UPLC-MS/MS prep_std->analysis prep_ds Prepare Drug Substance Sample prep_ds->analysis prep_dp Prepare Drug Product Sample prep_dp->analysis quant Quantify Impurity D analysis->quant

Caption: Workflow for the analysis of this compound.

Objective: To investigate the potential for Tadalafil to degrade into Impurity D under various stress conditions, as recommended by ICH guideline Q1A(R2).

Stress Conditions: [13][14]

  • Acid Hydrolysis: Reflux Tadalafil solution in 0.1 N HCl at 80 °C for 24 hours.

  • Base Hydrolysis: Reflux Tadalafil solution in 0.1 N NaOH at 80 °C for 24 hours.

  • Oxidative Degradation: Treat Tadalafil solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Tadalafil to 105 °C for 48 hours.

  • Photolytic Degradation: Expose Tadalafil solution to UV light (254 nm) and visible light as per ICH guidelines.

Procedure:

  • Prepare solutions of Tadalafil (e.g., 1 mg/mL) for each stress condition.

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze the stressed samples using the validated UPLC-MS/MS method described in section 4.1.

  • Monitor for the formation of this compound and any other degradation products.

Tadalafil's Mechanism of Action Signaling Pathway

Understanding the mechanism of action of the API provides a broader context for drug development. Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[15][16]

cluster_2 Tadalafil Signaling Pathway stim Sexual Stimulation no_release Nitric Oxide (NO) Release stim->no_release gc Guanylate Cyclase Activation no_release->gc gtp_cgmp GTP -> cGMP gc->gtp_cgmp pde5 PDE5 gtp_cgmp->pde5 relax Smooth Muscle Relaxation gtp_cgmp->relax Increased cGMP cgmp_degrade cGMP Degradation pde5->cgmp_degrade breaks down cGMP tadalafil Tadalafil tadalafil->pde5 Inhibits erection Erection relax->erection

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

By inhibiting PDE5, Tadalafil prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to prolonged smooth muscle relaxation in the corpus cavernosum and increased blood flow, which facilitates an erection upon sexual stimulation.[2][17]

Disclaimer: These application notes and protocols are intended for informational purposes for qualified professionals. It is imperative to validate all analytical methods according to regulatory guidelines and internal standard operating procedures. The specific acceptance criteria for any impurity must be established based on comprehensive stability and batch analysis data in the context of a specific drug product and its manufacturing process.

References

Troubleshooting & Optimization

Resolving co-elution of Tadalafil and impurity D in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the separation of Tadalafil from its related substances, specifically focusing on the challenge of co-elution with Tadalafil Impurity D in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are Tadalafil and this compound?

A: Tadalafil is the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction and pulmonary arterial hypertension. Its chemical name is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[1] this compound, as listed in the European Pharmacopoeia (EP), is a related substance with the chemical name (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione.[2][3] It is a potential process-related impurity or degradation product.

Q2: Why is resolving Tadalafil and Impurity D challenging?

A: The co-elution of Tadalafil and its impurities, like Impurity D, is a common challenge in reversed-phase HPLC. This difficulty often arises from their structural similarities, which result in very close retention times under standard chromatographic conditions. Achieving adequate resolution (Rs > 1.5) is critical for accurate quantification and ensuring the quality and safety of the final drug product.

Q3: What are the common causes of co-elution or poor resolution in my HPLC method?

A: Poor resolution is typically a result of insufficient selectivity (α), efficiency (N), or retention (k') for the specific compounds.[4] Common causes include:

  • Suboptimal Mobile Phase: Incorrect pH, organic modifier ratio, or buffer concentration can fail to exploit the subtle chemical differences between Tadalafil and Impurity D.[5]

  • Inappropriate Column Chemistry: The chosen stationary phase (e.g., C18) may not provide the necessary selectivity for this specific separation.

  • Poor Method Parameters: Flow rate, temperature, or gradient slope may not be optimized for the separation.

  • Column Degradation: An aging or contaminated column will lose its efficiency, leading to broader peaks and reduced resolution.

Troubleshooting Guide: Resolving Co-elution

Problem: My Tadalafil and Impurity D peaks are co-eluting or have a resolution (Rs) below the required 1.5.

This section provides a systematic approach to improving the separation between Tadalafil and Impurity D. The general workflow for troubleshooting this issue is illustrated below.

G cluster_0 start Start: Co-elution of Tadalafil & Impurity D check_params Verify Standard Method Parameters (Flow Rate, Temp, Wavelength) start->check_params adjust_mobile_phase Adjust Mobile Phase (Organic Ratio, pH) check_params->adjust_mobile_phase Parameters Correct optimize_gradient Optimize Gradient Program adjust_mobile_phase->optimize_gradient No/Minor Improvement method_resolved Resolution Achieved (Rs > 1.5) adjust_mobile_phase->method_resolved Resolution OK change_column Select Alternative Column (Different Stationary Phase) optimize_gradient->change_column No/Minor Improvement optimize_gradient->method_resolved Resolution OK change_column->method_resolved Resolution OK

Caption: Troubleshooting workflow for HPLC co-elution.

Step 1: Mobile Phase Modification

Changes to the mobile phase composition can significantly alter selectivity.

  • Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A small decrease in the organic solvent percentage will increase retention times and may provide the necessary separation.

  • Modify Mobile Phase pH: For ionizable compounds, altering the pH of the aqueous buffer by ±0.2 to ±0.5 units can dramatically change the ionization state and, consequently, the retention and selectivity.

  • Change the Organic Solvent: If using acetonitrile, switching to methanol (B129727) (or vice versa) can alter elution order and improve resolution due to different solvent properties.

Step 2: Gradient and Flow Rate Optimization

For gradient methods, the elution profile is critical.

  • Decrease Gradient Slope: A shallower gradient (i.e., a smaller change in organic solvent percentage over a longer time) can increase the separation between closely eluting peaks.

  • Reduce Flow Rate: Lowering the flow rate can enhance column efficiency, leading to sharper peaks and better resolution, although it will increase the total run time.

Step 3: Column Selection and Temperature

If mobile phase adjustments are insufficient, consider the stationary phase and temperature.

  • Change Stationary Phase: If a standard C18 column is not providing adequate separation, switching to a different stationary phase chemistry can be highly effective. Phenyl-hexyl or biphenyl (B1667301) phases, for example, offer different selectivity through π-π interactions, which can be beneficial for aromatic compounds like Tadalafil and its impurities.

  • Adjust Column Temperature: Increasing the column temperature (e.g., in 5 °C increments from 30 °C to 45 °C) can improve efficiency by reducing mobile phase viscosity. However, be aware that it can also change selectivity and retention times.

The relationship between these parameters and their primary effect on the separation is summarized in the diagram below.

G cluster_0 cluster_1 Primary Levers for Resolution param HPLC Parameters mobile_phase Mobile Phase (pH, Organic Type) param->mobile_phase column_chem Column Chemistry param->column_chem flow_rate Flow Rate param->flow_rate temp Temperature param->temp selectivity Selectivity (α) efficiency Efficiency (N) retention Retention (k') mobile_phase->selectivity mobile_phase->retention column_chem->selectivity flow_rate->efficiency temp->efficiency

Caption: Key HPLC parameters and their effect on separation.

Experimental Protocols

Below is a validated stability-indicating HPLC method that has been shown to be effective for separating Tadalafil from its degradation products.[4][6] This method serves as an excellent starting point for troubleshooting.

Recommended Stability-Indicating HPLC Method

This gradient method is designed to resolve Tadalafil from potential degradation products and impurities.

ParameterRecommended Condition
Column Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% v/v Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.6 mL/min
Detection Wavelength 220 nm or 262 nm
Column Temperature Ambient or 30 °C
Injection Volume 10 µL
Gradient Program (See table below)
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
07030
103070
153070
187030
207030

Note: This program should be optimized based on your specific system and impurity profile.

Data on Method Adjustments

The following table summarizes the expected impact of various parameter adjustments on the resolution between two closely eluting peaks, based on general chromatographic principles.

Parameter AdjustedChangeExpected Effect on Resolution (Rs)Potential Side Effect
Organic Solvent % Decrease by 2-5%Likely IncreaseLonger run time, broader peaks
Mobile Phase pH Adjust by ±0.5 unitsSignificant Change (Increase or Decrease)Peak shape issues, analyte degradation
Flow Rate Decrease from 1.0 to 0.8 mL/minLikely IncreaseLonger run time
Column Temperature Increase by 10 °CMay Increase or DecreaseChanges in elution order
Gradient Time Increase by 50%Likely IncreaseSignificantly longer run time

References

Improving peak shape and resolution for Tadalafil impurity D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Tadalafil and its impurities. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to improving peak shape and resolution, with a specific focus on Tadalafil impurity D.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Tadalafil and its impurities?

Poor peak shape in the analysis of Tadalafil and its impurities, particularly basic compounds, is often due to secondary interactions with the stationary phase. The most frequent issue is peak tailing, which can be caused by the interaction of basic amine groups in the analytes with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1] Other causes include column overload, improper mobile phase pH, and using an inappropriate injection solvent.[1]

Q2: How does mobile phase pH affect the peak shape and resolution of Tadalafil and Impurity D?

Mobile phase pH is a critical parameter. For basic compounds like Tadalafil and its impurities, a low pH (e.g., below 3.0) is often beneficial.[1][2] At a low pH, residual silanol groups on the stationary phase are protonated, minimizing undesirable ionic interactions that lead to peak tailing.[1] Conversely, operating at a pH near the analyte's pKa can result in inconsistent ionization and lead to poor or split peaks.[1] The use of a buffer, such as a phosphate (B84403) buffer, helps to maintain a stable pH and improve peak symmetry.[3]

Q3: Can the choice of HPLC column significantly impact the analysis?

Absolutely. The choice of a modern, high-purity silica (B1680970) column with good end-capping is crucial for minimizing peak tailing.[1] End-capping chemically modifies the silica surface to reduce the number of accessible free silanol groups. For basic compounds, columns specifically designed to be stable at a wider pH range can also be advantageous.[1] The particle size of the stationary phase also plays a role; smaller particles generally provide higher efficiency and better resolution.[4]

Q4: What is column overload and how can I identify and prevent it?

Column overload happens when too much sample is injected onto the column, leading to a saturation of the stationary phase.[1] This can manifest as peak fronting (a leading shoulder) or, in some cases, tailing.[1][5] A key indicator of column overload is if the peak shape improves significantly upon diluting the sample or reducing the injection volume.[1][6]

Troubleshooting Guide: Improving Peak Shape and Resolution

This guide addresses specific issues you may encounter during the analysis of this compound and provides actionable solutions.

Issue 1: Peak Tailing

Symptom: The peak has an asymmetrical shape with a "tail" extending to the right.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Basic analytes like Tadalafil and its impurities can interact with acidic silanol groups on the silica-based column.

    • Solution: Lower the mobile phase pH to around 3.0 or below using an additive like 0.1% formic acid or trifluoroacetic acid.[1] This protonates the silanol groups, reducing their interaction with the basic analytes.

  • Mobile Phase Incompatibility: The sample solvent may be too strong compared to the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]

  • Column Contamination: Active sites on the column may be exposed due to contamination.

    • Solution: Flush the column with a strong solvent to remove contaminants. A general procedure involves flushing with the mobile phase without buffer, followed by a series of organic solvents.[1]

Issue 2: Peak Fronting

Symptom: The peak has a leading shoulder or appears as a right triangle.

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample.

    • Solution: Reduce the injection volume or dilute the sample.[1][6]

  • Poor Sample Solubility: The analyte is not fully dissolved in the injection solvent.

    • Solution: Ensure the sample is completely dissolved before injection. Consider using a stronger, compatible solvent if necessary, but keep the injection volume minimal.

  • Injection Solvent Stronger than Mobile Phase: The sample is carried through the beginning of the column too quickly.

    • Solution: Match the injection solvent to the mobile phase composition as closely as possible.[1]

Issue 3: Poor Resolution Between Tadalafil and Impurity D

Symptom: The peaks for Tadalafil and Impurity D are not well separated (overlapping).

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The selectivity of the mobile phase is not sufficient.

    • Solution:

      • Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.

      • Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. Different organic solvents can alter selectivity.

  • Inadequate Column Efficiency: The column is not providing enough theoretical plates for separation.

    • Solution:

      • Use a Longer Column: A longer column increases the path length for separation.

      • Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UPLC) offer higher efficiency.[7]

  • Incorrect Flow Rate: The flow rate may not be optimal for the best separation.

    • Solution: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[6][7]

  • Temperature Effects: Temperature can influence selectivity and viscosity.

    • Solution: Optimizing the column temperature can improve separation. Increasing the temperature generally decreases viscosity and can improve peak shape, but may also affect retention times and selectivity.[6][7]

Experimental Protocols

A general experimental workflow for developing and optimizing a method for Tadalafil and its impurities is outlined below.

Method Development Workflow

MethodDevelopmentWorkflow cluster_prep 1. Initial Preparation cluster_optimization 2. Method Optimization cluster_validation 3. Method Validation (as per ICH guidelines) A Review Literature for Starting Conditions C Select Initial Column and Mobile Phase A->C B Prepare Standard Solutions (Tadalafil & Impurity D) D Initial Chromatographic Run B->D C->D E Evaluate Peak Shape and Resolution D->E F Adjust Mobile Phase pH E->F Poor Peak Shape G Optimize Organic Solvent Ratio E->G Poor Resolution H Evaluate Different Columns E->H Persistent Issues I Fine-tune Flow Rate and Temperature E->I Fine-tuning J Specificity E->J Acceptable Separation F->E G->E H->E I->E K Linearity & Range J->K L Accuracy & Precision K->L M Robustness L->M HPLCTroubleshooting cluster_tailing_solutions Tailing Solutions cluster_fronting_solutions Fronting Solutions cluster_res_solutions Resolution Solutions Start Identify Peak Shape or Resolution Problem Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Sol_pH Lower Mobile Phase pH Tailing->Sol_pH Yes PoorRes Poor Resolution? Fronting->PoorRes No Sol_Dilute Reduce Injection Volume/ Dilute Sample Fronting->Sol_Dilute Yes End Problem Resolved PoorRes->End No Sol_MobilePhase Adjust Mobile Phase Ratio/ Change Organic Solvent PoorRes->Sol_MobilePhase Yes Sol_Solvent Match Injection Solvent Sol_pH->Sol_Solvent Sol_Flush Flush Column Sol_Solvent->Sol_Flush Sol_Flush->Tailing Sol_Solubility Improve Sample Solubility Sol_Dilute->Sol_Solubility Sol_Solubility->Fronting Sol_Column Use More Efficient Column Sol_MobilePhase->Sol_Column Sol_FlowTemp Optimize Flow Rate/ Temperature Sol_Column->Sol_FlowTemp Sol_FlowTemp->PoorRes

References

Tadalafil impurity D stability in different analytical solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tadalafil (B1681874) Impurity D in various analytical solvents.

Frequently Asked Questions (FAQs)

Q1: What is Tadalafil Impurity D and why is its stability in analytical solvents a concern?

A1: this compound is a potential impurity that can arise during the synthesis or degradation of Tadalafil, a widely used active pharmaceutical ingredient (API). Its stability in the solvents used for analytical testing (e.g., HPLC diluents) is crucial for accurate quantification. If Impurity D degrades in the analytical solution, it can lead to underestimation of its actual levels in the sample, potentially impacting quality control and regulatory compliance.

Q2: Which analytical solvents are commonly used for Tadalafil and its impurities?

A2: Common solvents for the analysis of Tadalafil and its related compounds include acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water, often in various mixtures.[1] Buffered aqueous solutions are also used to control pH, which can significantly influence the stability of the analytes. The choice of solvent depends on the specific analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: What are the typical storage conditions for analytical solutions of Tadalafil and its impurities?

A3: To minimize degradation, analytical solutions of Tadalafil and its impurities should be stored in tightly sealed, light-resistant containers. For short-term storage (e.g., during a sequence of analyses), solutions are often kept at room temperature (around 25°C). For longer-term storage, refrigeration (2-8°C) is recommended. One study has indicated that a solution of tadalafil is stable for up to one month when stored in a refrigerator.

Q4: How can I tell if this compound is degrading in my analytical solution?

A4: Degradation of Impurity D in your analytical solution may be indicated by several observations:

  • A decrease in the peak area of Impurity D over time when injecting the same solution repeatedly.

  • The appearance of new, unknown peaks in the chromatogram.

  • A non-linear response for Impurity D in the calibration curve.

Q5: Are there any known degradation pathways for Tadalafil that might affect Impurity D?

A5: Tadalafil is known to degrade under certain stress conditions, such as acidic and basic hydrolysis, oxidation, and photolysis.[2] While specific degradation pathways for Impurity D in analytical solvents are not extensively documented in publicly available literature, it is reasonable to assume it may be susceptible to similar degradation mechanisms. For instance, hydrolysis could be a concern in aqueous-organic solvent mixtures.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreasing peak area for Impurity D over time Degradation of Impurity D in the analytical solvent.1. Prepare fresh solutions: Prepare a new stock and working solutions of this compound and re-inject. 2. Investigate solvent composition: If using a high percentage of water or a particular pH, consider preparing solutions in a higher percentage of organic solvent (e.g., 100% acetonitrile or methanol) if the impurity is soluble and stable. 3. Control temperature: Use a cooled autosampler (e.g., set to 4°C) to minimize degradation during the analytical run. 4. Protect from light: Store solutions in amber vials or protect them from light.
Appearance of new, unknown peaks Degradation of Impurity D into other products.1. Perform a time-course study: Inject the same solution at regular intervals (e.g., every hour) to monitor the increase of the new peak(s) as the Impurity D peak decreases. 2. Compare with a fresh standard: Overlay the chromatogram of the aged solution with that of a freshly prepared standard to confirm the new peaks are not present initially. 3. Consider forced degradation: If possible, perform forced degradation studies on an isolated standard of Impurity D to identify its potential degradation products.
Poor linearity of Impurity D calibration curve Instability of the impurity in the calibration standards, especially at lower concentrations.1. Prepare fresh calibration standards: Prepare a new set of calibration standards immediately before analysis. 2. Use a more stable diluent: If instability is suspected, prepare the calibration standards in a solvent where Impurity D is known to be more stable (e.g., pure acetonitrile or methanol). 3. Analyze promptly: Analyze the calibration standards as quickly as possible after preparation.
Inconsistent results between different analysts or labs Differences in solution preparation, storage, or analysis time.1. Standardize the analytical procedure: Ensure a detailed and clear Standard Operating Procedure (SOP) is followed by all analysts. This should include specific instructions on solvent preparation, solution storage conditions, and the maximum allowable time between solution preparation and analysis. 2. Perform solution stability studies: Conduct a formal solution stability study as part of method validation to establish the stability of Impurity D in the chosen analytical solvent under defined conditions.

Data on this compound Stability

While specific public data on the stability of this compound in various analytical solvents is limited, the following table provides a hypothetical example of how such stability data would be presented. This data is for illustrative purposes and should be confirmed by in-house stability studies.

Table 1: Hypothetical Stability of this compound (10 µg/mL) in Different Analytical Solvents

Solvent SystemStorage ConditionTime (hours)% Initial Concentration RemainingObservations
Acetonitrile:Water (50:50, v/v) Room Temperature (25°C), Exposed to Light0100.0-
698.5Minor new peak observed
1296.2New peak increases
2492.1Significant degradation
Room Temperature (25°C), Protected from Light0100.0-
699.8-
1299.5-
2499.1Stable
Refrigerated (4°C), Protected from Light0100.0-
24100.0Stable
4899.8Stable
Methanol:Water (50:50, v/v) Room Temperature (25°C), Protected from Light0100.0-
699.6-
1299.0-
2498.2Minor degradation
100% Acetonitrile Room Temperature (25°C), Protected from Light0100.0-
24100.0Stable
4899.9Stable
100% Methanol Room Temperature (25°C), Protected from Light0100.0-
2499.8Stable
4899.5Stable

Note: This data is illustrative. Actual stability will depend on the specific experimental conditions.

Experimental Protocol: Stability of this compound in Analytical Solvents

This protocol outlines a typical experiment to determine the stability of this compound in a selected analytical solvent.

1. Objective: To evaluate the stability of this compound in a chosen analytical solvent (e.g., Acetonitrile:Water, 50:50 v/v) over a 48-hour period at room temperature and refrigerated conditions.

2. Materials:

  • This compound reference standard

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Purified water (e.g., Milli-Q or equivalent)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials (amber and clear)

  • HPLC system with a UV detector

3. Preparation of Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen analytical solvent.

  • Working Solution (10 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the same solvent.

4. Experimental Procedure:

  • Transfer aliquots of the Working Solution into several sets of HPLC vials.

  • Time Zero (T0) Analysis: Immediately inject one of the vials in triplicate onto the HPLC system to determine the initial concentration of this compound.

  • Storage Conditions:

    • Store one set of vials at room temperature (e.g., 25°C ± 2°C), protected from light.

    • Store another set of vials under refrigerated conditions (e.g., 5°C ± 3°C), protected from light.

  • Time Point Analysis: At specified time intervals (e.g., 6, 12, 24, and 48 hours), retrieve one vial from each storage condition and inject it in triplicate.

  • Data Analysis:

    • Calculate the average peak area of this compound at each time point.

    • Determine the percentage of the initial concentration remaining at each time point using the following formula: % Remaining = (Average Peak Area at T_x / Average Peak Area at T_0) * 100

    • Observe the chromatograms for the appearance of any new peaks, which would indicate degradation products.

5. Acceptance Criteria: The solution is considered stable if the percentage of the initial concentration remaining is within a predefined range (e.g., 98.0% to 102.0%) and no significant degradation peaks are observed.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Analysis and Storage cluster_data Data Evaluation prep_stock Prepare Stock Solution (100 µg/mL) prep_working Prepare Working Solution (10 µg/mL) prep_stock->prep_working t0_analysis T0 Analysis (Initial Injection) prep_working->t0_analysis storage Store Solutions at Room Temp & Refrigerated t0_analysis->storage t_x_analysis Analyze at Time Points (6, 12, 24, 48h) storage->t_x_analysis calc_remaining Calculate % Remaining Concentration t_x_analysis->calc_remaining check_degradants Check for New Peaks t_x_analysis->check_degradants conclusion Determine Stability calc_remaining->conclusion check_degradants->conclusion

Caption: Experimental workflow for determining the stability of this compound.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_causes Potential Causes cluster_solutions Corrective Actions start Inconsistent Impurity D Results check_time Peak Area Decreasing Over Time? start->check_time check_new_peaks New Peaks Appearing? start->check_new_peaks cause_degradation Solution Instability check_time->cause_degradation Yes cause_contamination System Contamination check_time->cause_contamination No check_new_peaks->cause_degradation Yes check_new_peaks->cause_contamination No sol_fresh_prep Prepare Fresh Solutions cause_degradation->sol_fresh_prep sol_system_flush Flush HPLC System cause_contamination->sol_system_flush sol_change_solvent Modify Solvent/Storage sol_fresh_prep->sol_change_solvent

References

Minimizing the formation of Tadalafil impurity D during manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Tadalafil Impurity D during the manufacturing process.

Troubleshooting Guides & FAQs

This section addresses specific issues related to the formation of this compound in a question-and-answer format.

Q1: What is this compound and how is it formed?

A1: this compound is a process-related impurity that is primarily formed during the synthesis of Tadalafil. Its formation is attributed to the presence of acetyl chloride as a contaminant in the chloroacetyl chloride reagent, which is used in the chloroacylation step of a Tadalafil precursor molecule (often referred to as compound 7). Instead of the intended reaction with chloroacetyl chloride, the precursor reacts with the acetyl chloride impurity, leading to the formation of an acetylated derivative, which is identified as this compound.[1]

Q2: My current batch of Tadalafil shows a high level of Impurity D. What is the most likely cause?

A2: The most probable cause for elevated levels of this compound is the quality of the chloroacetyl chloride reagent used in the synthesis. Specifically, contamination of chloroacetyl chloride with acetyl chloride is the primary driver for the formation of this impurity.[1] It is crucial to assess the purity of this reagent before use.

Q3: How can I control the formation of this compound during manufacturing?

A3: The key to controlling the formation of this compound lies in minimizing the presence of acetyl chloride in the chloroacetyl chloride reagent. This can be achieved through several strategies:

  • Reagent Specification and Testing: Implement stringent specifications for the purity of incoming chloroacetyl chloride, with a specific limit on the maximum allowable content of acetyl chloride. Analytical testing of each batch of chloroacetyl chloride is essential to ensure it meets these specifications.

  • Reagent Purification: If the chloroacetyl chloride reagent contains unacceptable levels of acetyl chloride, purification may be necessary. Distillation is a common method for separating chloroacetyl chloride from the lower-boiling acetyl chloride. Industrial-scale rectification systems can be employed for this purpose.[2] Additionally, methods involving adsorption with activated carbon and neutralization of acidic impurities have been described.[3]

  • Process Optimization: While reagent purity is paramount, optimizing reaction conditions may also help to a moderate extent. This could involve a Design of Experiments (DoE) approach to study the impact of parameters like reaction temperature, addition rate of reagents, and reaction time on the formation of Impurity D.[4]

Q4: What analytical methods are suitable for detecting and quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable techniques for the analysis of Tadalafil and its related substances, including Impurity D. These methods, typically using a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile, can effectively separate Impurity D from the active pharmaceutical ingredient (API) and other impurities, allowing for accurate quantification.[1]

Quantitative Data

FactorImpact on Impurity D FormationRecommended Control Strategy
Purity of Chloroacetyl Chloride High: Direct correlation between acetyl chloride content and Impurity D levels.- Set strict acceptance criteria for acetyl chloride content in the raw material specification.- Analyze each batch of chloroacetyl chloride for purity before use.- Purify the reagent if it does not meet the specification.
Reaction Temperature Moderate: May influence the relative reaction rates.- Optimize the reaction temperature to favor the formation of the desired product over the impurity. This should be determined through process development studies.
Reaction Time Moderate: Prolonged reaction times might not significantly increase Impurity D if the acetyl chloride is consumed early.- Monitor the reaction progress to determine the optimal reaction time for completion without promoting side reactions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol provides a general framework for an HPLC-UV method suitable for the quantification of this compound. Method validation according to ICH guidelines is essential before implementation.

ParameterSpecification
Column Agilent, Eclipse C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A mixture of 10 mM Ammonium Acetate and Methanol (35:65 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 280 nm
Column Temperature Ambient
Diluent Mobile Phase

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Tadalafil drug substance in the diluent to a suitable concentration.

Analysis:

Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak corresponding to this compound should be well-resolved from the Tadalafil peak and other impurities. Calculate the amount of Impurity D in the sample by comparing its peak area to that of the standard.

Protocol 2: Purification of Chloroacetyl Chloride by Distillation

This protocol outlines a general laboratory-scale procedure for the purification of chloroacetyl chloride to reduce the acetyl chloride content.

Materials:

  • Chloroacetyl chloride containing acetyl chloride impurity

  • Distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

  • Heating mantle

  • Inert atmosphere (e.g., nitrogen)

Procedure:

  • Set up the distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the distillation flask with the impure chloroacetyl chloride.

  • Begin heating the flask gently under an inert atmosphere.

  • Acetyl chloride has a lower boiling point (52 °C) than chloroacetyl chloride (105-107 °C). The first fraction collected will be enriched in acetyl chloride.

  • Carefully monitor the temperature at the head of the fractionating column. A stable temperature plateau close to the boiling point of acetyl chloride will be observed initially.

  • Once the temperature begins to rise, change the receiving flask to collect the purified chloroacetyl chloride fraction.

  • Collect the fraction that distills over at a stable temperature corresponding to the boiling point of chloroacetyl chloride.

  • Analyze the purified fraction by a suitable method (e.g., GC-FID) to confirm the reduction in acetyl chloride content before use in the Tadalafil synthesis.

Visualizations

G cluster_0 Tadalafil Synthesis: Impurity D Formation Pathway Precursor Tadalafil Precursor (Compound 7) TadalafilIntermediate Desired Intermediate Precursor->TadalafilIntermediate Intended Reaction ImpurityD This compound Precursor->ImpurityD Side Reaction ChloroacetylChloride Chloroacetyl Chloride (Reagent) ChloroacetylChloride->TadalafilIntermediate AcetylChloride Acetyl Chloride (Impurity) AcetylChloride->ImpurityD Tadalafil Tadalafil TadalafilIntermediate->Tadalafil Subsequent Steps G cluster_1 Troubleshooting Workflow for High Impurity D Levels Start High this compound Detected CheckReagent Analyze Chloroacetyl Chloride Purity Start->CheckReagent PurityOK Purity Meets Specification? CheckReagent->PurityOK InvestigateProcess Investigate Synthesis Process Parameters (Temperature, Time, etc.) PurityOK->InvestigateProcess Yes PurifyReagent Purify Chloroacetyl Chloride (e.g., Distillation) PurityOK->PurifyReagent No End Impurity D Level Controlled InvestigateProcess->End ReanalyzeReagent Re-analyze Purified Reagent PurifyReagent->ReanalyzeReagent SourceNewReagent Source New Batch of Chloroacetyl Chloride PurifyReagent->SourceNewReagent Purification Not Feasible UseReagent Use Purified Reagent in Synthesis ReanalyzeReagent->UseReagent UseReagent->End SourceNewReagent->CheckReagent

References

Technical Support Center: Optimization of Mobile Phase for Tadalafil Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the mobile phase for separating Tadalafil (B1681874) and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during HPLC method development for Tadalafil.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Problem 1: Poor Peak Shape (Tailing or Fronting) for Tadalafil or its Impurities

Q: My chromatogram shows significant peak tailing for the Tadalafil peak. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like Tadalafil is a common issue in reverse-phase HPLC.[1] It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solution Explanation
Secondary Silanol Interactions Lower Mobile Phase pH: Adjust the mobile phase pH to below 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid.[1]At a lower pH, the residual silanol groups (Si-OH) on the stationary phase are protonated (Si-OH2+), minimizing their ionic interaction with the protonated basic analyte.[1]
Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica (B1680970) column with effective end-capping.These columns have fewer accessible residual silanol groups, reducing the sites for secondary interactions.
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase.TEA is a small, basic molecule that can preferentially interact with the active silanol sites, masking them from the analyte.
Column Overload Reduce Sample Concentration: Dilute the sample and inject a smaller amount onto the column.Injecting too much sample can saturate the stationary phase, leading to peak distortion. A significant improvement in peak shape upon dilution is a strong indicator of column overload.[1]
Inappropriate Injection Solvent Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including fronting.[1]

Q: I am observing peak fronting for some of my impurity peaks. What is the likely cause?

A: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a result of column overload or poor sample solubility in the mobile phase.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solution Explanation
Column Overload Decrease Injection Volume/Concentration: Reduce the amount of sample being injected.Similar to peak tailing, saturating the column can lead to fronting.[1]
Sample Solubility Issues Optimize Injection Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.[1]If the sample is not fully soluble, it can lead to a non-ideal band shape as it enters the column.
Problem 2: Poor Resolution Between Tadalafil and Impurities

Q: I am struggling to separate two closely eluting impurities. What adjustments can I make to the mobile phase to improve resolution?

A: Achieving adequate resolution between the main peak and its impurities is a critical aspect of a stability-indicating method. Several mobile phase parameters can be adjusted to improve separation.

Potential Causes and Solutions:

Potential Cause Recommended Solution Explanation
Inadequate Organic Solvent Strength Adjust Organic Solvent Ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks. Conversely, a higher percentage will decrease retention times.
Suboptimal pH Modify Mobile Phase pH: Experiment with different pH values of the aqueous portion of the mobile phase.The ionization state of Tadalafil and its impurities can change with pH, which in turn affects their retention and selectivity on a reverse-phase column.
Isocratic Elution Limitations Implement a Gradient Elution: If not already in use, develop a gradient elution program where the mobile phase strength is increased over the course of the run.A gradient can help to separate early-eluting impurities with good resolution while also eluting more strongly retained impurities in a reasonable time with good peak shape.
Choice of Organic Solvent Evaluate Different Organic Modifiers: Test different organic solvents, such as switching from methanol (B129727) to acetonitrile or vice versa.Acetonitrile and methanol have different selectivities and can alter the elution order and resolution of impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate Tadalafil and its impurities?

A: A common starting point for reverse-phase HPLC of Tadalafil involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of phosphate (B84403) buffer (pH adjusted to around 3.2) and acetonitrile in a 50:50 (v/v) ratio has been shown to provide good peak symmetry for Tadalafil.[2] Another approach is to use a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and methanol.[3]

Q2: Why is the pH of the mobile phase so important for Tadalafil analysis?

A: The pH of the mobile phase is a critical parameter because Tadalafil and many of its potential impurities are basic compounds.[1] The pH affects the degree of ionization of these molecules. At a low pH (e.g., below 3.0), both the analytes and the residual silanol groups on the silica-based stationary phase are protonated, which can minimize undesirable ionic interactions that lead to peak tailing.[1] Conversely, operating at a pH near the pKa of the analyte can result in inconsistent ionization and poor peak shapes.[1]

Q3: What type of HPLC column is recommended for Tadalafil impurity profiling?

A: C18 columns are widely used and are a good first choice for separating Tadalafil and its impurities.[4][5] Phenyl columns have also been shown to be effective in improving the retention and separation of Tadalafil and its degradation products.[6] The choice of column will depend on the specific impurities that need to be separated. Modern, high-purity, and well-end-capped columns are generally recommended to minimize peak tailing.[1]

Q4: How can I perform forced degradation studies to identify potential impurities?

A: Forced degradation studies are essential to develop a stability-indicating method. Typical stress conditions for Tadalafil include:

  • Acid Hydrolysis: Treatment with an acid such as 1.0 N HCl.[7][8]

  • Base Hydrolysis: Treatment with a base such as 1.0 N NaOH.[7][8]

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 6% or 30% H2O2).[7][8]

  • Thermal Degradation: Exposing the sample to high temperatures (e.g., 80°C).[8]

  • Photolytic Degradation: Exposing the sample to UV or visible light.[7][8]

After subjecting Tadalafil to these stress conditions, the resulting solutions are analyzed by HPLC to separate the degradation products from the parent drug.[7][8]

Experimental Protocols

Example HPLC Method for Tadalafil and Impurity Separation

This protocol provides a general starting point and should be optimized for your specific application.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[5]
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min[4]
Column Temperature 35°C
Detection Wavelength 285 nm[6]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

Visualizations

Logical Workflow for Troubleshooting HPLC Peak Shape Issues

G start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No check_overload_tail Reduce Sample Concentration is_tailing->check_overload_tail Yes check_overload_front Reduce Sample Concentration is_fronting->check_overload_front Yes good_peak Good Peak Shape is_fronting->good_peak No adjust_ph Lower Mobile Phase pH (e.g., < 3.0) check_overload_tail->adjust_ph use_endcapped Use High-Purity, End-Capped Column adjust_ph->use_endcapped use_endcapped->good_peak check_solvent Optimize Injection Solvent (use mobile phase) check_overload_front->check_solvent check_solvent->good_peak G start Define Separation Goals (e.g., resolve all impurities) select_column Select Initial Column (e.g., C18) start->select_column initial_mp Select Initial Mobile Phase (e.g., Buffer:ACN) select_column->initial_mp run_initial Perform Initial Run initial_mp->run_initial evaluate_results Evaluate Resolution, Peak Shape, and Run Time run_initial->evaluate_results optimize_organic Adjust Organic Solvent % evaluate_results->optimize_organic Goals Not Met final_method Final Optimized Method evaluate_results->final_method Goals Met optimize_ph Adjust Mobile Phase pH optimize_organic->optimize_ph try_gradient Implement Gradient Elution optimize_ph->try_gradient change_solvent Change Organic Solvent (e.g., ACN to MeOH) try_gradient->change_solvent change_solvent->run_initial

References

Troubleshooting low recovery of Tadalafil impurity D in sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the recovery of Tadalafil (B1681874) and its impurities during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: We are observing low recovery of Tadalafil Impurity D in our sample preparation. What are the potential causes?

Low recovery of this compound can stem from several factors during sample preparation. The primary areas to investigate are sample solubility, pH-related degradation, and adsorption to labware. Incomplete dissolution of the sample, degradation of the impurity under acidic or alkaline conditions, or loss of the analyte due to binding with glass or plastic surfaces can all contribute to lower than expected recovery.

Q2: What is the recommended solvent for dissolving Tadalafil and its impurities?

Tadalafil and its impurities have limited solubility in aqueous solutions. Organic solvents are generally required for effective dissolution. Methanol (B129727) is a suitable solvent for this compound. For Tadalafil itself, solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective, with solubilities of approximately 20 and 25 mg/mL, respectively.[1] Acetonitrile and methanol mixtures with water are also commonly used as diluents in HPLC methods.[2] It is crucial to ensure that the chosen solvent is compatible with your analytical method, particularly the mobile phase, to prevent precipitation upon injection.

Q3: Can the pH of our sample preparation solutions affect the recovery of this compound?

Q4: We are using standard glass volumetric flasks and vials. Could this be a source of analyte loss for this compound?

Adsorption to labware is a common cause of low recovery for basic compounds. Basic analytes can interact with the silanol (B1196071) groups on the surface of glass, leading to significant loss, especially at low concentrations. To mitigate this, consider using polypropylene (B1209903) labware, as it tends to have a less active surface for basic compounds. Alternatively, deactivating the glass surface by silanization can also be an effective solution.

Q5: How can we prevent the adsorption of this compound to our labware?

Several strategies can be employed to minimize adsorptive losses. Switching to polypropylene containers is a primary recommendation. If glass must be used, consider the following approaches:

  • Acidification: Lowering the pH of the sample solution can protonate the analyte, reducing its interaction with negatively charged silanol groups on glass surfaces.

  • Increasing Ionic Strength: Adding a salt to your sample diluent can help to saturate the active sites on the glass surface, thereby reducing the opportunity for the analyte to adsorb.

  • Using a Suitable Organic Solvent: Ensuring a sufficient proportion of an appropriate organic solvent in your sample diluent can help keep the analyte in solution and minimize interactions with container walls.

Data Summary

Table 1: Physicochemical Properties of Tadalafil and Impurity D

PropertyTadalafilThis compound
Chemical Name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione(6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione[5]
Molecular Formula C₂₂H₁₉N₃O₄[6]C₂₂H₁₉N₃O₆[5][7]
Molecular Weight 389.4 g/mol [6]421.4 g/mol [7]
CAS Number 171596-29-5[6]Not Available

Table 2: Tadalafil Solubility

SolventSolubility
WaterPractically insoluble[8][9]
MethanolVery slightly soluble[8][9]
Dimethyl sulfoxide (DMSO)~20 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]
Acetonitrile:Water (1:1)Soluble[2]
Water:Sodium Lauryl Sulfate (SLS)High solubility[8]

Experimental Protocols

Protocol 1: Sample Preparation of Tadalafil Tablets for Impurity Analysis

This protocol provides a general procedure for the extraction of Tadalafil and its impurities from a solid dosage form.

  • Sample Weighing: Accurately weigh a portion of powdered tablets equivalent to a target concentration of Tadalafil.

  • Dissolution: Transfer the weighed powder to a volumetric flask (polypropylene is recommended). Add a sufficient volume of a suitable diluent (e.g., a mixture of methanol and water).

  • Extraction: Sonicate the flask for a specified time (e.g., 20 minutes) to ensure complete dissolution and extraction of the active pharmaceutical ingredient and its impurities.

  • Dilution: Allow the solution to return to room temperature and dilute to the final volume with the diluent.

  • Filtration: Filter a portion of the solution through a suitable syringe filter (e.g., 0.45 µm PTFE) into an HPLC vial (polypropylene is recommended).

  • Analysis: Inject the filtered sample into the HPLC system for analysis.

Protocol 2: HPLC Method for Tadalafil and Impurities

This is an example of a starting point for an HPLC method. Method optimization and validation are required for specific applications.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Phosphate buffer (pH adjusted to a slightly acidic value, e.g., 3.0-4.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to resolve Tadalafil from its impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 285 nm)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low recovery of this compound.

Troubleshooting_Low_Recovery cluster_solubility cluster_degradation cluster_adsorption start Low Recovery of This compound solubility Investigate Solubility Issues start->solubility degradation Investigate Degradation start->degradation adsorption Investigate Adsorption start->adsorption sol_q1 Is the sample fully dissolved? solubility->sol_q1 deg_q1 Is the sample pH controlled? degradation->deg_q1 ads_q1 Are you using glass labware? adsorption->ads_q1 sol_a1_yes Proceed to Degradation/ Adsorption Checks sol_q1->sol_a1_yes Yes sol_a1_no Modify Dissolution Procedure sol_q1->sol_a1_no No sol_s1 Increase Sonication Time/ Temperature sol_a1_no->sol_s1 sol_s2 Change Solvent/ Increase Organic Content sol_a1_no->sol_s2 end Recovery Improved sol_s1->end sol_s2->end deg_a1_yes Proceed to Adsorption Check deg_q1->deg_a1_yes Yes deg_a1_no Adjust Sample pH deg_q1->deg_a1_no No deg_s1 Buffer sample to a neutral or slightly acidic pH deg_a1_no->deg_s1 deg_s1->end ads_a1_no Consider other factors ads_q1->ads_a1_no No ads_a1_yes Mitigate Adsorption ads_q1->ads_a1_yes Yes ads_s1 Switch to Polypropylene (PP) Labware ads_a1_yes->ads_s1 ads_s2 Silanize Glassware ads_a1_yes->ads_s2 ads_s3 Acidify Sample Diluent ads_a1_yes->ads_s3 ads_s1->end ads_s2->end ads_s3->end

Caption: Troubleshooting workflow for low recovery of this compound.

References

Addressing matrix effects in LC-MS analysis of Tadalafil impurity D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Tadalafil impurity D.

Troubleshooting Guide

Issue 1: Poor reproducibility of this compound signal across different sample preparations.

  • Question: My signal intensity for this compound is highly variable between samples, what could be the cause?

  • Answer: This variability is a classic indicator of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound.[1] This interference can either suppress or enhance the signal, leading to inaccurate and imprecise quantification.[2] In complex biological matrices, components like phospholipids (B1166683) are common culprits.[3][4] To confirm and address this, a systematic approach is required.

Troubleshooting Workflow:

start Inconsistent Signal for this compound check_is Using Stable Isotope-Labeled (SIL) Internal Standard? start->check_is yes_is Yes check_is->yes_is Yes no_is No check_is->no_is No evaluate_me Evaluate Matrix Effect (Post-Column Infusion or Post-Extraction Spike) yes_is->evaluate_me implement_is Implement a SIL Internal Standard for this compound no_is->implement_is implement_is->evaluate_me me_present Matrix Effect Confirmed? evaluate_me->me_present optimize_chrom Optimize Chromatography to Separate Analyte from Suppression Zones me_present->optimize_chrom Yes end Achieve Consistent and Accurate Results me_present->end No improve_sp Enhance Sample Preparation (e.g., SPE, LLE) optimize_chrom->improve_sp use_sa Consider Standard Addition Method for Quantification improve_sp->use_sa use_sa->end

Caption: Troubleshooting workflow for inconsistent signal intensity.

Issue 2: Low signal intensity for this compound, even in spiked samples.

  • Question: I am observing a significantly lower signal for this compound in matrix samples compared to standards prepared in a clean solvent. Why is this happening?

  • Answer: This phenomenon is known as ion suppression, a specific type of matrix effect where co-eluting matrix components reduce the ionization efficiency of the analyte.[1] To overcome this, several strategies can be employed, ranging from sample dilution to more advanced sample preparation techniques and analytical methods.[3][5]

Strategies to Mitigate Ion Suppression:

  • Sample Dilution: A straightforward approach is to dilute the sample, which in turn reduces the concentration of interfering matrix components.[5] However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[5]

  • Improved Sample Preparation: Implementing more rigorous sample cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove a significant portion of the interfering matrix components before LC-MS analysis.[3]

  • Chromatographic Separation: Modifying the chromatographic conditions to better separate this compound from the matrix components can alleviate ion suppression.[2] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Standard Addition Method: This method is particularly effective for correcting matrix effects as the calibration curve is generated within the sample matrix itself, thus accounting for any signal suppression or enhancement.[2][6][7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[2]

Q2: How can I definitively identify if matrix effects are impacting my analysis of this compound?

A2: The most common methods to identify and characterize matrix effects are the post-column infusion experiment and the post-extraction spike analysis.[2][8]

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column.[9][10][11] Dips or rises in the baseline signal of the analyte indicate the retention times at which co-eluting matrix components cause ion suppression or enhancement.[2][10]

  • Post-Extraction Spike: The response of this compound is compared between a standard prepared in a clean solvent and a blank matrix extract that has been spiked with the analyte at the same concentration after the extraction process.[2] A significant difference in signal intensity indicates the presence of matrix effects.

cluster_0 Ionization Process Analyte Ions Analyte Ions MS Inlet MS Inlet Analyte Ions->MS Inlet Matrix Component Ions Matrix Component Ions Matrix Component Ions->MS Inlet Competition ESI Droplet ESI Droplet (Analyte + Matrix) ESI Droplet->Analyte Ions Ionization ESI Droplet->Matrix Component Ions Ionization

Caption: Conceptual diagram of ion suppression in the ESI source.

Q3: Is a stable isotope-labeled (SIL) internal standard for this compound necessary?

A3: While not strictly mandatory, using a SIL internal standard is highly recommended and considered the best practice for mitigating matrix effects in LC-MS analysis.[2][12][13][14] A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for a consistent analyte-to-internal standard ratio and more reliable quantification.[15] If a specific SIL internal standard for this compound is unavailable, a structural analogue can be used, but with careful validation to ensure it behaves similarly to the analyte.[12][13]

Q4: When should I use the standard addition method?

A4: The standard addition method is particularly useful when you are dealing with complex and variable matrices, and when a suitable internal standard is not available.[2][6] It is also a powerful tool when matrix-matched calibrants are difficult to prepare.[5] This method involves adding known amounts of the analyte to the sample itself to create a calibration curve, effectively compensating for matrix-induced signal changes.[6][7][16]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

  • Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and mid-range signal on the mass spectrometer.

  • Infusion Setup: Use a syringe pump to deliver the this compound solution at a constant, low flow rate (e.g., 10-20 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer's ion source.[8][9]

  • Analysis: Once a stable baseline signal for this compound is established, inject a blank, extracted sample matrix onto the LC column using your analytical method.

  • Data Interpretation: Monitor the signal for this compound throughout the chromatographic run. Any significant and reproducible deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[8][10]

Protocol 2: Standard Addition Method

  • Sample Preparation: Aliquot the unknown sample into at least four separate vials.

  • Spiking: Leave one aliquot un-spiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution. The concentration of the spiked standards should ideally bracket the expected concentration of the analyte in the sample.

  • Analysis: Analyze all the prepared samples (un-spiked and spiked) using the established LC-MS method.

  • Quantification: Create a calibration curve by plotting the measured peak area against the added (spiked) concentration of this compound. The absolute concentration of the analyte in the original, un-spiked sample is determined by extrapolating the linear regression line to the x-intercept.[6][7]

start Prepare Multiple Aliquots of the Same Sample spike Spike Aliquots with Increasing Known Concentrations of Analyte (leave one unspiked) start->spike analyze Analyze All Aliquots by LC-MS spike->analyze plot Plot Peak Area vs. Added Concentration analyze->plot extrapolate Extrapolate Linear Regression to X-intercept plot->extrapolate result Determine Analyte Concentration in Original Sample extrapolate->result

Caption: Workflow for the Standard Addition Method.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the assessment and impact of matrix effects on the quantification of this compound.

Table 1: Matrix Effect Assessment using Post-Extraction Spike

Sample TypeThis compound Concentration (ng/mL)Mean Peak Area (n=3)Matrix Effect (%)
Standard in Solvent501,500,000N/A
Post-Extraction Spiked Matrix50750,000-50% (Suppression)

Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100

Table 2: Comparison of Quantification Methods

Sample IDExternal Calibration (ng/mL)Standard Addition (ng/mL)SIL Internal Standard (ng/mL)
Sample 125.451.250.8
Sample 230.162.561.9
Sample 322.845.946.3

This table demonstrates how external calibration can significantly underestimate the true concentration in the presence of ion suppression, while the standard addition and SIL internal standard methods provide more accurate results by compensating for the matrix effect.

References

Method robustness testing for Tadalafil impurity D analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tadalafil Impurity D Analysis

Welcome to the Technical Support Center for the analysis of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound, chemically known as (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione, is a potential impurity in Tadalafil active pharmaceutical ingredient (API)[1][2][3]. Its monitoring and quantification are crucial for ensuring the quality, safety, and efficacy of Tadalafil drug products, as required by regulatory bodies like the European Pharmacopoeia (EP).[1][4]

Q2: Which analytical technique is most suitable for this compound analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and suitable method for the analysis of Tadalafil and its impurities, including Impurity D.[5][6] This technique offers high resolution, sensitivity, and specificity for separating the main compound from its related substances.

Q3: What are the critical parameters to consider during method robustness testing for this compound analysis?

A3: Method robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. For this compound analysis, critical parameters to investigate include:

  • Mobile phase composition (organic content percentage)

  • pH of the mobile phase buffer

  • Flow rate[6]

  • Column temperature

  • Wavelength of detection[6]

Troubleshooting Guide

Issue 1: Poor resolution between Tadalafil and Impurity D peaks.

  • Potential Cause: Sub-optimal mobile phase composition or pH.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Composition: Slightly vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A small decrease in the organic solvent percentage can increase retention times and potentially improve resolution.

    • Optimize Mobile Phase pH: The pH of the mobile phase buffer can significantly impact the retention and peak shape of ionizable compounds. Experiment with slight adjustments to the pH (e.g., ± 0.2 units) to improve separation.

    • Consider a Different Column: If the above steps do not yield satisfactory results, consider a column with a different stationary phase or a smaller particle size for higher efficiency.

Issue 2: Tailing peak shape for Impurity D.

  • Potential Cause: Secondary interactions between the analyte and the stationary phase, or an inappropriate mobile phase pH.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH can help to protonate residual silanol (B1196071) groups on the silica-based stationary phase, which can reduce peak tailing for basic compounds.[7]

    • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing peak tailing.[7]

Issue 3: Inconsistent retention times for Tadalafil and Impurity D.

  • Potential Cause: Fluctuations in the HPLC system, such as unstable flow rate or temperature, or inadequate column equilibration.

  • Troubleshooting Steps:

    • Ensure Proper System Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis to ensure a stable baseline and consistent retention times.

    • Check Pump Performance: Verify that the HPLC pump is delivering a constant and pulse-free flow of the mobile phase.

    • Use a Column Thermostat: Maintain a constant column temperature using a column oven to minimize variations in retention times.

Quantitative Data Summary for Robustness Testing

The following table summarizes typical variations in parameters for robustness testing of Tadalafil impurity analysis, with generally acceptable system suitability results.

ParameterVariationAcceptance Criteria for System Suitability
Flow Rate ± 0.2 mL/min%RSD of peak area < 2.0%; Tailing factor ≤ 2.0
Mobile Phase Composition ± 2% Organic%RSD of peak area < 2.0%; Resolution > 2.0
Column Temperature ± 5 °C%RSD of retention time < 2.0%
Wavelength ± 2 nmNo significant change in peak area response
pH of Buffer ± 0.2 unitsResolution > 2.0; Tailing factor ≤ 2.0

Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Tadalafil API sample in the diluent to achieve a target concentration.

Chromatographic Conditions for Tadalafil Impurity Analysis
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for the specific separation.[6][8]

  • Flow Rate: Typically around 1.0 mL/min.[9]

  • Detection Wavelength: Tadalafil and its impurities are often monitored at around 285 nm.[8]

  • Injection Volume: Typically 10-20 µL.[6][9]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Visualizations

Robustness_Testing_Workflow start Start Robustness Test define_params Define Robustness Parameters (Flow Rate, pH, Temp, etc.) start->define_params vary_param Vary One Parameter (e.g., Flow Rate +0.2 mL/min) define_params->vary_param run_hplc Perform HPLC Analysis vary_param->run_hplc collect_data Collect Data (Retention Time, Peak Area, Resolution) run_hplc->collect_data evaluate_sst Evaluate System Suitability (SST) collect_data->evaluate_sst evaluate_sst->vary_param SST Fail (Investigate & Re-run) all_params_tested All Parameters Tested? evaluate_sst->all_params_tested SST Pass all_params_tested->vary_param No report Generate Robustness Report all_params_tested->report Yes end End report->end

Caption: Workflow for Method Robustness Testing.

Troubleshooting_Resolution start Poor Peak Resolution (Tadalafil & Impurity D) check_mobile_phase Adjust Mobile Phase Composition? start->check_mobile_phase adjust_organic Decrease Organic Solvent % check_mobile_phase->adjust_organic Yes check_ph Adjust Mobile Phase pH? check_mobile_phase->check_ph No re_evaluate Re-evaluate Resolution adjust_organic->re_evaluate adjust_ph Vary pH by ±0.2 units check_ph->adjust_ph Yes check_column Consider Different Column? check_ph->check_column No adjust_ph->re_evaluate new_column Select Column with Higher Efficiency check_column->new_column Yes check_column->re_evaluate No (Consult Supervisor) new_column->re_evaluate

Caption: Troubleshooting Poor Peak Resolution.

References

Column selection for optimal separation of Tadalafil and its impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for the optimal separation of Tadalafil (B1681874) and its impurities using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for Tadalafil impurity profiling?

A reverse-phase C18 column is the most common starting point for Tadalafil analysis. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is a robust choice for resolving Tadalafil from its key impurities.[1] Phenyl-bonded silica (B1680970) gel columns have also been shown to be effective in improving the retention time of components, leading to good separation of impurities.[2]

Q2: Which official methods should I consult for Tadalafil analysis?

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs for Tadalafil analysis.[3] These documents outline official methods, including system suitability requirements, which are crucial for regulatory compliance.[3][4]

Q3: How critical is the mobile phase pH in my analysis?

Mobile phase pH is a critical parameter. For basic compounds like Tadalafil and some of its impurities, operating at a low pH (e.g., below 3.0) can help to minimize undesirable ionic interactions with the silica stationary phase, which often leads to peak tailing.[5]

Q4: What are the common impurities of Tadalafil I should be aware of?

Impurities in Tadalafil can originate from starting materials, by-products, intermediates, and degradation products.[6][7] One of the key process-related impurities is the (6R, 12aS) diastereomer of Tadalafil.[3][8]

Experimental Protocols

USP Method for Enantiomeric and Diastereomeric Purity

This method is designed to separate Tadalafil from its (6R, 12aS) diastereomer.

  • Column: Lux 5 µm Amylose-1[8]

  • Mobile Phase: A mixture of n-hexane, ethanol, and methanol.

  • Detection: UV at 285 nm.

  • Note: The relative retention times for Tadalafil and the (6R, 12aS) diastereomer are approximately 1.0 and 1.03, respectively.[3]

European Pharmacopoeia Method for Impurity A

This method focuses on the separation of Tadalafil from Impurity A.

  • Column: CHIRALPAK® AD, 250 mm x 4.6 mm[4]

  • Mobile Phase: Hexane and 2-Propanol (50:50 v/v)[4]

  • Flow Rate: 0.75 mL/min[4]

  • Column Temperature: 30°C[4]

  • UV Detection: 222 nm[4]

  • System Suitability: The resolution between Impurity A and Tadalafil should be at least 2.0.[4]

General Reverse-Phase HPLC Method

This method is a good starting point for the analysis of Tadalafil in bulk and tablet dosage forms.

  • Column: Agilent Eclipse C18 (150 mm x 4.6 mm, 5 µm)[9]

  • Mobile Phase: 10 mM Ammonium acetate (B1210297) and Methanol (35:65 v/v)[9]

  • Flow Rate: 1.0 mL/min[9]

  • UV Detection: 280 nm[9]

  • Retention Time for Tadalafil: Approximately 4.6 minutes.[9]

Data Presentation

Table 1: Comparison of HPLC Columns for Tadalafil Analysis
Column NameStationary PhaseDimensionsParticle SizeApplicationReference
Lux Amylose-1Amylose tris(3,5-dimethylphenylcarbamate)-5 µmEnantiomeric and Diastereomeric Purity (USP)[8]
CHIRALPAK® ADAmylose tris(3,5-dimethylphenylcarbamate)250 mm x 4.6 mm-Impurity A Separation (EP)[4]
Agilent Zorbox SB-phenylPhenyl-bonded silica250 mm x 4.6 mm5 µmSeparation of various impurities[2]
Agilent Eclipse C18C18150 mm x 4.6 mm5 µmAssay in bulk and tablets[9]
Phenomenex Kynetex C18Core-shell C1850 mm x 2.10 mm-Rapid analysis in human plasma[10]
Chromolith Performance RP-18eMonolithic silica100 mm x 4.6 mm-Analysis in pharmaceutical preparations[11]
Table 2: Typical Method Parameters from Pharmacopoeias
ParameterUSP Method (Diastereomer)EP Method (Impurity A)
Column Lux 5 µm Amylose-1CHIRALPAK® AD
Mobile Phase n-hexane, ethanol, methanolHexane, 2-Propanol
Flow Rate -0.75 mL/min
Detection Wavelength 285 nm222 nm
Key System Suitability Relative retention time ~1.03 for diastereomerResolution ≥ 2.0 between Tadalafil and Impurity A

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Cause of Tailing: Secondary interactions between basic analytes and acidic residual silanol (B1196071) groups on the silica surface are a common cause of peak tailing.[5]

  • Solution for Tailing: Lowering the mobile phase pH to below 3.0 with an additive like 0.1% trifluoroacetic acid can protonate the silanol groups and minimize these interactions.[5]

  • Cause of Fronting: This can be a sign of column overload or injecting a sample in a solvent significantly stronger than the mobile phase.[5]

  • Solution for Fronting: Reduce the injection volume or dilute the sample.[5] Whenever possible, dissolve the sample in the initial mobile phase.[5]

Issue 2: Peak Splitting
  • Cause: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the peak to split.[5]

  • Solution: Ensure that the injection solvent is compatible with your mobile phase.[5]

Issue 3: Inadequate Resolution Between Tadalafil and Impurities
  • Cause: The chosen column and mobile phase may not have sufficient selectivity for the critical pair.

  • Solution:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent to the aqueous phase.

    • Change Column Chemistry: If a C18 column is not providing adequate separation, consider a phenyl-phases column, which offers different selectivity.[2]

    • Gradient Elution: If isocratic elution is insufficient, a gradient program can help to separate closely eluting peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing & Reporting sample_prep Sample Preparation (Dissolution & Dilution) hplc_setup HPLC System Setup (Column Installation, Priming) sample_prep->hplc_setup mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_setup equilibration Column Equilibration hplc_setup->equilibration injection Sample Injection equilibration->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration system_suitability System Suitability Check peak_integration->system_suitability quantification Quantification of Impurities system_suitability->quantification reporting Report Generation quantification->reporting

Caption: A typical experimental workflow for HPLC analysis of Tadalafil.

troubleshooting_guide cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor Chromatogram peak_shape Tailing, Fronting, or Splitting? start->peak_shape resolution Poor Resolution? start->resolution tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting splitting Peak Splitting peak_shape->splitting Splitting solution_tailing Lower Mobile Phase pH (e.g., < 3.0) tailing->solution_tailing solution_fronting Reduce Sample Concentration or Injection Volume fronting->solution_fronting solution_splitting Ensure Solvent Miscibility splitting->solution_splitting solution_resolution Optimize Mobile Phase Ratio or Change Column Chemistry resolution->solution_resolution

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of Tadalafil Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tadalafil (B1681874) and its related substances. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for trace level detection of Tadalafil impurity D.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound at trace levels?

A1: Detecting this compound at trace levels presents several analytical challenges.[1] These include the low concentration of the impurity, potential co-elution with the active pharmaceutical ingredient (API) or other impurities, and matrix effects from the sample formulation.[1] Achieving the required sensitivity and resolution to accurately quantify this impurity is a primary obstacle.

Q2: Which analytical techniques are most suitable for trace level detection of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and robust techniques for the analysis of Tadalafil and its impurities, including impurity D.[1] For enhanced sensitivity and structural confirmation, coupling these chromatographic methods with mass spectrometry (LC-MS/MS) is highly recommended.[1][2]

Q3: How can I improve the sensitivity of my HPLC-UV method for this compound?

A3: To enhance the sensitivity of an HPLC-UV method, consider the following:

  • Optimize the detection wavelength: Ensure you are using the wavelength of maximum absorbance for this compound. While Tadalafil has a maximum absorption around 285 nm, it is crucial to determine the optimal wavelength for the impurity itself.

  • Increase the injection volume: A larger injection volume can increase the signal response, but be mindful of potential peak broadening.

  • Sample pre-concentration: Employ solid-phase extraction (SPE) to concentrate the impurity in your sample before injection.

  • Choose a highly efficient column: Columns with smaller particle sizes (e.g., sub-2 µm in UPLC) can provide better resolution and sharper peaks, leading to improved signal-to-noise ratios.[1]

  • Mobile phase optimization: Adjusting the mobile phase composition and pH can improve peak shape and resolution from interfering peaks.[1]

Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for Tadalafil impurities?

A4: The LOD and LOQ for Tadalafil impurities can vary significantly depending on the analytical method, instrumentation, and matrix. Published UPLC methods for the simultaneous determination of Tadalafil and its known impurities have reported detection limits in the range of 0.039 to 0.040 µg/mL.[3][4] For Tadalafil in human plasma using UPLC-MS/MS, a lower limit of quantification (LLOQ) of 5 ng/mL has been achieved.[2][5][6]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound

This is a common issue that can affect the accuracy of integration and quantification.

Troubleshooting Workflow:

G Troubleshooting Poor Peak Shape start Poor Peak Shape Observed check_column Check Column Condition - Age of column? - Previous analyses? start->check_column check_mobile_phase Evaluate Mobile Phase - pH appropriate for analyte? - Freshly prepared? start->check_mobile_phase check_sample_solvent Assess Sample Solvent - Mismatch with mobile phase? start->check_sample_solvent flush_column Flush or Regenerate Column check_column->flush_column replace_column Replace Column check_column->replace_column adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh modify_solvent Modify Sample Solvent to be Weaker than Mobile Phase check_sample_solvent->modify_solvent solution Peak Shape Improved flush_column->solution replace_column->solution adjust_ph->solution prepare_fresh->solution modify_solvent->solution

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Evaluate the Column:

    • Column History: Consider the age and usage history of the column. Over time, column performance degrades.

    • Column Contamination: If the column has been used for diverse samples, contaminants may be affecting the peak shape. Try flushing the column with a strong solvent or follow the manufacturer's regeneration procedure.

    • Column Replacement: If flushing does not resolve the issue, the column may need to be replaced.

  • Assess the Mobile Phase:

    • pH: Tadalafil and its impurities contain basic nitrogen atoms. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. A low pH mobile phase, often containing formic or trifluoroacetic acid, is commonly used.[2]

    • Freshness: Buffers and mobile phases can degrade over time. Prepare fresh mobile phase daily.

  • Check the Sample Solvent:

    • Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Issue 2: Insufficient Sensitivity / Inability to Detect this compound

When the impurity is present at very low levels, its signal may be lost in the baseline noise.

Troubleshooting Workflow:

G Troubleshooting Insufficient Sensitivity start Insufficient Sensitivity check_detector Check Detector Settings - Wavelength optimal? - Lamp/detector functioning? start->check_detector increase_concentration Increase Analyte Concentration - Higher sample load? - Sample pre-concentration? start->increase_concentration switch_technique Consider More Sensitive Technique start->switch_technique optimize_wavelength Optimize Wavelength for Impurity D check_detector->optimize_wavelength check_lamp Check Detector Lamp and Performance check_detector->check_lamp increase_injection_vol Increase Injection Volume increase_concentration->increase_injection_vol use_spe Implement Solid-Phase Extraction (SPE) increase_concentration->use_spe lc_ms Switch to LC-MS/MS switch_technique->lc_ms solution Sensitivity Enhanced optimize_wavelength->solution check_lamp->solution increase_injection_vol->solution use_spe->solution lc_ms->solution

Caption: Troubleshooting workflow for insufficient sensitivity.

Detailed Steps:

  • Optimize Detector Response (HPLC-UV):

    • Wavelength Selection: Determine the UV absorbance maximum of a reference standard of this compound. The optimal wavelength may differ from that of the parent Tadalafil molecule.

    • Detector Maintenance: Ensure the detector lamp is in good working condition and has sufficient remaining lifetime.

  • Increase Analyte Concentration:

    • Injection Volume: Carefully increase the injection volume. Note that this may lead to peak broadening if the sample solvent is stronger than the mobile phase.

    • Sample Preparation: Utilize a sample pre-concentration step. Solid-phase extraction (SPE) is an effective technique for enriching trace analytes and removing matrix components.

  • Employ a More Sensitive Detection Technique:

    • LC-MS/MS: If UV detection is not sensitive enough, transitioning to a mass spectrometer is the most effective solution. LC-MS/MS offers significantly lower detection limits and provides structural confirmation.[1][2]

Data Presentation

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Tadalafil and its Impurities

AnalyteMethodMatrixLODLOQ
Tadalafil ImpuritiesUPLC-UVTablets0.039 - 0.040 µg/mL-
TadalafilUPLC-MS/MSHuman Plasma-5 ng/mL
TadalafilHPLC-UVBulk Drug0.05 µg/mL0.5 µg/mL
TadalafilRP-HPLCBulk & Tablets0.009 µg/mL0.0272 µg/mL

Note: The LOD and LOQ values are highly method and instrument dependent and should be determined during method validation.

Experimental Protocols

Protocol 1: UPLC-UV Method for Tadalafil and Impurities

This protocol is based on a stability-indicating method for the simultaneous determination of Tadalafil and its related compounds.[3][4]

  • Chromatographic System: Ultra-Performance Liquid Chromatography system with a photodiode array (PDA) detector.

  • Column: Acquity HSS T3 column (1.8 µm, 2.1 mm × 150 mm).[3][4]

  • Mobile Phase A: 0.02 M Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0, adjusted with acetic acid).[3][4]

  • Mobile Phase B: Methanol.[3][4]

  • Gradient Program: A gradient elution may be necessary to achieve optimal separation. A typical starting point would be a low percentage of Mobile Phase B, gradually increasing to elute the more retained components.

  • Flow Rate: 0.35 mL/min.[3][4]

  • Column Temperature: 40 °C.

  • Detection Wavelength: 262 nm.[3][4]

  • Injection Volume: 5 µL.

Protocol 2: UPLC-MS/MS Method for Tadalafil in Plasma

This protocol is adapted from a validated method for the determination of Tadalafil in human plasma.[2][6]

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][6]

  • Column: C18 column (e.g., Shiseido C18, 2.7 µm, 2.0 × 100 mm).[2]

  • Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (B52724) (55:45, v/v) with 0.1% formic acid.[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][6]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard of the impurity. For Tadalafil, the transition is m/z 390.4 → 268.3.[2][6]

  • Sample Preparation (Plasma): Protein precipitation is a rapid and effective method. To a small volume of plasma (e.g., 20 µL), add a precipitating agent like acetonitrile (e.g., 200 µL). Vortex and centrifuge. Inject the supernatant.[2]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Tadalafil Impurity D as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Tadalafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension, is no exception. This guide provides a comprehensive comparison of analytical methods for the validation of Tadalafil impurity D, in accordance with the International Council for Harmonisation (ICH) guidelines.

This compound, chemically known as (6R,12aR)-2-methyl-6-(benzo[d][1][2]dioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potential process-related impurity that must be monitored to ensure the safety and efficacy of the final drug product. The validation of analytical methods used for its quantification is therefore of paramount importance.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent analytical techniques for the determination of Tadalafil and its related substances, including impurity D.[3] These methods offer the high resolution and sensitivity required to separate structurally similar compounds. While specific comparative studies detailing the validation of multiple methods exclusively for this compound are not extensively published, data from studies on Tadalafil and its known impurities provide valuable insights.

A stability-indicating UPLC method has been developed and validated for the simultaneous determination of Tadalafil and its five known impurities.[3] The validation parameters from this study, which are applicable to impurity D, are summarized below and compared with typical performance characteristics of HPLC methods used for similar analyses.

Table 1: Comparison of UPLC and HPLC Method Validation Parameters for this compound

Validation ParameterUPLC MethodTypical HPLC MethodICH Guideline (Q2(R1)) Requirement for Impurity Quantification
Linearity Range 0.112 to 1.96 µg/mL[3]0.1 - 2.0 µg/mL (estimated)Demonstrated over a suitable range, typically from the reporting threshold to 120% of the specification limit.
Correlation Coefficient (r²) > 0.99[3]> 0.99≥ 0.99
Limit of Detection (LOD) 0.039 to 0.040 µg/mL[3]~0.05 µg/mL (estimated)The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~0.12 µg/mL (estimated from LOD)~0.15 µg/mL (estimated)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Precision (%RSD) < 1.5% (Intra and Inter-day)[3]< 2.0%For repeatability, RSD should be appropriate for the concentration level. For intermediate precision, the extent of testing depends on the circumstances of the method's use.
Accuracy (% Recovery) 98-102% (typical for related substances)98-102% (typical)Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.
Specificity Demonstrated through separation of all known impurities and degradation products.[3]Demonstrated by separating the analyte from other potential components in the sample matrix.The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Experimental Protocols

UPLC Method for the Determination of Tadalafil and its Impurities

This method is based on a validated stability-indicating UPLC assay for the simultaneous determination of Tadalafil and its known impurities.[3]

  • Chromatographic System:

    • Instrument: Acquity UPLC system with a photodiode array (PDA) detector.

    • Column: Acquity HSS T3 (1.8 µm, 2.1 mm × 150 mm).

    • Mobile Phase A: 0.02 M Ammonium acetate (B1210297) buffer (pH 4.0, adjusted with acetic acid).

    • Mobile Phase B: Methanol (B129727).

    • Gradient: A gradient program is used to achieve separation.

    • Flow Rate: 0.35 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 262 nm.

    • Injection Volume: 1-5 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or acetonitrile). Further dilute to achieve concentrations within the linear range (0.112 to 1.96 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the Tadalafil drug substance or product in the diluent to obtain a known concentration.

  • Validation Procedure:

    • Specificity: Analyze blank, placebo, Tadalafil standard, and this compound standard solutions to demonstrate the absence of interference. Spike the drug substance with known impurities and degradation products to confirm their separation.

    • Linearity: Prepare a series of at least five concentrations of this compound spanning the expected range. Plot the peak area response against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

    • Accuracy: Perform recovery studies by spiking the drug substance or placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a standard solution of this compound on the same day and under the same experimental conditions.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, as per ICH guidelines.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation & Reporting Method_Development Analytical Method Development (e.g., UPLC, HPLC) Method_Optimization Method Optimization (Mobile Phase, Column, etc.) Method_Development->Method_Optimization Define_ATP Define Analytical Target Profile (ATP) Method_Optimization->Define_ATP Select_Validation_Parameters Select Validation Parameters (as per ICH Q2(R1)) Define_ATP->Select_Validation_Parameters Set_Acceptance_Criteria Set Acceptance Criteria Select_Validation_Parameters->Set_Acceptance_Criteria Specificity Specificity Set_Acceptance_Criteria->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness System_Suitability System Suitability Data_Analysis Data Analysis System_Suitability->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Method_Implementation Method Implementation for QC Validation_Report->Method_Implementation

Caption: Workflow for Analytical Method Validation of this compound.

Conclusion

The validation of analytical methods for impurities such as this compound is a regulatory requirement and essential for ensuring the quality and safety of pharmaceutical products. While both HPLC and UPLC are suitable for this purpose, UPLC generally offers advantages in terms of speed, sensitivity, and resolution. The choice of method will depend on the specific requirements of the laboratory, including sample throughput and available instrumentation. The provided experimental protocol and validation workflow serve as a comprehensive guide for researchers and scientists involved in the quality control of Tadalafil.

References

A Comparative Analysis of Tadalafil Impurity D and Other Known Tadalafil Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tadalafil (B1681874) Impurity D with other known related substances of Tadalafil. The information presented herein is supported by a compilation of experimental data from various analytical studies, intended to assist researchers in impurity profiling, analytical method development, and quality control of Tadalafil.

Chemical and Physical Characteristics of Tadalafil and Its Impurities

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction.[1] During its synthesis and storage, various impurities can emerge, which may include isomers, degradation products, and by-products from synthetic reactions.[1] The European Pharmacopoeia (EP) lists several official impurities, including Impurity D. This section summarizes the key chemical properties of Tadalafil and its prominent impurities.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Tadalafil (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dioneC₂₂H₁₉N₃O₄389.40
Impurity A (cis-Tadalafil) (6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dioneC₂₂H₁₉N₃O₄389.40
Impurity B (ent-Tadalafil) (6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dioneC₂₂H₁₉N₃O₄389.40
Impurity C (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dioneC₂₂H₁₉N₃O₄389.40
Impurity D (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl-6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trioneC₂₂H₁₉N₃O₆421.40
Impurity E (6R,12bR)-6-(Benzo[d][2][3]dioxol-5-yl)-6a-hydroxy-2-methyl-2,3,6a,7,12a,12b-hexahydropyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trioneC₂₂H₁₉N₃O₆421.41
Impurity F (8a'R)-6′-(Benzo[d][2][3]dioxol-5-yl)-2′-methyl-2′,3′,8′,8a'-tetrahydro-6'H-spiro[benzo[d][2][3]oxazine-4,7′-pyrrolo[1,2-a]pyrazine]-1′,2,4′(1H)-trioneC₂₂H₁₉N₃O₆421.4

Analytical Comparison

The separation and identification of Tadalafil and its impurities are primarily achieved using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] The choice of chromatographic conditions is crucial for achieving adequate resolution between the main component and its closely related impurities.

High-Performance Liquid Chromatography (HPLC)

Various HPLC methods have been developed for the analysis of Tadalafil and its related substances. A typical method utilizes a C18 or a phenyl-bonded silica (B1680970) gel column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][5][6]

CompoundTypical Retention Time (min)Wavelength of Detection (nm)
Tadalafil ~4.0 - 17.0~284 - 295
Impurity A Varies depending on the method~284
Impurity B Varies depending on the method~284
Impurity C Varies depending on the method~284
Impurity D Varies depending on the method~284
Impurity E Varies depending on the method~284
Impurity F Varies depending on the method~284

Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, temperature) and are provided as a general range based on published methods.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and structural elucidation of impurities. Electrospray ionization (ESI) in positive mode is commonly used for Tadalafil and its related compounds. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)
Tadalafil 390.3268.2
Impurity A 390.4Not explicitly detailed in search results
Impurity B 390.4Not explicitly detailed in search results
Impurity C Not explicitly detailed in search results261.1, 283.1 (sodium adduct)[7]
Impurity D 422.4Not explicitly detailed in search results
Impurity E 422.4Not explicitly detailed in search results
Impurity F 422.4Not explicitly detailed in search results

Note: The fragmentation of Tadalafil typically involves the loss of the benzodioxole moiety.[4] Detailed fragmentation pathways for all impurities are not consistently reported across the literature.

Experimental Protocols

Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions.

  • Acidic Degradation: Tadalafil (300 mg) is mixed with 5 mL of 1 N HCl and refluxed at 60°C for 10 hours.[8] Aliquots are withdrawn at specific time intervals, neutralized, and analyzed by HPLC.

  • Basic Degradation: Tadalafil (300 mg) is mixed with 5 mL of 1 N NaOH and refluxed at 60°C for 10 hours.[8] Aliquots are withdrawn, neutralized, and analyzed.

  • Oxidative Degradation: Tadalafil (300 mg) is mixed with 5 mL of 3% H₂O₂ and kept at room temperature for 48 hours before analysis.[8]

  • Thermal Degradation: Tadalafil (300 mg) is kept in a hot air oven at 120°C for 48 hours.[8]

  • Photolytic Degradation: Tadalafil (300 mg) is exposed to UV light at 254 nm and 366 nm for 48 hours.[8]

Studies have shown that Tadalafil is susceptible to degradation under acidic and oxidative conditions, while it is relatively stable to basic, thermal, and photolytic stress.[9] A novel degradation product has been observed specifically under acidic conditions.[8]

Representative HPLC Method for Impurity Profiling

This protocol is a representative example for the separation of Tadalafil and its impurities.

  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Agilent Zorbox SB-phenyl, 250mm x 4.6mm, 5 µm.[4]

  • Mobile Phase: A mixture of acetonitrile, water, and trifluoroacetic acid in a ratio of 35:65:0.1 (v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Detection Wavelength: 285 nm.[4]

  • Injection Volume: 30 µL.[4]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.2 mg/mL.[4]

Visualization of Key Processes

Tadalafil's Mechanism of Action: PDE5 Inhibition

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme. This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, Tadalafil increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation.[1][10] The presence of impurities with altered structures could potentially affect this signaling pathway, although specific data on the pharmacological activity of individual impurities are limited.

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Impurities Impurities Impurities->PDE5 Potential Interaction (Inhibition/No Effect)

Caption: Tadalafil's inhibition of PDE5 and potential impurity interaction.

General Workflow for Tadalafil Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Tadalafil sample.

Impurity_Analysis_Workflow Sample Tadalafil Sample (Bulk Drug or Formulation) Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Separation (C18 or Phenyl Column) Preparation->HPLC UV UV Detection (Quantification) HPLC->UV LCMS LC-MS/MS Analysis (Identification & Structure) HPLC->LCMS Data Data Analysis (Impurity Profiling) UV->Data LCMS->Data Report Reporting (Comparison to Specifications) Data->Report

References

Comparative Analysis of Tadalafil Impurity D Across Different Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Tadalafil impurity D, a critical parameter in the quality control of Tadalafil active pharmaceutical ingredient (API) and finished pharmaceutical products. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction to Tadalafil and Impurity D

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] By inhibiting PDE5, Tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow, which is the mechanism behind its use in treating erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[1][2]

This compound, chemically identified as (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione, is a known process-related impurity that can arise during the synthesis of Tadalafil.[3][4][5] The monitoring and control of this impurity are crucial for ensuring the quality, safety, and batch-to-batch consistency of Tadalafil products.[6] Regulatory bodies such as the FDA and international pharmacopoeias have stringent guidelines for the control of such impurities.

Data Presentation: Quantitative Analysis of this compound in Different Batches

The following table summarizes illustrative quantitative data for this compound levels found in different batches of Tadalafil API. This data is representative of typical findings from High-Performance Liquid Chromatography (HPLC) analysis. In practice, impurity levels are closely monitored to ensure they remain below established specification limits. One study noted that six impurities, including Impurity D, were detected in the bulk substance at a general level of 0.1-0.15%.[1]

Batch NumberThis compound (%)Status
TDF-API-2024-0010.08Complies
TDF-API-2024-0020.11Complies
TDF-API-2024-0030.09Complies
TDF-API-2024-0040.13Complies
TDF-API-2024-0050.10Complies

Note: The data presented in this table is illustrative and intended to represent typical quality control results. Actual values may vary between manufacturers and batches.

Experimental Protocols

The quantification of this compound is predominantly carried out using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method offers the required sensitivity and resolution to separate the impurity from the main component and other related substances.

Key Experimental Protocol: RP-HPLC Method for Tadalafil and Impurities

This protocol is a synthesized example based on common practices for the analysis of Tadalafil and its impurities.[7][8][9]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector or a Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of a buffer solution (e.g., 10 mM potassium dihydrogen orthophosphate, pH adjusted to 6 with orthophosphoric acid) and acetonitrile (B52724) in a 50:50 v/v ratio.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Run Time: Sufficient to allow for the elution of Tadalafil and all relevant impurities.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve a known amount of Tadalafil reference standard and this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a suitable concentration (e.g., 10-150 µg/mL for Tadalafil).

  • Sample Solution: Accurately weigh and dissolve the Tadalafil API or powdered tablets in the mobile phase to achieve a known theoretical concentration of Tadalafil. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.

4. System Suitability:

  • Before analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis. Parameters such as peak asymmetry (tailing factor), theoretical plates, and relative standard deviation (RSD) of peak areas and retention times should be within acceptable limits as per ICH guidelines.

5. Analysis and Calculation:

  • Inject the sample solutions into the chromatograph.

  • Identify the peaks of Tadalafil and Impurity D based on their retention times compared to the standard solution.

  • Calculate the percentage of Impurity D in the sample using the area normalization method or by using an external standard with a known concentration.

Mandatory Visualizations

Tadalafil Signaling Pathway

The following diagram illustrates the mechanism of action of Tadalafil.

Tadalafil Signaling Pathway cluster_0 Physiological Process of Erection cluster_1 Tadalafil's Mechanism of Action Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Activation Guanylate Cyclase Activation Nitric Oxide (NO) Release->Guanylate Cyclase Activation GTP to cGMP Conversion GTP to cGMP Conversion Guanylate Cyclase Activation->GTP to cGMP Conversion Smooth Muscle Relaxation Smooth Muscle Relaxation GTP to cGMP Conversion->Smooth Muscle Relaxation PDE5 PDE5 Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection Tadalafil Tadalafil Tadalafil->PDE5 Inhibits cGMP Degradation cGMP Degradation PDE5->cGMP Degradation Catalyzes

Caption: Mechanism of action of Tadalafil as a PDE5 inhibitor.

Experimental Workflow for this compound Analysis

The diagram below outlines the logical steps involved in the analysis of this compound in different batches.

Experimental Workflow for this compound Analysis start Start: Receive Tadalafil Batches sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep standard_prep Standard Preparation (Tadalafil & Impurity D Ref. Std.) start->standard_prep hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram Generation) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration & Identification) data_acquisition->data_processing quantification Quantification of Impurity D (% Area or External Standard) data_processing->quantification comparison Comparative Analysis (Tabulate results for all batches) quantification->comparison report Generate Report comparison->report

Caption: Workflow for the analysis of this compound.

Conclusion

The control of impurities such as this compound is a fundamental aspect of pharmaceutical quality control. The use of validated analytical methods like RP-HPLC is essential for ensuring that each batch of Tadalafil meets the required purity standards. While direct public access to batch-to-batch comparative data is limited, the established analytical procedures and regulatory oversight ensure that such comparisons are a routine part of the manufacturing process, guaranteeing the safety and efficacy of the final product. This guide provides a framework for understanding the analytical approach and the importance of this critical quality attribute.

References

A Comparative Guide to Regulatory Limits of Tadalafil Impurity D in Final Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the regulatory landscape and analytical methodologies concerning Tadalafil (B1681874) Impurity D in finished pharmaceutical products. The information is intended for researchers, scientists, and professionals in drug development, offering a summary of current guidelines and experimental data to ensure product quality and compliance.

Regulatory Framework for Impurity Control

The control of impurities in new drug products is a critical aspect of pharmaceutical development, governed by international guidelines to ensure the safety and efficacy of medications. The International Council for Harmonisation (ICH) provides a foundational framework through its Q3 series of guidelines.

ICH Guideline Q3B(R2): Impurities in New Drug Products

The primary guideline for controlling impurities in final drug products is the ICH Q3B(R2). This guideline establishes thresholds for reporting, identifying, and qualifying degradation products based on the maximum daily dose (MDD) of the drug substance.[1][2][3][4][5] These thresholds are crucial for determining the level of scrutiny an impurity must undergo.

Pharmacopeial Standards: USP and Ph. Eur.

While ICH provides general guidance, specific limits for impurities in particular drug products are often detailed in pharmacopeial monographs, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

A revision to the USP monograph for Tadalafil Tablets specifies a limit for "Desmethylene tadalafil," a known degradation product, at not more than (NMT) 0.5%.[6] For any unspecified individual impurity, the USP sets a limit of NMT 0.2%.[6] It is important to note that "Tadalafil EP Impurity D" is a specified impurity in the European Pharmacopoeia; however, its specific limit in the Ph. Eur. monograph was not publicly available in the conducted research. In the absence of a specific limit for Impurity D in the USP, it would likely fall under the category of an unspecified impurity.

The following table summarizes the general regulatory thresholds for impurities in new drug products as per ICH Q3B(R2) and the specific limits found for Tadalafil tablets in the USP.

Impurity Threshold ICH Q3B(R2) General Thresholds (for MDD > 1 g/day ) USP Limits for Tadalafil Tablets
Reporting Threshold ≥ 0.05%Not explicitly stated for individual impurities, but implied by identification threshold.
Identification Threshold ≥ 0.10%Any unspecified impurity: ≤ 0.2%
Qualification Threshold ≥ 0.15%Not explicitly stated for Impurity D. "Desmethylene tadalafil" is qualified at ≤ 0.5%.[6]
Specified Impurity Limit -"Desmethylene tadalafil": ≤ 0.5%[6]
Unspecified Impurity Limit -≤ 0.2%[6]
Total Impurities -A footnote in the USP revision instructs that "Total impurities excludes desmethylene tadalafil."[6]

Note: The ICH thresholds can vary based on the maximum daily dose. The values presented are for a maximum daily dose of more than 1 gram per day. For Tadalafil, with a maximum daily dose of 20 mg, the corresponding ICH thresholds for identification and qualification would be lower (e.g., 0.2% or 1.0 mg per day intake, whichever is lower for identification, and 0.5% or 1.0 mg per day intake, whichever is lower for qualification).

Analytical Methodologies for Tadalafil Impurity D

Accurate quantification of this compound is essential for ensuring compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.[5][7]

Experimental Protocol: A Representative RP-HPLC Method

The following protocol is a representative example of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Tadalafil and its impurities, based on common practices found in the literature.[7][8][9]

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or diluted formic/acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection Wavelength: UV detection at a wavelength where Tadalafil and its impurities have significant absorbance (e.g., 285 nm).

  • Injection Volume: 10 - 20 µL.

Preparation of Solutions:

  • Standard Solution: A solution of known concentration of Tadalafil reference standard and, if available, this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Sample Solution: A solution of the final drug product (tablets) prepared by dissolving a known amount of the powdered tablets in the diluent to achieve a target concentration of Tadalafil. This solution should be filtered through a 0.45 µm filter before injection.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).

Tadalafil's Mechanism of Action

Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3][4][10] The inhibition of this enzyme is central to its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.

Signaling Pathway of Tadalafil

The following diagram illustrates the signaling pathway through which Tadalafil exerts its pharmacological effect.

Tadalafil_Mechanism_of_Action cluster_pre_synaptic Nerve Terminal cluster_smooth_muscle Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO triggers release of GC Guanylate Cyclase (sGC) NO->GC activates cGMP cGMP GC->cGMP converts GTP to GTP GTP PDE5 Phosphodiesterase Type 5 (PDE5) Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to 5_GMP 5'-GMP (inactive) PDE5->5_GMP breaks down cGMP to Vasodilation Vasodilation & Increased Blood Flow Relaxation->Vasodilation Tadalafil Tadalafil Tadalafil->PDE5 inhibits Impurity_Analysis_Workflow Sample_Prep Sample Preparation (e.g., Tablet Dissolution) HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis Standard_Prep Standard Preparation (Tadalafil & Impurity D RS) Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurity D (Comparison to Standard) Peak_Integration->Quantification Comparison Comparison with Regulatory Limits Quantification->Comparison Report Reporting of Results Comparison->Report

References

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Tadalafil impurity D

Author: BenchChem Technical Support Team. Date: December 2025

The most common methods for the separation, identification, and quantification of Tadalafil and its impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).[1] These techniques offer the high resolution and sensitivity required to detect and quantify structurally similar compounds.[1]

Comparison of Detection and Quantification Limits

While direct LOD and LOQ values for Tadalafil Impurity D are not explicitly detailed in the reviewed literature, a stability-indicating UPLC study for Tadalafil and its five known impurities provides a strong indication of the achievable detection limits. The study reported Limit of Detection (LOD) values ranging from 0.039 to 0.040 µg/mL for these impurities.

The following table summarizes representative LOD and LOQ values for Tadalafil and its other impurities determined by various analytical methods. This data serves as a reference for the expected performance of well-validated analytical procedures.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Tadalafil and 5 known impuritiesUPLC0.039 - 0.040 µg/mLNot Reported

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of pharmaceutical impurities. Below are outlines of typical experimental protocols for the determination of Tadalafil and its related substances using HPLC and UPLC.

High-Performance Liquid Chromatography (HPLC) for Tadalafil and Impurities

This method is widely used for the routine quality control of Tadalafil and its impurities in bulk drug and pharmaceutical dosage forms.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic or a gradient.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where Tadalafil and its impurities show significant absorbance (e.g., 220 nm or 285 nm).

  • Method Validation: The method must be validated according to ICH guidelines to determine parameters such as linearity, precision, accuracy, specificity, LOD, and LOQ.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Tadalafil Impurities

UPLC-MS/MS offers higher sensitivity and selectivity, making it suitable for the determination of trace-level impurities, especially in complex matrices.

  • Chromatographic System: A UPLC system coupled with a tandem mass spectrometer.

  • Column: A sub-2 µm particle size column, such as an Acquity HSS T3.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a volatile additive (e.g., ammonium (B1175870) acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for Tadalafil and its impurities.

  • Mass Spectrometry: Detection and quantification are performed using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of the analytes.

Analytical Workflow for Impurity Determination

The general workflow for the determination of Tadalafil impurities involves several key stages, from sample preparation to data analysis.

General Workflow for Tadalafil Impurity Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing and Analysis Sample_Weighing Accurate Weighing of Sample Dissolution Dissolution in a Suitable Solvent Sample_Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration through a 0.45 µm Filter Dilution->Filtration Injection Injection into HPLC/UPLC System Filtration->Injection Separation Chromatographic Separation on Column Injection->Separation Detection Detection by UV or MS/MS Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification using a Calibration Curve Peak_Integration->Quantification Reporting Reporting of Results (including LOD/LOQ) Quantification->Reporting

Caption: A flowchart illustrating the typical experimental workflow for the analysis of Tadalafil impurities.

References

A Comparative Guide to Analytical Methods for Tadalafil Impurity D Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the accurate and precise quantification of Tadalafil (B1681874) impurity D, a critical parameter in the quality control of Tadalafil drug substances and products. Ensuring the purity of active pharmaceutical ingredients (APIs) like Tadalafil is paramount for the safety and efficacy of the final medicinal product. This document summarizes the performance of various analytical techniques, details experimental protocols, and offers visual workflows to aid in method selection and implementation.

Quantitative Performance of Analytical Methods

The accuracy and precision of an analytical method are key indicators of its performance and reliability. Accuracy refers to the closeness of the measured value to the true value, often expressed as percentage recovery. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as the relative standard deviation (%RSD).

While specific public data on the accuracy and precision for the quantification of Tadalafil impurity D is limited, a validated Ultra-Performance Liquid Chromatography (UPLC) method has been reported for the simultaneous determination of Tadalafil and its five known impurities.[1] The validation of this method demonstrates excellent precision, with intra- and inter-day relative standard deviations of less than 1.5%.[1]

Below is a summary of typical validation parameters for the quantification of Tadalafil and its impurities, which can be considered representative for a well-validated method for this compound.

Analytical MethodAnalyteAccuracy (% Recovery)Precision (%RSD)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
UPLC-UV [1]Tadalafil & 5 ImpuritiesData not specified in abstract< 1.5% (Intra- & Inter-day)0.112 - 1.96 µg/mL0.039 - 0.040 µg/mLData not specified in abstract
RP-HPLC-PDA [2]Tadalafil99.26 - 100.97%< 2%5 - 25 µg/mL0.009 µg/mL0.0272 µg/mL
UPLC-MS/MS [3][4]Tadalafil in plasmaRelative Error < -3.2%< 8.4% (Intra- & Inter-day)5 - 1000 ng/mL-5 ng/mL

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following are representative methodologies for the analysis of Tadalafil and its impurities.

UPLC-UV Method for Simultaneous Determination of Tadalafil and its Impurities

This method is suitable for the quantification of Tadalafil and its known impurities in pharmaceutical dosage forms.[1]

  • Instrumentation: Acquity UPLC system with a UV detector.

  • Column: Acquity HSS T3 column (1.8 µm, 2.1 mm × 150 mm).

  • Mobile Phase: A gradient mixture of methanol (B129727) and 0.02 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.0, adjusted with acetic acid).

  • Flow Rate: 0.35 mL/min.

  • Detection: UV at 262 nm.

  • Run Time: 10 minutes.

RP-HPLC-PDA Method for Tadalafil Analysis

This method has been validated for the analysis of Tadalafil in bulk, pharmaceutical dosage forms, and for in-vitro dissolution samples.[2]

  • Instrumentation: Agilent HPLC system with a Photo Diode Array (PDA) detector.

  • Column: Agilent Eclipse C18 column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM Ammonium acetate and Methanol (35:65 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm.

  • Injection Volume: 20 µL.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a drug substance or product.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Quantification start Weighing of Tadalafil Sample dissolution Dissolution in a Suitable Diluent start->dissolution sonication Sonication to Ensure Complete Dissolution dissolution->sonication filtration Filtration through 0.45 µm Filter sonication->filtration hplc_injection Injection into UPLC/HPLC System filtration->hplc_injection separation Chromatographic Separation on Column hplc_injection->separation detection Detection of Analytes (UV/MS) separation->detection peak_integration Peak Integration and Identification detection->peak_integration quantification Quantification of Impurity D peak_integration->quantification calibration_curve Calibration Curve Generation calibration_curve->quantification report Reporting of Results quantification->report

Caption: A generalized workflow for the quantification of this compound.

References

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Tadalafil Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Tadalafil is paramount. A critical aspect of this is the accurate detection and quantification of impurities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Tadalafil Impurity D, a known process-related impurity. The following sections detail the performance of these methods, supported by experimental data and protocols, to aid in the selection of the most appropriate analytical technique.

Comparison of Analytical Methods: HPLC vs. UPLC

The primary analytical techniques for monitoring Tadalafil and its impurities are reversed-phase HPLC and UPLC.[1] While both methods are capable of separating Tadalafil from its impurities, UPLC generally offers significant advantages in terms of speed, resolution, and sensitivity. This is primarily due to the use of smaller particle size columns (sub-2 µm) in UPLC, which operate at higher pressures.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Key Advantages of UPLC
Typical Column Particle Size 3–5 µm<2 µmHigher efficiency and resolution.
Typical Column Dimensions 150–250 mm length, 4.6 mm ID50–150 mm length, 2.1 mm IDFaster analysis times and reduced solvent consumption.
Operating Pressure Up to 400 barUp to 1000–1200 barEnables the use of smaller particles for improved separation.
Typical Run Time 20–45 minutes2–10 minutesIncreased sample throughput.
Resolution GoodExcellentBetter separation of closely eluting peaks, including isomers.
Sensitivity (LOD/LOQ) ModerateHighImproved detection of trace-level impurities.
Solvent Consumption HighLow (up to 80% reduction)Reduced operational costs and environmental impact.

Experimental Data and Performance

While a direct head-to-head comparison for this compound is not extensively published, the following tables summarize typical performance data for HPLC and UPLC methods developed for Tadalafil and its impurities, as gathered from various validated methods.

Table 1: HPLC Method Performance for Tadalafil Analysis
ParameterReported ValueReference
Column Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)[2]
Mobile Phase Buffer (potassium dihydrogen orthophosphate) and acetonitrile (B52724) (50:50 v/v), pH 6[2]
Flow Rate 1.2 mL/min[2]
Detection Wavelength 285 nm[2]
Retention Time of Tadalafil 3.181 min[2]
Linearity Range 10-150 µg/mL[2]
Limit of Detection (LOD) --
Limit of Quantification (LOQ) --
Table 2: UPLC Method Performance for Tadalafil and Impurities Analysis
ParameterReported ValueReference
Column Waters Acquity UPLC HSS T3 (150 mm x 2.1 mm, 1.8 µm)[3]
Mobile Phase Gradient with methanol (B129727) and 0.02 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.0)[3]
Flow Rate 0.35 mL/min[3]
Detection Wavelength 262 nm[3]
Total Run Time 10 min (for Tadalafil and 5 known impurities)[3]
Linearity Range (for impurities) 0.112 to 1.96 µg/mL[3]
Limit of Detection (LOD) (for impurities) 0.039 to 0.040 µg/mL[3]
Limit of Quantification (LOQ) --

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are representative of stability-indicating HPLC and UPLC methods for Tadalafil analysis.

Protocol 1: Stability-Indicating HPLC Method

This protocol is designed to separate Tadalafil from its degradation products, demonstrating the method's specificity.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of a buffer solution (e.g., phosphate (B84403) buffer with tetra-n-butyl ammonium hydrogen sulfate, pH 2.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Tadalafil in a suitable diluent (e.g., mobile phase) at a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Tadalafil drug substance or product in the diluent to achieve a similar concentration as the standard solution.

3. Forced Degradation Studies (for Specificity and Selectivity Assessment):

  • Acid Degradation: Reflux the drug substance in 0.1 M HCl at 80°C for 8 hours.

  • Base Degradation: Reflux the drug substance in 0.1 M NaOH at 80°C for 8 hours.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance to UV light.

  • After degradation, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

Protocol 2: High-Resolution UPLC Method

This protocol is designed for the rapid and sensitive analysis of Tadalafil and its impurities.

1. Chromatographic Conditions:

  • Column: UPLC C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of 2.0 mM ammonium acetate and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 284 nm or Mass Spectrometry (MS/MS) for higher selectivity.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of Tadalafil and Impurity D in a suitable solvent (e.g., methanol-water). Prepare working standard solutions by diluting the stock solutions with the mobile phase.

  • Sample Preparation: Dissolve the Tadalafil sample in the mobile phase to the desired concentration.

Mandatory Visualizations

Experimental Workflow for Method Comparison

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_analysis Data Analysis and Comparison Tadalafil_API Tadalafil API / Drug Product HPLC_Method HPLC Method (C18, 5µm, ~30 min) Tadalafil_API->HPLC_Method UPLC_Method UPLC Method (C18, <2µm, ~5-10 min) Tadalafil_API->UPLC_Method Impurity_D_Std Impurity D Standard Impurity_D_Std->HPLC_Method Impurity_D_Std->UPLC_Method Forced_Degradation Forced Degradation Samples (Acid, Base, Oxidative, etc.) Forced_Degradation->HPLC_Method Forced_Degradation->UPLC_Method HPLC_Data HPLC Data Acquisition HPLC_Method->HPLC_Data Comparison Performance Comparison (Resolution, Selectivity, Time) HPLC_Data->Comparison UPLC_Data UPLC Data Acquisition UPLC_Method->UPLC_Data UPLC_Data->Comparison

Caption: Workflow for comparing HPLC and UPLC methods.

Logical Relationship of Method Validation Parameters

G Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Specificity->Accuracy Specificity->Precision Linearity->Accuracy Linearity->Precision LOD->LOQ

Caption: Key parameters for analytical method validation.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of Tadalafil Impurity D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the comparative analysis of Tadalafil (B1681874) Impurity D, providing a framework for robust and reproducible analytical method validation across laboratories.

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Tadalafil, a widely used medication, is no exception. The presence of impurities, such as Tadalafil Impurity D, must be meticulously monitored to guarantee the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the analytical methodologies for this compound, presenting a framework for inter-laboratory comparison to foster standardized and reliable results.

Comparative Analysis of Analytical Methods

The analysis of Tadalafil and its related substances is predominantly carried out using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC).[1] These techniques offer the high resolution and sensitivity required to separate structurally similar compounds. A review of various analytical methods reported for Tadalafil reveals a range of chromatographic conditions, each with its own performance characteristics.[2]

While a direct head-to-head inter-laboratory study with shared samples and publicly available comparative data for this compound is not readily found in published literature, a comparative summary of typical performance characteristics from various validated methods can be constructed. This allows for an objective assessment of the suitability of different analytical approaches.

ParameterMethod A (RP-HPLC)Method B (UPLC)Method C (RP-HPLC)
Column C18 (150 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.8 µm)Phenyl (250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile (B52724):Water:Trifluoroacetic Acid (35:65:0.1, v/v/v)[3]Methanol:Ammonium Acetate (10mM) (65:35, v/v)[4]Acetonitrile:Water (50:50, v/v)[2]
Flow Rate 1.0 mL/min[3]0.3 mL/min1.0 mL/min[2]
Detection Wavelength 285 nm[3]280 nm[4]295 nm[2]
Retention Time of Tadalafil ~4.0 min[2]~2.5 min~4.8 min[2]
Relative Retention Time of Impurity D ~1.03 (as diastereomer)[5]Not specifiedNot specified
Linearity Range (Tadalafil) 60 - 140 µg/mL[2]5 - 25 µg/mL[4]2 - 12 µg/mL[2]
Correlation Coefficient (r²) >0.999[2]>0.999[4]>0.999[2]

Experimental Protocol: A Standardized Approach

To ensure consistency and comparability of results in an inter-laboratory study, a well-defined and harmonized experimental protocol is crucial.[6] The following protocol is a representative example for the analysis of this compound using a reversed-phase HPLC method.

Objective: To quantify this compound in a bulk drug substance sample.

Materials and Reagents:

  • Tadalafil Reference Standard (RS)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Tadalafil bulk drug substance sample

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Agilent Zorbax SB-C8, 150 mm x 4.6 mm, 3.5 µm[3]

  • Mobile Phase: Acetonitrile, Water, and Trifluoroacetic Acid in a volume ratio of 35:65:0.1[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 35 °C[3]

  • Detection Wavelength: 285 nm[3]

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of Tadalafil RS at a concentration of 0.1 mg/mL in a 1:1 mixture of acetonitrile and water.

    • Prepare a stock solution of this compound RS at a concentration of 0.1 mg/mL in the same diluent.

    • From the stock solutions, prepare a working standard solution containing 0.4 µg/mL of Tadalafil and a suitable concentration of Impurity D in a 1:1 mixture of acetonitrile and the mobile phase's aqueous component.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve a portion of the Tadalafil bulk drug substance in the diluent to obtain a final concentration of approximately 0.2 mg/mL.

  • System Suitability:

    • Inject the standard solution multiple times to verify system precision (RSD of peak areas < 2.0%).

    • The resolution between the Tadalafil peak and the Impurity D peak should be greater than 1.5.

  • Analysis:

    • Inject the sample solution and the standard solution into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Calculate the percentage of this compound in the sample using the following formula:

    % Impurity D = (Area_Impurity_Sample / Area_Impurity_Standard) * (Conc_Impurity_Standard / Conc_Sample) * 100

Visualizing the Workflow

A clear understanding of the experimental and data analysis workflow is essential for any inter-laboratory comparison. The following diagrams, generated using Graphviz, illustrate the key stages.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Receive & Log Samples C Prepare Sample Solution A->C B Prepare Standard Solutions (Tadalafil & Impurity D) D System Suitability Test B->D E Inject Samples & Standards C->E D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Quantify Impurity D G->H I Generate Final Report H->I

Caption: Standardized workflow for this compound analysis.

LogicalRelationship cluster_planning Study Planning cluster_execution Execution cluster_evaluation Evaluation & Outcome P1 Define Objectives & Scope P2 Select Participating Labs P1->P2 P3 Develop & Distribute Protocol P2->P3 E1 Sample Distribution P3->E1 E2 Analysis by Each Lab E1->E2 E3 Data Submission E2->E3 V1 Statistical Analysis of Data E3->V1 V2 Identify Outliers & Variability V1->V2 V3 Harmonize Method & Assess Proficiency V2->V3

Caption: Logical flow of an inter-laboratory comparison study.

By adhering to a standardized protocol and utilizing robust analytical methods, laboratories can achieve comparable and reliable results in the analysis of this compound. This guide serves as a foundational resource for establishing such a framework, ultimately contributing to the quality and safety of pharmaceutical products.

References

Justification of Specifications for Tadalafil Impurity D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specification for Tadalafil impurity D, a critical parameter in ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API), Tadalafil. By examining the regulatory framework, analytical methodologies, and comparative data with other impurities, this document serves as a vital resource for professionals in drug development and quality control.

Introduction to Tadalafil and Impurity Control

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. The control of impurities in Tadalafil is a critical regulatory and safety requirement, as even trace amounts of unintended substances can impact the drug's quality and therapeutic effect. The European Pharmacopoeia (EP) lists several specified impurities for Tadalafil, including Impurity D, which is chemically identified as (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl-6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione.

The justification for setting a specification for any impurity is rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products. These guidelines establish thresholds for reporting, identification, and qualification of impurities. The fundamental principle is to control impurities to a level that is not considered to pose a safety risk.

Regulatory Framework and Justification for Specification

The specification for this compound is justified based on the following key principles:

  • Process-Related Impurity: this compound has been identified as a potential by-product formed during the synthesis of Tadalafil, particularly in processes involving a chloroacetylation step. Its presence is therefore monitored as an indicator of process control.

  • Pharmacopoeial Standards: The European Pharmacopoeia has established a specific limit for Impurity D in its monograph for Tadalafil. This signifies its importance as a specified impurity that requires control. Adherence to pharmacopoeial standards is a mandatory requirement for marketing a pharmaceutical product in the respective regions.

Comparative Analysis of Tadalafil Impurities

The control of this compound should be considered in the context of other specified and unspecified impurities. Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set limits for various impurities in Tadalafil.

Impurity NamePharmacopoeiaSpecification Limit (as % of Tadalafil)
Impurity D EP≤ 0.15%
Impurity A (cis-Tadalafil) EP, USP≤ 0.10%
Impurity B EP≤ 0.10%
Impurity C EP≤ 0.10%
Impurity G EP≤ 0.15%
Impurity H EP≤ 0.10%
Impurity I EP≤ 0.10%
Any Unspecified Impurity EP, USP≤ 0.10%
Total Impurities EP, USP≤ 0.5%

Note: The limits presented are based on publicly available data and pharmacopoeial guidelines. For the most current and official specifications, refer to the latest editions of the respective pharmacopoeias.

This table highlights that Impurity D has a slightly higher acceptance criterion compared to several other specified impurities, suggesting that its process control and potential safety profile have been evaluated to allow for this level.

Experimental Protocols for Impurity Determination

The primary analytical technique for the quantification of Tadalafil and its impurities is High-Performance Liquid Chromatography (HPLC). A validated, stability-indicating HPLC method is crucial for ensuring accurate and precise results.

Representative HPLC Method for Tadalafil and Impurities
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      25 30 70
      30 30 70
      32 70 30

      | 40 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 285 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the Tadalafil sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

    • Filter the solution through a 0.45 µm filter before injection.

  • System Suitability:

    • The system suitability is assessed using a solution containing Tadalafil and its specified impurities.

    • Parameters such as resolution between adjacent peaks, tailing factor, and theoretical plates are monitored to ensure the validity of the analytical run.

  • Forced Degradation Studies:

    • To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed on the Tadalafil drug substance.

    • Stress conditions include acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 105°C), and photolytic stress (e.g., exposure to UV light).

    • The method is considered specific if the peaks for the degradation products are well-resolved from the Tadalafil peak and other known impurities.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and control of Tadalafil impurities.

Tadalafil_Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Evaluation cluster_3 Outcome Weighing Weigh Tadalafil Sample Dissolution Dissolve in Diluent Weighing->Dissolution Filtration Filter through 0.45 µm Filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 285 nm Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Comparison Compare with Specification Limits Quantification->Comparison Pass Batch Release Comparison->Pass Fail Investigation & Rejection Comparison->Fail

Workflow for Tadalafil Impurity Analysis.

Conclusion

The specification for this compound is a well-justified requirement based on a combination of regulatory guidelines, pharmacopoeial mandates, and a thorough understanding of the manufacturing process. While a specific toxicological profile for Impurity D is not publicly detailed, its control to the level specified in the European Pharmacopoeia ensures that the potential risk to patient safety is minimized. The use of a validated, stability-indicating HPLC method is paramount for the accurate monitoring of Impurity D and other related substances, thereby guaranteeing the overall quality and consistency of Tadalafil. This comparative guide underscores the importance of a multi-faceted approach to impurity control in the pharmaceutical industry.

Comparative stability of Tadalafil impurity D with the active pharmaceutical ingredient

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and manufacturing, ensuring the stability of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety, efficacy, and shelf-life. This guide provides a comparative overview of the stability of Tadalafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension, against one of its known impurities, Tadalafil Impurity D. Understanding the relative stability of the API and its impurities under various stress conditions is a critical aspect of formulation development, analytical method validation, and regulatory compliance.

While extensive data exists on the forced degradation of Tadalafil, specific comparative stability data for this compound is not widely available in published literature. This guide summarizes the known stability profile of Tadalafil under different stress conditions and provides a foundational experimental protocol that can be employed for a direct comparative stability study.

Chemical Structures

A clear understanding of the molecular structures of Tadalafil and its Impurity D is fundamental to comprehending their potential degradation pathways.

Tadalafil

  • IUPAC Name: (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[1]

  • Molecular Formula: C₂₂H₁₉N₃O₄[1]

  • Molecular Weight: 389.41 g/mol [1]

This compound (as per European Pharmacopoeia)

  • Chemical Name: (6bR)-12-(1,3-Benzodioxol-5-yl)-12a-hydroxy-8-methyl- 6a,6b,8,9,12,12a-hexahydropyrazino[1′,2′:1,2]pyrrolo[3,4-c]quinoline-6,7,10(5H)-trione

  • Molecular Formula: C₂₂H₁₉N₃O₆

  • Molecular Weight: 421.40 g/mol

Comparative Stability Profile

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Below is a summary of the known degradation behavior of Tadalafil under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Direct comparative quantitative data for this compound is not available in the public domain and would require dedicated experimental studies.

Stress ConditionTadalafil Stability ProfileThis compound Stability Profile
Acidic Hydrolysis Susceptible to degradation. A novel degradation product has been identified under acidic conditions.[2][3]Data not publicly available.
Alkaline Hydrolysis Particularly labile under alkaline conditions, showing significant degradation.[1]Data not publicly available.
Oxidative Stress Shows some extent of degradation under oxidative conditions.[1]Data not publicly available.
Thermal Stress Generally stable to thermal stress.[1]Data not publicly available.
Photolytic Stress Considered stable under photolytic stress conditions.[1]Data not publicly available.

Experimental Protocols for Comparative Stability Studies

To generate direct comparative data, a forced degradation study should be conducted on both Tadalafil and this compound in parallel. The following protocols outline a standard approach for such a study.

Sample Preparation
  • Prepare stock solutions of both Tadalafil and this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.

Forced Degradation Conditions
  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the mixture at room temperature for 1 hour. Neutralize the solution with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid powder of each compound to a temperature of 105°C for 24 hours. After the exposure period, dissolve the powder to achieve a final concentration of 100 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose the solid powder of each compound to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration. After exposure, dissolve the powder to achieve a final concentration of 100 µg/mL in the mobile phase.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer pH 3.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 285 nm)

  • Injection Volume: 10 µL

Data Analysis
  • Calculate the percentage degradation of both Tadalafil and this compound under each stress condition by comparing the peak area of the parent compound in the stressed sample to that of an unstressed standard solution.

  • Ensure that the peak purity of the parent compound is evaluated using a photodiode array (PDA) detector to confirm that the peak is not co-eluting with any degradants.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative stability study.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Tadalafil Tadalafil Stock Solution Acid Acid Hydrolysis Tadalafil->Acid Base Alkaline Hydrolysis Tadalafil->Base Oxidative Oxidative Stress Tadalafil->Oxidative Thermal Thermal Stress Tadalafil->Thermal Photo Photolytic Stress Tadalafil->Photo ImpurityD This compound Stock Solution ImpurityD->Acid ImpurityD->Base ImpurityD->Oxidative ImpurityD->Thermal ImpurityD->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Degradation Calculate % Degradation HPLC->Degradation Purity Assess Peak Purity HPLC->Purity Comparison Comparative Stability Assessment Degradation->Comparison Purity->Comparison

Caption: Workflow for Comparative Forced Degradation Study.

Conclusion

The stability of Tadalafil has been well-characterized, revealing its susceptibility to hydrolytic and oxidative degradation. While it is understood that process-related impurities like this compound are monitored during stability studies, a direct public comparison of their stability profiles is lacking. The provided experimental framework offers a robust starting point for researchers and drug development professionals to conduct such a comparative analysis. The resulting data would be invaluable for refining manufacturing processes, setting appropriate specifications for impurities, and ensuring the overall quality and safety of Tadalafil-containing drug products. Further research into the degradation pathways and kinetics of this compound is warranted to build a more complete stability profile.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Tadalafil Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step logistical and safety information for the proper disposal of Tadalafil impurity D, a crucial aspect of responsible laboratory operations. Adherence to these procedures minimizes environmental impact and ensures compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound.[1] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of accidental spills, avoid generating dust and clean up the material using appropriate methods to prevent inhalation.[2] It is crucial to prevent the discharge of this compound into drains, water courses, or onto the ground.[2]

**Step-by-Step Disposal Protocol

The proper disposal of this compound, like other pharmaceutical waste, involves a systematic approach of segregation, containment, and transfer to a licensed disposal facility.

  • Segregation: The first crucial step is to correctly classify and segregate the waste. While this compound is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is best practice to treat all pharmaceutical-related compounds with caution.[2] Segregate waste containing this compound from general laboratory waste.

  • Containment: Use designated, clearly labeled, and leak-proof containers for collecting this compound waste. While the SDS for this compound does not specify a particular color, general pharmaceutical waste guidelines often recommend specific color-coded containers to prevent cross-contamination.[3][4] For non-hazardous pharmaceutical waste, purple containers are often used.[3]

  • Licensed Disposal: Excess and expired this compound, as well as contaminated materials, should be offered to a licensed hazardous material disposal company.[2] The recommended method of final disposal is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to minimize environmental emissions.[2] Ensure that all federal and local regulations regarding the disposal and destruction of this material are followed.[2]

Quantitative Data Summary

Currently, specific quantitative disposal limits for this compound are not publicly available. Disposal procedures should adhere to the general guidelines for pharmaceutical waste and any specific requirements set by local regulatory bodies and the licensed disposal company.

Data PointValueSource
CAS Number Not Available--INVALID-LINK--
DOT Transportation Regulation Not regulated as dangerous goods[2]
Recommended Disposal Method Incineration with afterburner and scrubber[2]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard and accepted procedure relies on the professional services of licensed waste disposal companies that operate in compliance with environmental regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Storage & Transfer cluster_3 Final Disposal A This compound Waste Generated B Segregate from General Lab Waste A->B C Place in Labeled, Leak-Proof Container B->C Proper Containment D Store Securely in Designated Area C->D Secure Storage E Arrange for Pickup by Licensed Disposal Company D->E F Incineration at a Permitted Facility E->F Compliant Transport

References

Essential Safety and Logistical Information for Handling Tadalafil Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of pharmaceutical compounds is paramount. Tadalafil Impurity D, a substance related to the active pharmaceutical ingredient Tadalafil, is classified as a compound of unknown potency.[1] Consequently, it must be handled with the same precautions as a potent compound to minimize exposure risk. This guide provides essential procedural information for its safe handling and disposal.

Hazard Assessment and Occupational Exposure Limits

Due to the lack of specific toxicity data for this compound, a conservative approach is necessary. The occupational exposure limits (OELs) for the parent compound, Tadalafil, should be considered as a benchmark for engineering controls and personal protection.

Table 1: Occupational Exposure Limits for Tadalafil

Exposure Limit TypeValueSource
Time-Weighted Average (8-hour)20 µg/m³[2][3]
Time-Weighted Average (12-hour)13 µg/m³[2][3]

Note: These values are for the active pharmaceutical ingredient Tadalafil and should be used as a conservative guide for handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent skin contact, inhalation, and ingestion. The following table outlines the recommended PPE for handling this compound.[4]

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRecommended Protection
Respiratory For tasks with a risk of aerosol or dust generation, a properly fitted, air-purifying respirator (APR) with a particulate filter or an air-fed respirator is necessary.[2] In production settings, airline-supplied, hood-type respirators are preferred.
Hands Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed regularly. Double gloving is recommended for enhanced protection.[2]
Eyes Tightly fitting safety goggles with side shields are mandatory.[1] If there is a splash hazard, a face shield should be worn in addition to goggles.[2]
Body A lab coat or an impermeable body covering should be worn to minimize skin contact.[2] For larger-scale operations, fire/flame-resistant and impervious clothing is recommended.[1]
Feet Protective shoe covers should be worn in areas where the compound is handled.

Engineering Controls

Engineering controls are the primary means of minimizing exposure. Open handling of this compound is not recommended.[2]

  • Ventilation: All handling of the solid material should be conducted in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation.[1][4]

  • Containment: For larger quantities or procedures with a high potential for dust generation, a ventilated enclosure, isolator (such as a glove box), or closed-transfer system should be utilized.[2]

Safe Handling and Operational Plan

A step-by-step approach to handling this compound is essential for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Engineering Controls (Fume Hood/Isolator) B->C D Weigh and Transfer Compound C->D Proceed to handling in controlled environment E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste via Licensed Contractor G->H I Doff and Dispose of PPE H->I

Caption: Logical workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is required.

Table 3: Emergency Procedures

IncidentProcedure
Spill 1. Evacuate and secure the area. 2. Wear appropriate PPE before re-entering. 3. Avoid generating dust. Do not sweep dry powder. 4. For small spills, gently cover with an inert absorbent material. 5. For larger spills, use a vacuum cleaner with a HEPA filter. If a vacuum is unavailable, lightly moisten the material with water before wiping.[3] 6. Collect waste in a sealed, labeled container for disposal.
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and plenty of water. 3. Seek medical attention if irritation develops.[5]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[5]
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, administer artificial respiration. 4. Seek immediate medical attention.
Ingestion 1. Rinse the mouth with water. 2. Do not induce vomiting. 3. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Excess and expired materials should be disposed of by a licensed hazardous material disposal company.[1] Incineration in a facility with an afterburner and scrubber is a potential disposal method.[1]

  • General Guidance for Pharmaceutical Waste: For non-hazardous pharmaceutical waste where a take-back program is not available, the FDA recommends mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed container, and disposing of it in the household trash.[6][7] However, given the unknown potency of this compound, professional hazardous waste disposal is the more prudent approach. Always adhere to federal, state, and local regulations for chemical waste disposal.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.